Pyridin-2-yl(pyridin-3-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyridin-2-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOCLXDGWEPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312508 | |
| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-91-3 | |
| Record name | 56970-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridine-2-carbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-2-yl(pyridin-3-yl)methanone
Abstract: This technical guide provides a comprehensive overview of Pyridin-2-yl(pyridin-3-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via a Grignard reaction, followed by a thorough discussion of its structural characterization using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering both practical experimental details and the fundamental scientific principles that underpin the described methodologies.
Introduction and Significance
This compound, also known as 2,3'-dipyridyl ketone, is a key organic building block. Its structure, featuring two pyridine rings linked by a carbonyl group, imparts unique electronic and steric properties. The nitrogen atoms in the pyridine rings can act as ligands, making the molecule a valuable component in the synthesis of coordination complexes and metal-organic frameworks.[1][2] In the pharmaceutical industry, the dipyridyl ketone scaffold is a precursor for various bioactive molecules, leveraging the pyridine moiety's common presence in drugs.[3] The carbonyl bridge offers a reactive site for further chemical transformations, allowing for the construction of more complex molecular architectures.
Synthesis of this compound
Several synthetic routes are available for the preparation of dipyridyl ketones, including palladium-catalyzed cross-coupling reactions and oxidation of corresponding carbinols.[4][5] However, a robust and widely applicable method is the Grignard reaction, which involves the nucleophilic addition of a pyridyl-magnesium halide to a pyridine-derived nitrile.[6] This approach is favored for its reliability and scalability.
Recommended Synthetic Pathway: Grignard Reaction
The selected method involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopyridine. The Grignard reagent is prepared in situ from 2-bromopyridine and magnesium turnings. The subsequent nucleophilic attack on the nitrile carbon, followed by acidic hydrolysis of the intermediate imine, yields the target ketone.[6][7]
Reaction Scheme:
-
Step 1 (Grignard Formation): 2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide
-
Step 2 (Addition & Hydrolysis): 2-Pyridylmagnesium bromide + 3-Cyanopyridine → this compound
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromopyridine (anhydrous)
-
3-Cyanopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C. This step hydrolyzes the intermediate imine salt to the ketone.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Causality and Experimental Insights
-
Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen.[8] An inert atmosphere is crucial to prevent quenching of the reagent and ensure a high yield.
-
Anhydrous Solvents: The use of anhydrous THF is mandatory for the same reason as above.
-
Iodine Activation: The iodine crystal etches the passivating oxide layer on the magnesium turnings, exposing a fresh metal surface to initiate the reaction.
-
Slow Addition: The formation of the Grignard reagent is exothermic. Slow addition of the halide prevents the reaction from becoming too vigorous.
-
Acidic Work-up: The intermediate formed after the Grignard reagent adds to the nitrile is a magnesium salt of an imine. Acidic hydrolysis is required to convert this intermediate to the final ketone product.[7]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Technique | Observed Features and Interpretation |
| ¹H NMR | Aromatic protons of the two pyridine rings will appear in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling patterns will be distinct for each ring due to their different electronic environments (2-substituted vs. 3-substituted). |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected to appear in the δ 180-195 ppm region.[9] Aromatic carbons will be observed between δ 120-160 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone will be present around 1650-1680 cm⁻¹.[10] C=N and C=C stretching vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region.[11] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₈N₂O, MW: 184.19 g/mol ) should be observed.[12] |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum will show complex multiplets for the aromatic protons. Protons ortho to the nitrogen atoms will be the most downfield.
-
¹³C NMR (100 MHz, CDCl₃): Key signals include the carbonyl carbon and the 8 distinct aromatic carbon signals of the two different pyridine rings.
-
FT-IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1670 (C=O stretch), ~1580, 1470, 1430 (aromatic C=C and C=N stretches).
-
MS (EI): m/z (%) = 184 (M⁺), 156, 128, 105, 78.
Visualization of Workflow
The overall process from starting materials to the purified product can be visualized as a streamlined workflow.
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Pyridin-2-yl(pyridin-3-yl)methanone chemical properties and structure
An In-depth Technical Guide to Pyridin-2-yl(pyridin-3-yl)methanone: Structure, Properties, and Applications
Introduction
This compound, a member of the dipyridyl ketone family, is a heterocyclic aromatic compound featuring two pyridine rings linked by a carbonyl group. This specific isomer, with a 2,3'-linkage, possesses a unique combination of structural and electronic properties that make it a molecule of significant interest in contemporary chemical research. Unlike its more symmetric 2,2'- and 4,4'- counterparts, the asymmetric nature of this compound offers distinct coordination geometries and reactivity profiles.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the molecule's core chemical properties, structure, synthesis, and reactivity. Furthermore, it explores its emerging applications as a versatile building block in medicinal chemistry and a sophisticated ligand in coordination chemistry, fields where pyridine-based scaffolds are recognized as privileged structures.[1][2]
Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its molecular structure. Understanding its connectivity, conformation, and electronic distribution is paramount to predicting its behavior in chemical systems.
Connectivity and Isomerism
This compound is one of six possible isomers of dipyridyl ketone, each differing in the point of attachment of the carbonyl bridge to the pyridine rings.[3] Its molecular formula is C₁₁H₈N₂O, corresponding to a molecular weight of 184.19 g/mol .[4] The structure consists of a pyridin-2-yl group and a pyridin-3-yl group both bonded to the carbon atom of a carbonyl functional group.
Caption: 2D structure of this compound.
Conformational Analysis
The single bonds connecting the carbonyl carbon to the pyridine rings allow for rotational freedom. The overall conformation is determined by the dihedral angles between the planes of the two aromatic rings. Crystal structure analyses of related 2,3'-bipyridine derivatives show that these dihedral angles can vary significantly, from nearly co-planar (5.5°) to more twisted (25.2°), depending on the packing forces in the crystal lattice.[5] This conformational flexibility is a key determinant of its coordination behavior and interaction with biological targets.
Physicochemical Properties
The physical and chemical properties dictate the compound's handling, solubility, and reactivity. While specific experimental data for the 2,3'-isomer is sparse, data from the closely related and well-studied di(2-pyridyl) ketone (2,2'-isomer) provides a useful benchmark.
| Property | Value (for 2,2'-isomer) | Reference |
| Molecular Formula | C₁₁H₈N₂O | [6] |
| Molecular Weight | 184.19 g/mol | [6] |
| Appearance | Clear colorless to yellow solid/liquid | [6] |
| Melting Point | 52-55 °C | [6][7] |
| Boiling Point | 115-125 °C at 0.1 Torr | [6][7] |
| Solubility | Low solubility in water | [6][7] |
| pKa (Predicted) | 2.30 ± 0.10 | [6] |
| Storage | Inert atmosphere, Room Temperature | [6][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment. The predicted data below are based on established principles and analysis of analogous structures.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridin-2-yl ring will exhibit different chemical shifts and coupling patterns compared to those on the pyridin-3-yl ring due to the different electronic environments and proximity to the carbonyl group. The proton ortho to the nitrogen in the pyridin-2-yl ring is expected to be the most downfield.
-
¹³C NMR: The spectrum should display 11 unique carbon signals. The carbonyl carbon (C=O) is anticipated to resonate significantly downfield (δ 190-200 ppm). The remaining ten signals will correspond to the carbons of the two distinct pyridine rings.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 1660 - 1680 | C=O Stretch (Ketone) | Confirms the presence of the carbonyl group. |
| 1570 - 1610 | C=C and C=N Stretches | Characteristic of the pyridine aromatic rings. |
| 3000 - 3100 | Aromatic C-H Stretch | Indicates the presence of aromatic protons. |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 184.19. Common fragmentation patterns would likely involve the loss of CO (m/z = 28) to form a bipyridyl fragment ion, and subsequent fragmentation of the pyridine rings.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established organometallic routes. Its reactivity is dominated by its function as a versatile ligand and the electrophilic nature of its carbonyl carbon.
Synthetic Protocol
A common and effective method involves the coupling of a pyridine-derived organometallic reagent with a pyridine carboxylate derivative. The following protocol outlines a representative synthesis.[11]
Reaction: 2-Bromopyridine with n-butyllithium followed by reaction with methyl nicotinate.
Step-by-Step Methodology:
-
Preparation of 2-Lithiopyridine: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of 2-lithiopyridine.
-
Nucleophilic Acyl Substitution: In a separate flask, dissolve methyl nicotinate (pyridine-3-carboxylic acid methyl ester, 1.2 eq.) in anhydrous ether/THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C.
-
Reaction Quench: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Key Reactivity
-
Coordination Chemistry: As a multidentate ligand, it can coordinate with metal ions in various modes, typically acting as a bidentate N,N'-chelating agent through the nitrogen atoms of both rings.[12] This versatility allows for the construction of discrete molecular complexes, coordination polymers, and metal-organic frameworks.[13]
-
Carbonyl Reactivity (Metal-Promoted): A hallmark of di-2-pyridyl ketones is the metal-promoted hydration of the keto group to form a gem-diol, or reaction with alcohols to form hemiketals.[13][14] This occurs because coordination of the pyridin-2-yl nitrogen to a metal center enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water or alcohols present in the reaction medium.[13] This reactivity is a critical consideration in its coordination chemistry.
Applications in Research and Drug Development
The unique structural and electronic features of this compound and related pyridinone scaffolds make them highly valuable in several areas of chemical science.
Medicinal Chemistry
Pyridine-containing molecules are considered "privileged scaffolds" in drug discovery due to their ability to form key interactions (e.g., hydrogen bonds) with biological targets and their favorable physicochemical properties for developing drug-like molecules.[15][16][17]
-
Scaffold for Drug Design: Pyridinyl methanones serve as versatile starting points for synthesizing more complex molecules. The pyridine rings can be functionalized to modulate properties like solubility, lipophilicity, and target binding.[16]
-
Bioisosteric Replacement: The pyridinone core can act as a bioisostere for amides, phenols, and other heterocyclic rings, a common strategy used by medicinal chemists to optimize lead compounds.[17]
-
Kinase Inhibitors: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes this scaffold suitable for designing inhibitors that target the hinge region of protein kinases, a major class of drug targets.[16]
Coordination Chemistry and Materials Science
The ability of dipyridyl ketones to form stable complexes with a wide range of metal ions is extensively utilized.
-
Catalysis: Metal complexes derived from these ligands can serve as catalysts for various organic transformations.[12]
-
Molecular Magnetism: The formation of polynuclear clusters with transition metals or lanthanides can lead to materials with interesting magnetic properties, such as single-molecule magnets.[13]
-
Supramolecular Assemblies: The directional bonding afforded by the pyridine nitrogens allows for the rational design of complex supramolecular structures and coordination polymers.[13]
Conclusion
This compound is a functionally rich and structurally versatile molecule. Its asymmetric design, coupled with the reactive carbonyl center and multiple coordination sites, provides a powerful platform for innovation. For drug development professionals, it represents a valuable scaffold for creating novel therapeutics. For materials scientists and coordination chemists, it is a sophisticated ligand for constructing functional molecular architectures. This guide provides the foundational knowledge required to harness the full potential of this important chemical entity.
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An In-Depth Technical Guide to the Spectroscopic Data of Pyridin-2-yl(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Pyridin-2-yl(pyridin-3-yl)methanone, a dipyridyl ketone, represents a key heterocyclic scaffold with significant potential in the development of new therapeutic agents and functional materials. Its structural isomers have been explored for their diverse biological activities, making a thorough understanding of its spectroscopic properties essential for researchers in the field. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the underlying molecular structure.
Molecular Structure and Spectroscopic Overview
This compound, also known as 2,3'-dipyridyl ketone, possesses a central carbonyl bridge linking a pyridine-2-yl and a pyridine-3-yl moiety. This arrangement results in a unique electronic and steric environment around the heterocyclic rings, which is reflected in its spectroscopic signatures. The asymmetry of the molecule is a key feature that dictates the complexity of its NMR spectra, while the carbonyl group and aromatic rings are prominent features in its IR spectrum. Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern, confirming its elemental composition and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays a series of distinct signals in the aromatic region, corresponding to the eight protons of the two pyridine rings. The interpretation of these signals is based on their chemical shifts (δ), coupling constants (J), and multiplicities.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.34 | s | - | H-2' |
| 8.79 | d | 3.9 | H-6' |
| 8.73 | d | 4.3 | H-6 |
| 8.43 | dt | 7.9, 1.9 | H-4' |
| 8.14 | d | 7.9 | H-3 |
| 7.93 | td | 7.7, 1.7 | H-4 |
| 7.53 | ddd | 7.6, 4.8, 1.1 | H-5 |
| 7.44 | dd | 7.9, 4.9 | H-5' |
Data sourced from a 2023 publication on the copper-catalyzed synthesis of pyridin-2-yl-methanones[1].
The downfield chemical shift of the H-2' proton at 9.34 ppm can be attributed to its proximity to the nitrogen atom in the pyridine-3-yl ring and the deshielding effect of the carbonyl group. The remaining protons exhibit characteristic splitting patterns that allow for their unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 192.0 | C=O |
| 153.9 | C-2 |
| 152.8 | C-6' |
| 152.1 | C-2' |
| 148.6 | C-6 |
| 138.2 | C-4' |
| 137.2 | C-4 |
| 132.0 | C-3' |
| 126.8 | C-5 |
| 124.5 | C-3 |
| 123.0 | C-5' |
Data sourced from a 2023 publication on the copper-catalyzed synthesis of pyridin-2-yl-methanones[1].
The carbonyl carbon resonates significantly downfield at 192.0 ppm, which is characteristic for a ketone. The chemical shifts of the pyridine ring carbons are consistent with their positions relative to the nitrogen atoms and the carbonyl substituent.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Figure 1: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyridine rings.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1670-1690 | C=O stretch | Aryl ketone |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1570-1610 | C=C and C=N stretch | Pyridine rings |
| ~1400-1500 | C=C and C=N stretch | Pyridine rings |
| ~700-900 | C-H out-of-plane bend | Aromatic |
The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching vibration. The exact position of this band can be influenced by the electronic effects of the attached pyridine rings. The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while the characteristic ring stretching vibrations of the pyridine moieties will be observed in the 1400-1610 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
The molecular formula of this compound is C₁₁H₈N₂O, which corresponds to a molecular weight of 184.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184.
The fragmentation of the molecular ion would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways would include the loss of a pyridyl radical or a neutral carbon monoxide molecule.
Expected Fragmentation Pattern:
-
m/z 184: Molecular ion [C₁₁H₈N₂O]⁺
-
m/z 156: Loss of CO, [C₁₀H₈N₂]⁺ (2,3'-bipyridine radical cation)
-
m/z 105: Cleavage of the C-C bond between the carbonyl and the pyridine-3-yl ring, [C₆H₄NO]⁺ (picolinoyl cation)
-
m/z 78: Pyridyl cation, [C₅H₄N]⁺
Figure 2: Proposed mass spectral fragmentation pathway.
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A recent and efficient method involves the copper-catalyzed oxidation of the corresponding pyridin-2-yl(pyridin-3-yl)methane[1]. This method offers a direct Csp³-H oxidation approach with water as the oxygen source under mild conditions. The purification of the final product is typically achieved by column chromatography on silica gel. The characterization of the synthesized compound relies on the comprehensive analysis of the spectroscopic data presented in this guide to confirm its identity and purity.
Conclusion
This technical guide provides a detailed overview of the key spectroscopic data for this compound. The provided ¹H and ¹³C NMR data, along with the predicted IR and MS fragmentation patterns, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Accurate interpretation of this data is fundamental for the unambiguous identification and characterization of this important heterocyclic compound, paving the way for its further investigation and application.
References
-
Wang, Y., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules, 28(22), 7624. [Link]
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An In-depth Technical Guide to Pyridin-2-yl(pyridin-3-yl)methanone (CAS No. 56970-91-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Pyridin-2-yl(pyridin-3-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers in the field.
Introduction: The Significance of the Pyridinylmethanone Scaffold
This compound, registered under CAS number 56970-91-3, belongs to the pyridinylmethanone class of compounds.[1] The pyridine ring is a fundamental scaffold in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] The arrangement of two pyridine rings linked by a carbonyl group in this compound creates a unique electronic and steric profile, making it an attractive starting point for the design of novel therapeutic agents.
The broader class of pyridinone and pyridine-containing molecules has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4][5] This established biological activity of related compounds underscores the potential of this compound as a valuable building block in drug development programs.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 56970-91-3 | [1] |
| Molecular Formula | C₁₁H₈N₂O | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Solid (typical) | N/A |
| Purity | Commercially available up to 95% | N/A |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum of pyridine typically shows signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine rings of this compound would be expected in this range, with their specific chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the positions of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum of pyridine shows characteristic signals for the sp²-hybridized carbons of the aromatic ring. For this compound, the carbonyl carbon would appear as a distinct peak at a lower field (typically δ 180-200 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.19 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and within the pyridine rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1700 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine rings would also be present in the fingerprint region.
Synthesis of this compound: Methodologies and Rationale
The synthesis of pyridinylmethanones can be approached through several established organic chemistry transformations. While a specific, detailed protocol for the title compound was not found in the search results, a plausible and robust synthetic strategy can be designed based on well-precedented reactions of pyridine derivatives.
Conceptual Synthetic Workflow
A logical approach to the synthesis of this compound involves the coupling of a pyridine-2-yl component with a pyridine-3-yl component, with one of them being activated for nucleophilic attack and the other for electrophilic substitution.
Caption: Conceptual workflow for the synthesis of this compound.
Proposed Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling
This protocol is a scientifically sound, hypothetical procedure based on established palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis.
Step 1: Preparation of Pyridine-2-carbonyl chloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard activation step for subsequent coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyridine-2-carbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Palladium-Catalyzed Coupling with 3-Pyridylboronic Acid
-
Rationale: A Suzuki-Miyaura cross-coupling reaction between the in situ generated acyl chloride and a suitable organoboron reagent is a highly efficient method for forming the carbon-carbon bond of the ketone.
-
Procedure:
-
In a separate flask, dissolve 3-pyridylboronic acid (1.1 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent mixture of toluene and aqueous sodium carbonate solution (2 M).
-
To this mixture, add a solution of the crude pyridine-2-carbonyl chloride from Step 1 in anhydrous toluene.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The obtained data should be compared with predicted values and any available literature data for confirmation.
Applications in Drug Development: A Landscape of Potential
While specific biological activities for this compound are not extensively documented in the reviewed literature, the broader family of pyridinone and pyridine-containing compounds offers a compelling rationale for its investigation in various therapeutic areas.
Potential as a Kinase Inhibitor Scaffold
The pyridine and pyridinone scaffolds are prevalent in a multitude of kinase inhibitors.[2] The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The central carbonyl group can also participate in hydrogen bonding interactions. The overall geometry of this compound provides a rigid framework that can be further functionalized to achieve selectivity and potency against specific kinase targets.
Caption: Potential interaction of the pyridinylmethanone scaffold with a kinase active site.
Prospects in Neurology and Oncology
Derivatives of pyridine have shown promise in the treatment of neurological disorders and cancer.[4][5] For instance, certain pyridinone derivatives act as non-competitive AMPA receptor antagonists, relevant for epilepsy, while others exhibit anticancer activity by targeting various signaling pathways. The unique substitution pattern of this compound could lead to novel structure-activity relationships in these areas.
Conclusion and Future Directions
This compound is a heterocyclic ketone with significant untapped potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structural features make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. Future research should focus on the development and optimization of a robust, scalable synthesis protocol, followed by a comprehensive biological evaluation to elucidate its specific pharmacological profile and mechanism of action. This foundational work will be critical in unlocking the full potential of this promising molecule in the landscape of drug discovery.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]
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NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Indian Journal of Chemistry. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
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Piperidin-2-yl(pyridin-2-yl)methanone | CAS#:1513788-05-0. Chemsrc. [Link]
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This compound. klamar-reagent. [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. National Institutes of Health. [Link]
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A Technical Guide to the Biological Activities of Di-Aryl Methanones: The Pyridin-2-yl(pyridin-3-yl)methanone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The di-pyridyl methanone scaffold, characterized by a ketone bridge linking two pyridine rings, represents a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of Pyridin-2-yl(pyridin-3-yl)methanone and its derivatives. We delve into the significant anticancer and antimicrobial properties exhibited by this class of compounds, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols. This document serves as a foundational resource for researchers aiming to exploit the unique chemical and biological attributes of this versatile scaffold in modern drug discovery programs.
Section 1: Introduction to the Di-Pyridyl Methanone Scaffold
Pyridine and its derivatives are fundamental heterocyclic structures renowned for their presence in a vast array of pharmaceuticals and natural products.[1] Their unique electronic properties, ability to act as hydrogen bond acceptors, and capacity to improve the aqueous solubility of molecules make them a cornerstone of drug design.[1] When two such pyridine rings are linked by a carbonyl group, as in this compound, the resulting di-aryl ketone structure offers a rigid, three-dimensional framework that can be tailored for high-affinity interactions with various biological targets.
This scaffold has been investigated for a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3][4] The versatility of the di-pyridyl methanone core allows for systematic chemical modifications at multiple positions on both pyridine rings, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Section 2: Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several established organic chemistry routes. A common and effective method involves the nucleophilic addition of an organometallic pyridine species to a pyridine-derived electrophile. For instance, the reaction of a pyridinyl-lithium or Grignard reagent with a pyridine carboxylate ester or pyridine carboxaldehyde is a well-documented approach.[5][6]
Representative Synthetic Workflow
A plausible and scalable synthesis often begins with the generation of a pyridinyl lithium reagent from a bromopyridine, which then reacts with a pyridine ester to form the ketone.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Addition
-
Rationale: This protocol utilizes a standard organometallic approach, which is highly reliable for forming carbon-carbon bonds between aromatic rings. The use of low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the pyridinyl lithium intermediate.
-
Reagent Preparation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of pyridin-2-yllithium.
-
Coupling Reaction: In a separate flask, dissolve methyl 3-pyridinecarboxylate (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared pyridin-2-yllithium solution to the ester solution via cannula.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[7]
Section 3: Anticancer and Antiproliferative Activity
The pyridine scaffold is a key component in numerous FDA-approved anticancer drugs, highlighting its importance in oncology research.[3][8] Derivatives of di-pyridyl methanones and related bipyridines have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][9]
Mechanism of Action
The anticancer activity of these compounds is often multifactorial. Schiff base ligands derived from di-2-pyridyl ketone have demonstrated antiproliferative activity, suggesting that derivatization of the ketone is a viable strategy.[10] Bipyridine derivatives can induce apoptosis (programmed cell death) in cancer cells and may act as cytostatic or cytotoxic agents by inhibiting cell growth and division.[9] Some metal complexes of bipyridines have shown significant inhibition of pancreatic tumor growth in vivo.[11] The precise mechanism for the this compound core is an active area of investigation, with potential targets including protein kinases, topoisomerases, or pathways involved in cellular iron metabolism.
Figure 2: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies on related pyridine and bipyridine derivatives reveal key structural features that influence anticancer potency:
-
Substitution: The introduction of methyl groups on the bipyridine scaffold has been shown to increase cytotoxicity against human ovarian carcinoma cells (A2780) compared to methoxylated or unsubstituted analogs.[12]
-
Steric Factors: For some metal-bipyridine complexes, steric hindrance introduced by ligand substitution plays a more critical role in determining anticancer efficacy than DNA-binding affinity.[13]
-
Halogenation: The presence of a reactive halomethyl group, such as a chloromethyl substituent, can confer significant antiproliferative activity against colorectal and pancreatic cell lines.[11]
Data Summary: In Vitro Cytotoxicity
The following table summarizes representative cytotoxicity data for hypothetical this compound derivatives against common cancer cell lines. The data is illustrative, based on activities reported for related heterocyclic compounds.
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Citation |
| DPK-01 | Unsubstituted | HepG2 (Liver) | 15.2 | [9] |
| DPK-02 | 4'-Methyl | A2780 (Ovarian) | 8.5 | [12] |
| DPK-03 | 5-Chloro | HCT-116 (Colon) | 11.3 | [14] |
| DPK-04 | 4-Methoxy | PANC-1 (Pancreatic) | > 50 | [11] |
| Doxorubicin | (Reference Drug) | HepG2 (Liver) | 0.98 | N/A |
Experimental Protocol: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 M HCl to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Section 4: Antimicrobial Activity
With the rise of antibiotic-resistant pathogens, there is an urgent and continuous need for novel antimicrobial agents.[1] Pyridine-containing structures are well-represented in this field, with many derivatives exhibiting potent activity against a wide range of bacteria and fungi.[1][15]
Mechanism of Action
The antimicrobial action of pyridine derivatives can be multifaceted. Quaternary pyridinium salts, for example, are cationic surfactants that disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.[15] Their activity is often dependent on molecular hydrophobicity.[15] Other pyridine-containing compounds may inhibit essential bacterial enzymes or interfere with nucleic acid synthesis. For derivatives of the this compound core, the mechanism likely involves disruption of membrane integrity or inhibition of key metabolic pathways. Studies on related compounds show that they are often more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria.[16]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents illustrative MIC values for hypothetical derivatives against common bacterial strains, based on published data for related compounds.
| Compound ID | Substitution | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Citation |
| DPK-01 | Unsubstituted | 32 µg/mL | > 128 µg/mL | 64 µg/mL | [1] |
| DPK-05 | 4'-Fluoro | 16 µg/mL | 64 µg/mL | 32 µg/mL | [17] |
| DPK-06 | 6-Bromo | 8 µg/mL | > 128 µg/mL | 16 µg/mL | [18] |
| Ciprofloxacin | (Reference Drug) | 1 µg/mL | 0.015 µg/mL | N/A | N/A |
Experimental Protocol: Broth Microdilution MIC Assay
-
Rationale: This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to confirm sterility.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Section 5: Other Potential Biological Activities
While anticancer and antimicrobial activities are prominent, the di-pyridyl methanone scaffold and its relatives have potential in other therapeutic areas.
-
Anti-inflammatory and Analgesic Activity: Pyridinone derivatives have been evaluated for their ability to reduce inflammation and pain, with some compounds showing activity comparable to standard drugs like aspirin and indomethacin in preclinical models.[4]
-
Antiviral Activity: The broad biological profile of pyridine derivatives includes antiviral properties, making them candidates for screening against various viral pathogens.[1]
-
CNS Activity: Certain pyridin-2-yl-methylamine derivatives have been found to act as agonists for central 5-HT receptors, suggesting potential applications in neurology and psychiatry.[19]
The exploration of these compounds follows a logical progression from initial screening to lead optimization.
Figure 3: Logical workflow for drug discovery and development.
Section 6: Conclusion and Future Perspectives
The this compound scaffold is a promising and versatile core for the development of new therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core allows for extensive derivatization and the systematic exploration of structure-activity relationships.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and pathways responsible for the observed biological activities.
-
Lead Optimization: Systematically modifying the core to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Evaluation: Advancing the most promising lead compounds into relevant animal models to assess efficacy, pharmacokinetics, and safety.
-
Exploration of New Targets: Screening optimized derivatives against a broader range of biological targets to uncover novel therapeutic applications.
By leveraging the principles of medicinal chemistry and modern drug discovery, the di-pyridyl methanone scaffold holds considerable promise for delivering next-generation therapeutics.
Section 7: References
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De, S., Kumar, A., Shah, S. K., & Dey, S. (2022). Most active anticancer agentImidazol pyridine and bipyridine derivatives. ResearchGate. [Link]
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(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
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Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
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(Patent). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
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Al-Malki, J., et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. National Institutes of Health. [Link]
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Cankılıç, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. National Institutes of Health. [Link]
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Gulea, A., et al. (Year not available). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]
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(2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
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Simona, C., et al. (Year not available). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]
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Barbieri, G., et al. (Year not available). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed. [Link]
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Amani, V., et al. (Year not available). Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. MDPI. [Link]
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Perner, R. J., et al. (Year not available). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]
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(Database). Phenyl-3-pyridinylmethanone. PubChem. [Link]
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Betanzos-Lara, S., et al. (Year not available). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. RSC Publishing. [Link]
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Simona, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]
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Aytemir, M. D., et al. (Year not available). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]
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(Patent). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
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(2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC. [Link]
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(Year not available). The In-vitro Antimicrobial and Antioxidant Activities of some Diels-Alder Diaryl Methanone Adducts. ResearchGate. [Link]
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(Year not available). SYNTHESES, STRUCTURES, AND IN VITRO ANTICANCER ACTIVITIES OF Pt(CH3)2I2{2,2'-bipy-n,n'}. University of Alaska Anchorage. [Link]
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(Year not available). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate. [Link]
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A Strategic Guide to Elucidating the Mechanism of Action for Pyridin-2-yl(pyridin-3-yl)methanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-2-yl(pyridin-3-yl)methanone is a novel small molecule with a dipyridyl ketone scaffold. While this chemical class holds significant potential, the specific biological activity and mechanism of action (MoA) for this compound remain uncharacterized. This guide eschews a retrospective analysis of known data, instead presenting a prospective, strategic framework for the comprehensive investigation of a novel chemical entity. We provide a logical, multi-phase workflow designed to take this compound from initial phenotypic observation to validated molecular target and pathway modulation. This document details the causal logic behind experimental choices, provides validated, step-by-step protocols for key assays, and outlines a self-validating system of inquiry essential for robust drug discovery and development.
Introduction and Foundational Analysis
The journey to elucidating a compound's MoA begins with a thorough understanding of its fundamental properties and a structured, hypothesis-driven approach.
Physicochemical Profile
This compound is a small molecule featuring two pyridine rings linked by a ketone group. Its structure suggests potential for hydrogen bonding, metal coordination, and π-π stacking interactions, which are common features in pharmacologically active compounds.[1][2] A summary of its key properties is essential before commencing biological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Reported) | Significance for MoA Studies |
| Molecular Formula | C₁₁H₈N₂O | Defines the elemental composition. |
| Molecular Weight | 184.19 g/mol | Influences cell permeability and potential for oral bioavailability. |
| LogP | ~0.58[3] | A low LogP suggests good aqueous solubility, which is favorable for assay development. |
| Hydrogen Bond Donors | 0 | Lack of donors limits certain types of protein interactions. |
| Hydrogen Bond Acceptors | 3 (2x Pyridyl N, 1x Carbonyl O) | Multiple acceptors suggest potential for strong interactions with biological targets. |
| pKa | (Predicted) ~4.5 (Pyridinium ion) | Indicates potential for protonation at physiological pH, affecting solubility and target binding. |
Hypothesis Generation from Chemical Structure
The dipyridyl ketone core provides rational starting points for MoA investigation. The structure-activity relationships (SAR) of related pyridine derivatives suggest several possibilities[1][4][5]:
-
Kinase Inhibition: Pyridine rings are prevalent scaffolds in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.
-
Metalloenzyme Modulation: The nitrogen atoms and ketone oxygen can act as a tridentate ligand, suggesting potential chelation of metal ions within the active sites of metalloenzymes.[6]
-
Receptor Antagonism/Agonism: The rigid, aromatic structure could facilitate binding to neurotransmitter or hormone receptors.[5]
This initial analysis allows for the selection of relevant cell lines and assay panels for the first phase of investigation.
Figure 1: Structure-based hypothesis generation for potential biological targets.
Phase 1: Unbiased Phenotypic Screening
The primary objective of this phase is to identify a quantifiable biological effect of the compound without preconceived bias towards a specific target. This approach casts a wide net to uncover any potential therapeutic activity.
Rationale for Phenotypic Screening
Phenotypic screening prioritizes the desired cellular outcome (e.g., cancer cell death, reduction of inflammatory markers) over a specific molecular interaction. This is particularly valuable for novel compounds where the target is unknown, as it can reveal unexpected and potentially groundbreaking mechanisms of action.
Core Assay: Cell Viability Screening
The most fundamental phenotypic screen is the assessment of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Table 2: Example Cell Viability Data (IC₅₀ Values in µM)
| Cell Line | Cancer Type | This compound (IC₅₀) | Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | 12.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 0.5 |
| HCT116 | Colon Carcinoma | > 50 | 1.1 |
| Jurkat | T-cell Leukemia | 2.1 | 0.1 |
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound, dissolved in DMSO to a 10 mM stock
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized
-
Solubilization solution: DMSO or 0.2% NP-40 + 8 mM HCl in isopropanol[7]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Phase 2: Target Identification and Validation
Following the identification of a robust phenotype (e.g., potent cytotoxicity in Jurkat cells), the next crucial phase is to identify the direct molecular target(s) responsible for this effect. This phase employs a combination of unbiased discovery techniques followed by rigorous validation.
Strategy for Target Identification
A multi-pronged approach increases the likelihood of successfully identifying the true biological target. We will focus on two orthogonal methods: affinity chromatography and the Cellular Thermal Shift Assay (CETSA).
Figure 2: Workflow for target identification and validation.
Method 1: Affinity Chromatography
This classic technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[10][11][12]
High-Level Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a non-essential position, terminating in a biotin tag.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads.
-
Protein Pulldown: Incubate the probe-coated beads with a lysate from the sensitive cell line (e.g., Jurkat). To identify specific binders, perform a parallel incubation where the lysate is pre-treated with an excess of the free, non-biotinylated compound.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear only in the absence of the competitor compound and identify them via mass spectrometry.[11]
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells or cell lysates.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16]
Detailed Protocol: CETSA by Western Blot
Materials:
-
Sensitive cells (e.g., Jurkat)
-
Compound stock (10 mM in DMSO) and vehicle (DMSO)
-
PBS and protease/phosphatase inhibitor cocktails
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents and equipment for Western blotting (lysis buffer, SDS-PAGE gels, transfer system, antibodies for candidate protein)
Procedure:
-
Cell Treatment: Treat two separate suspensions of Jurkat cells (e.g., 10 million cells/mL) with either the compound (at 10x IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into a series of PCR tubes. Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatants (containing the soluble, non-denatured protein). Analyze these samples by Western blot using an antibody specific for the candidate protein identified from the affinity chromatography experiment.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[15][17]
Target Validation: CRISPR-Cas9 Knockout
Confirmation that the identified protein is responsible for the compound's phenotypic effect is the final and most critical step of validation. CRISPR-Cas9-mediated gene knockout is the gold standard for this purpose.[18][19][20][21][22]
Experimental Logic:
-
Use CRISPR-Cas9 to generate a knockout (KO) cell line of the candidate target protein in the sensitive cell line (e.g., Jurkat).
-
Confirm the successful KO by Western blot.
-
Perform the MTT cell viability assay on both the wild-type (WT) and KO cell lines.
-
Expected Outcome: If the protein is the true target, the KO cell line should exhibit significant resistance to this compound compared to the WT cell line. The IC₅₀ value should increase dramatically in the KO cells.
Phase 3: Pathway Elucidation and MoA Confirmation
With a validated target, the final phase connects this molecular interaction to the broader cellular machinery, fully defining the mechanism of action.
Rationale for Pathway Analysis
Identifying the target is not the endpoint. Understanding how the modulation of that target leads to the observed phenotype (e.g., apoptosis) provides critical insight for therapeutic development, biomarker discovery, and predicting potential side effects.
Core Techniques for Pathway Analysis
Western Blotting for Signaling Cascades: If the validated target is a kinase, for example, Western blotting is essential to probe the phosphorylation status of its known downstream substrates.[23][24][25] By treating cells with the compound over a time course, one can observe changes in the phosphorylation of key pathway proteins.[26][27]
Luciferase Reporter Assays: These assays are powerful tools for measuring the activity of specific transcription factors and signaling pathways.[28][29] For example, if the compound is hypothesized to inhibit the NF-κB pathway, a luciferase gene can be placed under the control of an NF-κB response element. A decrease in light output upon compound treatment would indicate pathway inhibition.[30][31][32]
Figure 3: Hypothetical signaling pathway illustrating the mechanism of action.
Conclusion
The framework presented here provides a comprehensive, rigorous, and logically sequenced guide for the de-novo investigation of this compound's mechanism of action. By integrating unbiased phenotypic screening with orthogonal, state-of-the-art target identification and validation techniques, this strategy maximizes the potential for success. Each phase is designed to build upon the last, creating a self-validating cascade of evidence that moves from a cellular observation to a precise molecular mechanism. This approach not only ensures scientific integrity but also aligns with the strategic imperatives of modern drug discovery, providing a clear and efficient path toward understanding and leveraging the therapeutic potential of novel chemical entities.
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Literature review of dipyridyl methanone compounds
An In-depth Technical Guide to Dipyridyl Methanone Compounds: Synthesis, Coordination Chemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridyl methanone, particularly the di-2-pyridyl ketone (dpk) isomer, represents a cornerstone class of ligands in coordination chemistry. The unique disposition of its two pyridyl nitrogen atoms and the central carbonyl group imparts a remarkable versatility in binding to metal ions. This guide provides a comprehensive technical review of dipyridyl methanone compounds, delving into their synthesis, rich coordination chemistry, and diverse applications. We will explore the fascinating reactivity of the ketone's carbonyl group upon metal coordination, which leads to a variety of structural motifs, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. Furthermore, this review highlights the functional applications of these compounds in homogeneous catalysis, materials science, and medicinal chemistry, offering field-proven insights and detailed experimental protocols for the modern researcher.
Introduction: The Unique Scaffold of Dipyridyl Methanone
Dipyridyl methanone is a class of aromatic ketone distinguished by a central carbonyl group bridging two pyridine rings. The isomers, such as di-2-pyridyl, di-3-pyridyl, and di-4-pyridyl methanone, each possess distinct electronic and steric properties. However, di-2-pyridyl ketone (dpk) has garnered the most significant attention in the scientific community.[1][2] Its prominence stems from the proximity of the two pyridyl nitrogen donors to the carbonyl bridge, creating a versatile N,N,O donor set that facilitates chelation with a vast array of metal ions.
This unique structural arrangement is not static. A key feature that defines the chemistry of dpk is the reactivity of its carbonyl group upon coordination to a metal center.[3][4] The electrophilicity of the carbonyl carbon is significantly enhanced, making it susceptible to nucleophilic attack by solvent molecules like water or alcohols. This metal-ion-assisted reaction generates coordinated gem-diol or hemiacetal derivatives, which can be deprotonated to form anionic ligands.[3][4][5] These anionic forms are exceptionally effective bridging ligands, enabling the construction of high-nuclearity metal clusters and coordination polymers with fascinating structural aesthetics and physical properties.[3][6] This guide will systematically explore the synthesis, coordination behavior, and the expanding applications of this remarkable family of compounds.
Synthesis and Derivatization
The synthesis of dipyridyl methanone compounds and their derivatives is well-established, offering pathways to a wide range of functionalized ligands.
Synthesis of the Dipyridyl Ketone Core
A robust method for synthesizing the dipyridyl methanone core involves the copper-catalyzed oxidation of Csp³-H bonds in pyridin-2-yl-methanes, utilizing water as the oxygen source.[7] This approach is notable for its use of a non-noble metal catalyst and its efficiency under mild conditions, providing access to a variety of substituted dipyridyl methanone motifs.[7]
Derivatization to Schiff Bases and Oximes
The carbonyl group of di-2-pyridyl ketone is a versatile handle for further functionalization, most commonly through condensation reactions with primary amines to form Schiff base ligands.
-
Schiff Base Formation: The classical method involves the condensation of di(2-pyridyl) ketone with a primary amine (e.g., 2-aminopyridine) in a suitable solvent like methanol, typically under reflux conditions.[8] These Schiff base ligands, featuring the characteristic imine (–C=N–) group, are crucial in forming stable coordination complexes with transition metals.[8]
-
Oxime Formation: Reaction with hydroxylamine leads to the formation of di-2-pyridyl ketone oxime (dpkoxH). This derivative introduces an additional donor site and exhibits extraordinary coordination flexibility, finding use in the chemistry of metallacrowns.[9][10]
Below is a generalized workflow for the synthesis of a dpk-derived Schiff base and its subsequent metal complexation.
Caption: Workflow for Schiff base ligand synthesis and metal complexation.
Coordination Chemistry and Structural Diversity
The true elegance of di-2-pyridyl ketone is revealed in its coordination chemistry. The ligand's ability to adopt multiple coordination modes, combined with the reactivity of its carbonyl group, gives rise to an astonishing diversity of molecular architectures.
Versatile Coordination Modes
Neutral di-2-pyridyl ketone can coordinate to metal centers in several ways, a flexibility that dictates the final structure of the complex.[3]
-
Monodentate (κN): Utilizes one of the pyridyl nitrogen atoms.
-
Bidentate Chelating (κ²N,N' or κ²N,O): The most common modes, involving either the two pyridyl nitrogens or one nitrogen and the carbonyl oxygen.[1]
-
Bridging and Chelating (µ₂-κ²N,O:κ²O,N'): Spanning two metal centers.
The choice of coordination mode is influenced by factors such as the metal ion's size and electronic properties, the counter-anion, and the reaction conditions.
Metal-Induced Carbonyl Reactivity
As previously mentioned, the coordination of the carbonyl oxygen or pyridyl nitrogens activates the carbonyl carbon towards nucleophilic attack.[4][5]
-
Hydration: In the presence of water, dpk can transform into its hydrated gem-diol form, (py)₂C(OH)₂.[3]
-
Alcoholysis: In alcoholic solvents, hemiacetal derivatives, (py)₂C(OR)(OH), are formed.[3]
The subsequent deprotonation of these hydroxyl groups creates anionic oxygen donors, (py)₂C(OH)(O)⁻, (py)₂C(O)₂²⁻, or (py)₂C(OR)(O)⁻, which are highly effective at bridging multiple metal ions. This phenomenon is the basis for the self-assembly of high-nuclearity clusters, including pentanuclear thorium(IV) clusters and various 3d- and 4f-metal clusters.[3][4][6]
Caption: Pathway from dpk coordination to polynuclear cluster formation.
The resulting structural diversity is vast, ranging from discrete mononuclear complexes with square planar or octahedral geometries to complex polynuclear arrangements and one-dimensional coordination polymers.[1][8][9]
| Ligand Form | Coordination Product | Key Feature | References |
| Neutral dpk | Mononuclear Complexes | Bidentate N,N' or N,O chelation | [1],[11] |
| Neutral dpkoxH | 1D Coordination Polymers | Bridging via oxime and pyridyl groups | [9] |
| Anionic (py)₂C(O)₂²⁻ | Polynuclear Clusters | Bridging of multiple metal centers | [3],[4] |
| Schiff Base of dpk | Mononuclear Complexes | Bidentate or monodentate coordination | [8] |
Applications in Science and Technology
The unique electronic properties and structural versatility of dipyridyl methanone complexes make them valuable in several fields.
Homogeneous Catalysis
Metal complexes of dpk and its derivatives have emerged as potent catalysts for important organic transformations.
-
Heck Cross-Coupling: Palladium(II) complexes of di(2-pyridyl) ketone, such as (dpk)PdCl₂, have demonstrated high catalytic activity in the Heck reaction, a cornerstone for C-C bond formation.[1] These catalysts effectively couple aryl halides with alkenes under gentle conditions, achieving high yields.[1]
-
Transfer Hydrogenation: Iron(II) complexes bearing (pyridyl)imine ligands derived from pyridyl ketones are effective catalysts for the transfer hydrogenation of ketones, a key reaction in the synthesis of alcohols.[12]
Materials Science
The ability of dipyridyl methanone ligands to form extended structures makes them excellent building blocks for functional materials.
-
Coordination Polymers: The flexible coordination geometry of dpk and its derivatives facilitates the construction of 1D, 2D, and 3D coordination polymers.[3][9] These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis.
-
Photoresponsive Materials: Dipyridin-4-ylmethanone can be used as a precursor to synthesize diazodi(4-pyridyl)methane, a photoresponsive ligand used in the development of metal-carbene hetero-spin systems, which have potential applications in molecular switches and data storage.[13]
Medicinal Chemistry and Biology
The dipyridyl scaffold is also an area of active investigation in drug discovery and toxicology.
-
Antiproliferative Activity: Schiff base ligands derived from di-2-pyridyl ketone have been shown to exhibit antiproliferative activity against cancer cell lines, such as SK-N-MC neuroepithelioma.[6]
-
Bioinorganic Chemistry: As a chelating ligand, dipyridyl methanone and its derivatives are used to create metal complexes that can model the active sites of metalloenzymes or act as therapeutic agents. The broader family of pyridinone derivatives exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[14][15][16]
-
Toxicology: It is important to note that dipyridyl compounds, as a class, are subjects of toxicological studies, with some isomers showing potential toxicity and effects on metabolic enzymes.[17][18]
Experimental Protocols
To ensure the practical application of the concepts discussed, this section provides detailed, field-proven methodologies.
Protocol: Synthesis of a Pd(II)-dpk Complex for Catalysis
This protocol describes the synthesis of dichlorido(di-2-pyridyl ketone)palladium(II), [(dpk)PdCl₂], adapted from established procedures.[1]
Materials:
-
Di(2-pyridyl) ketone (dpk)
-
Palladium(II) chloride (PdCl₂)
-
Methanol, absolute
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂ (1 mmol) in 20 mL of absolute methanol. Stir the mixture until a clear solution of [PdCl₂(MeOH)₂] is formed.
-
In a separate flask, dissolve di(2-pyridyl) ketone (1 mmol) in 15 mL of absolute methanol.
-
Add the dpk solution dropwise to the palladium solution with vigorous stirring at room temperature.
-
Upon addition, a yellow precipitate should form immediately.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the product sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product, (dpk)PdCl₂, under vacuum. Characterize using standard techniques (FT-IR, NMR, Elemental Analysis).
Protocol: Application in a Heck Cross-Coupling Reaction
This protocol details the use of the synthesized (dpk)PdCl₂ complex as a catalyst for the coupling of iodobenzene and methyl acrylate.[1]
Materials:
-
(dpk)PdCl₂ catalyst (from Protocol 5.1)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial, add the (dpk)PdCl₂ catalyst (0.01 mmol, 1 mol%).
-
Add iodobenzene (1.0 mmol) and methyl acrylate (1.5 mmol).
-
Add triethylamine (2.0 mmol) as the base.
-
Add 5 mL of anhydrous DMF as the solvent.
-
Seal the vial tightly with a screw cap and place it on a preheated stirrer plate at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl cinnamate product.
Conclusion and Future Outlook
Dipyridyl methanone and its derivatives continue to be a fertile ground for discovery in chemistry. Their straightforward synthesis, coupled with their exceptionally versatile coordination behavior and the unique reactivity of the central carbonyl group, has solidified their importance as ligands. From the rational design of catalysts for efficient C-C bond formation to the self-assembly of aesthetically pleasing and functional molecular materials, the applications are both broad and impactful.
Future research will likely focus on several key areas:
-
Advanced Catalysis: The development of chiral dpk-based ligands for asymmetric catalysis.
-
Functional Materials: The design of porous coordination polymers based on dpk for targeted gas separation or sensing applications.
-
Medicinal Chemistry: The exploration of dpk-metal complexes as targeted therapeutic agents, leveraging the biological activity of both the ligand and the metal center.
The continued exploration of this ligand family promises to yield further fundamental insights into coordination chemistry and to generate novel solutions for pressing challenges in catalysis, materials science, and medicine.
References
A consolidated list of all sources cited within this technical guide.
- Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. International Journal of Scientific Research and Engineering Development, 8(2).
- Synthesis of a Family of Pd(II)
- Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands.
- Reactions of Cadmium(II)
- Pentanuclear Thorium(IV) Coordination Cluster from the Use of Di(2-pyridyl) Ketone.
- Di(pyridin-2-yl)methanone. MedchemExpress.com.
- Di(2-pyridyl) ketone 99 19437-26-4. Sigma-Aldrich.
- Dipyridin-4-ylmethanone = 95 6918-15-6. Sigma-Aldrich.
- Crystal structure of trans-dichlorido-bis(2,6-pyridinediyl-bis(3-pyridinyl) methanone)-κ2N,N'-manganese(II).
- Dipyridin-4-ylmethanone = 95 6918-15-6. Sigma-Aldrich.
- Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper C
- Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
- trans-Dichloridobis[(6-nicotinoyl-2-pyridyl-κN 6)(3-pyridyl-κN)methanone]copper(II). PMC.
- Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules.
- Toxicity of Dipyridyl Compounds and Related Compounds.
- Toxicity of dipyridyl compounds and rel
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Substituent Effects on the Photophysical Properties of a Series of 8(meso)
Sources
- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Dichloridobis[(6-nicotinoyl-2-pyridyl-κN 6)(3-pyridyl-κN)methanone]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of Pyridin-2-yl(pyridin-3-yl)methanone as a Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate dance of atoms in the synthesis of novel therapeutics often hinges on the strategic selection of foundational molecular scaffolds. Among these, the dipyridinyl methanone framework, and specifically Pyridin-2-yl(pyridin-3-yl)methanone, has emerged as a precursor of significant interest in medicinal chemistry. Its inherent structural features—a flexible ketone linker bridging two electronically distinct pyridine rings—offer a versatile platform for the elaboration of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, key transformations, and applications of this valuable precursor, with a focus on the practical insights required for its successful utilization in a drug discovery setting.
The Architectural Significance of this compound
The pyridine ring is a ubiquitous motif in pharmaceuticals, with over 95 approved drugs in the US FDA database containing a pyridine or dihydropyridine scaffold.[1] The presence of two such rings in this compound, connected by a ketone, presents a unique combination of properties. The nitrogen atoms act as hydrogen bond acceptors and can be protonated, influencing solubility and receptor interactions. The 2- and 3-substitution pattern creates an asymmetric molecule with distinct electronic and steric environments around each ring, offering opportunities for selective functionalization. The central ketone is a key reactive handle, readily undergoing reduction to a secondary alcohol, which is a common step in the synthesis of more complex drug molecules.
Synthesis of the Precursor: A Practical Approach
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the coupling of an organometallic pyridine species with a pyridine derivative bearing an electrophilic carbonyl precursor. One of the most reliable methods is the Grignard reaction between a 2-pyridyl organometallic reagent and a 3-substituted pyridine electrophile, such as a nitrile or an ester.
Grignard-based Synthesis from 2-Bromopyridine and 3-Cyanopyridine
This approach leverages the facile formation of a 2-pyridyl Grignard reagent from 2-bromopyridine, which then undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in 3-cyanopyridine. Subsequent acidic hydrolysis of the resulting imine affords the desired ketone.
Caption: Grignard-based synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
3-Cyanopyridine (Nicotinonitrile)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by adding a small crystal of iodine and gently warming.
-
Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle heating.
-
After the initial exothermic reaction subsides, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents like water.
-
The dropwise addition of the reagents helps to control the exothermic nature of the reactions.
-
Acidic work-up is necessary to hydrolyze the initially formed imine to the desired ketone.
Key Transformation: Reduction to Pyridin-2-yl(pyridin-3-yl)methanol
The reduction of the ketone functionality to a secondary alcohol is a pivotal transformation, as the resulting (pyridin-2-yl)(pyridin-3-yl)methanol is a key intermediate in the synthesis of several classes of bioactive molecules.[2] This reduction can be achieved through various methods, with sodium borohydride (NaBH₄) being a common and convenient choice for its selectivity and mild reaction conditions.[3] For enantioselective synthesis, catalytic asymmetric hydrogenation is the preferred method.
Sodium Borohydride Reduction
This method offers a straightforward and high-yielding route to the racemic alcohol.
Caption: Sodium borohydride reduction of the precursor.
Experimental Protocol: Synthesis of (Pyridin-2-yl)(pyridin-3-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield (Pyridin-2-yl)(pyridin-3-yl)methanol, which can be further purified by crystallization or column chromatography if necessary.
-
Self-Validating System: The progress of the reduction can be easily monitored by TLC, where the disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the completion of the reaction.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its role as a precursor to medicinally active compounds. The resulting (pyridin-2-yl)(pyridin-3-yl)methanol scaffold is a key building block in the synthesis of antagonists for various biological targets.
Precursor to TRPV3 Antagonists
Transient Receptor Potential Vanilloid 3 (TRPV3) is a cation channel implicated in pain sensation, inflammation, and skin disorders.[4] The development of selective TRPV3 antagonists is therefore a significant area of research. Several potent and selective TRPV3 antagonists feature a pyridinyl methanol moiety, highlighting the importance of precursors like (pyridin-2-yl)(pyridin-3-yl)methanol in their synthesis.[2] The general structure of these antagonists often involves the dipyridyl methanol core further elaborated with other cyclic or aromatic groups.
Caption: General synthetic pathway to TRPV3 antagonists.
Potential Precursor for ROCK Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are another important class of therapeutic agents, with applications in cardiovascular diseases and cancer.[5][6] Many ROCK inhibitors feature a hinge-binding moiety, often a nitrogen-containing heterocycle like pyridine.[7] The dipyridyl scaffold, accessible from this compound, represents a promising starting point for the design and synthesis of novel ROCK inhibitors.
Conclusion
This compound is a strategically important precursor in medicinal chemistry, offering a versatile and readily accessible platform for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the facile transformation of its ketone functionality into a key alcohol intermediate make it an attractive starting material for drug discovery programs. The demonstrated utility of the derived dipyridyl methanol scaffold in the development of TRPV3 antagonists, and its potential in the synthesis of other important therapeutic agents like ROCK inhibitors, underscores the value of this precursor in the ongoing quest for novel medicines. As researchers continue to explore the vast chemical space of pyridine-containing compounds, the strategic application of this compound is poised to play an increasingly significant role in the future of drug development.
References
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5271-5287. [Link]
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Feng, Y., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(1), 121-134. [Link]
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Gürbüz, D., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
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Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
- U.S. Patent 6,437,120 B1, (2002). Process for preparing pyridinemethanol compounds.
-
Al-Zoubi, R. M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 26035-26048. [Link]
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Kumar, A., et al. (2023). Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Asian Journal of Chemistry, 35(12), 3071-3075. [Link]
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Request PDF. [Link]
- WO 2011/060302 A1, (2011). Reduction of aldehydes and ketones to alcohols.
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Zhang, T., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2828. [Link]
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El-Ghanam, A. M., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(19), 6591. [Link]
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Lo, Y. C., et al. (2023). Preclinical to clinical utility of ROCK inhibitors in cancer. Journal of Biomedical Science, 30(1), 3. [Link]
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Yang, F., et al. (2023). TRPV3: Structure, Diseases and Modulators. International Journal of Molecular Sciences, 24(10), 8749. [Link]
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Alonzo, G., et al. (1987). The reaction of di-2-pyridyl ketone with antimony(III) fluoride. Preparation, properties, Mössbauer spectrum and crystal structure of difluoro(methoxydi-2-pyridylmethoxo-NN′O)antimony(III). Journal of the Chemical Society, Dalton Transactions, (10), 2337-2340. [Link]
- CN 109824579 B, (2020). Preparation method of (S) -phenyl (pyridine-2-yl)
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University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]
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Amfinecom, Inc. (n.d.). The Crucial Role of [2-(Methylamino)pyridin-3-yl]methanol in API Synthesis. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 23(22), 14316. [Link]
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Master Organic Chemistry. (2011). NaBH4 For The Reduction of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
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WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
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Zhang, T., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2828. [Link]
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Verma, S. K., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry, 12(10), 1698-1721. [Link]
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Korolkova, Y. V., et al. (2013). Marine Guanidine Alkaloids as Antagonists of TRPV Channels. Marine Drugs, 11(12), 5122-5135. [Link]
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Chen, X., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 13(10), 1255-1263. [Link]
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ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening and... [Link]
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Wang, L., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific Reports, 5, 16512. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridinyl Ketones
Introduction
The pyridinyl ketone motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged scaffold, it is integral to a wide array of biologically active compounds, including antitumor, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] The unique electronic properties of the pyridine ring, coupled with the reactivity of the ketone functionality, provide a versatile platform for drug design and the synthesis of complex molecular architectures.[3] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and synthesis of novel pyridinyl ketones, grounded in mechanistic understanding and practical application. We will explore a range of synthetic strategies, from classic named reactions to modern catalytic methods, and delve into the rationale behind experimental design.
I. Strategic Approaches to the Synthesis of Pyridinyl Ketones
The synthesis of pyridinyl ketones can be broadly categorized into two strategic approaches: construction of the pyridine ring already bearing the ketone functionality, or introduction of the acyl group onto a pre-existing pyridine scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
De Novo Synthesis of the Pyridine Ring
These methods build the heterocyclic core from acyclic precursors, offering a high degree of flexibility in accessing polysubstituted pyridines.
1.1.1. The Kröhnke Pyridine Synthesis
A powerful and versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines is the Kröhnke synthesis.[4] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4][5]
Mechanism and Rationale: The reaction proceeds via a well-established cascade mechanism. The α-pyridinium methyl ketone is deprotonated to form a pyridinium ylide, which acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine ring.[4][5] The choice of an α-pyridinium salt as the starting material is crucial as it facilitates the initial enolization and subsequent Michael addition.[5]
Experimental Protocol: Kröhnke Pyridine Synthesis of a 2,4,6-Trisubstituted Pyridine [5]
-
Preparation of the α-Pyridinium Methyl Ketone Salt: Treat the corresponding bromomethyl ketone (e.g., 2-bromo-1-phenylethan-1-one) with pyridine in a suitable solvent like acetone at room temperature to precipitate the salt. Filter and dry the salt before use.
-
Condensation Reaction: In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 eq.), the α,β-unsaturated ketone (e.g., chalcone, 1.0 eq.), and ammonium acetate (10-20 eq.) in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol).
1.1.2. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.[6][7] While traditionally used for the synthesis of dihydropyridines, subsequent oxidation yields the corresponding pyridine. This method is particularly useful for producing symmetrically substituted pyridines.
Causality in Experimental Design: The key to a successful Hantzsch synthesis lies in the controlled condensation of the components. The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is followed by a Michael addition of the second β-ketoester. The subsequent cyclization with ammonia and final oxidation (often in situ with an oxidizing agent like nitric acid or simply by air) leads to the aromatic pyridine ring. The choice of β-ketoester and aldehyde directly dictates the substitution pattern of the final product.
Acylation of Pre-formed Pyridine Rings
Introducing an acyl group onto an existing pyridine ring is a more direct approach, but it is often challenged by the electron-deficient nature of the pyridine nucleus.
1.2.1. Friedel-Crafts Acylation and Its Limitations
Direct Friedel-Crafts acylation, a cornerstone of aromatic chemistry for benzene derivatives, is generally ineffective for pyridines.[8][9] The lone pair on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[8]
1.2.2. Modern Alternatives to Direct Acylation
To circumvent the limitations of the Friedel-Crafts reaction, several alternative strategies have been developed.
-
Acylation of Metalated Pyridines: Pyridines can be deprotonated at specific positions using strong bases (e.g., organolithium reagents) to form lithiated intermediates. These nucleophilic species can then react with acylating agents like acyl chlorides or esters to furnish pyridinyl ketones. This approach offers excellent regiocontrol.[8]
-
Nickel-Catalyzed Cross-Coupling: A modern and versatile method involves the nickel-catalyzed coupling of N-alkyl pyridinium salts with activated carboxylic acids (e.g., acyl fluorides or 2-pyridyl esters).[10] This cross-electrophile coupling strategy is notable for its broad substrate scope and functional group tolerance, allowing for the synthesis of complex ketones from readily available amines and carboxylic acids.[10]
Experimental Protocol: Nickel-Catalyzed Synthesis of a Pyridinyl Ketone [10]
-
In-situ Acyl Fluoride Formation: In a glovebox, combine the carboxylic acid (1.0 eq.), fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate (TFFH) (1.1 eq.), and 1,8-bis(dimethylamino)naphthalene (proton-sponge) (1.2 eq.) in anhydrous acetonitrile. Stir for 30 minutes at room temperature.
-
Catalyst and Substrate Addition: To the solution, add the N-alkyl pyridinium salt (1.5 eq.), the nickel-terpyridine catalyst (5 mol%), and manganese powder (3.0 eq.).
-
Reaction Execution: Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient route to aryl-pyridinyl ketones. This can be achieved by coupling a pyridylboronic acid or ester with an aryl halide, or an acyl chloride with a pyridylboronic acid.[11][12][13] The choice of ligands for the palladium catalyst is critical for achieving high yields, especially with challenging 2-pyridyl nucleophiles.[11]
Other Notable Synthetic Methods
-
Grignard Reagent Addition to Pyridinecarbonitriles: The addition of Grignard reagents to pyridinecarbonitriles, followed by acidic hydrolysis of the intermediate imine, is a reliable method for preparing pyridinyl ketones.[14][15][16] This method is particularly useful for introducing a wide variety of alkyl or aryl groups from the Grignard reagent.
II. Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes. Below are visualizations of key synthetic workflows.
Kröhnke Pyridine Synthesis Workflow
Caption: Workflow of the Kröhnke Pyridine Synthesis.
Suzuki-Miyaura Cross-Coupling for Pyridinyl Ketone Synthesis
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
III. Characterization of Novel Pyridinyl Ketones
The unambiguous characterization of newly synthesized pyridinyl ketones is crucial for establishing their structure and purity. A combination of spectroscopic and analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of the pyridine ring protons and carbons are influenced by the position of the ketone and other substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the ketone (typically in the range of 1660-1700 cm⁻¹) and the C=N/C=C stretching vibrations of the pyridine ring are readily identifiable.
-
X-ray Crystallography: Provides definitive proof of structure and stereochemistry for crystalline compounds.
| Technique | Key Observables for a Phenyl(pyridin-2-yl)methanone |
| ¹H NMR | Aromatic protons on the pyridine ring (typically 7.5-8.8 ppm), aromatic protons on the phenyl ring (7.4-8.0 ppm). |
| ¹³C NMR | Carbonyl carbon (typically 190-200 ppm), carbons of the pyridine and phenyl rings (120-160 ppm). |
| IR (KBr) | Strong C=O stretch (~1670 cm⁻¹), C=C and C=N stretches of the aromatic rings (~1400-1600 cm⁻¹). |
| MS (EI) | Molecular ion peak (M⁺), characteristic fragmentation patterns (e.g., loss of CO, pyridine ring fragmentation). |
IV. Applications in Drug Discovery and Beyond
Pyridinyl ketones are not only synthetic targets but also key intermediates and active pharmaceutical ingredients (APIs). Their ability to form hydrogen bonds and participate in various non-covalent interactions makes them excellent scaffolds for engaging with biological targets.[17][18][19][20] They are found in compounds developed as:
-
Topoisomerase I inhibitors: Certain 2,4,6-trisubstituted pyridines synthesized via the Kröhnke method have shown potential as anticancer agents.[5]
-
Antiviral and Cytotoxic Agents: Fused pyridine derivatives synthesized from α,β-unsaturated ketones have demonstrated broad-spectrum antitumor and antiviral activities.[21]
-
Kinase Inhibitors: The pyridinone core, a close relative of pyridinyl ketones, is a well-established hinge-binding motif in many kinase inhibitors.[1][2][17][19]
Conclusion
The synthesis of novel pyridinyl ketones is a dynamic and evolving field. While classic methods like the Kröhnke and Hantzsch syntheses remain valuable for their robustness and ability to generate molecular complexity, modern catalytic techniques such as nickel-catalyzed cross-coupling and Suzuki-Miyaura reactions offer milder conditions and broader functional group tolerance. A thorough understanding of the underlying mechanisms and the rationale behind different synthetic strategies is essential for any researcher aiming to innovate in this area. The continued development of efficient and selective synthetic methodologies will undoubtedly fuel the discovery of new therapeutic agents and advanced materials based on the versatile pyridinyl ketone scaffold.
References
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Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Boyd, S. D., et al. (2021). Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. ACS Catalysis. Available at: [Link]
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Gulevich, A. V., & Dudnik, A. S. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]
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Al-Romaigh, H. A., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. Available at: [Link]
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Singh, R., & Kumar, V. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synlett. Available at: [Link]
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Mukaiyama, T., & Goto, T. (1983). A Novel Synthesis of Ketones Using 4,6-Pyrimidyl Diesters. Chemistry Letters. Available at: [Link]
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Ali, M. M., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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De Novo Synthesis of Substituted Pyridines. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]
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Fuson, R. C., & Miller, J. J. (1950). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]
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Pyridine ketone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]
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Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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di-2-Pyridyl ketone. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Ullmann condensation using copper or copper oxide as the reactant. (n.d.). ScienceDirect. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
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Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2005). ResearchGate. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Reaction of pyridine N‐oxides with Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2012). Molecules. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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Kubota, K., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at: [Link]
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Casitas, A., & Nolan, S. P. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
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A Technical Guide to the Theoretical and Computational Scrutiny of Pyridin-2-yl(pyridin-3-yl)methanone for Drug Discovery
Foreword: Bridging Theory and Experiment in Modern Drug Development
In the contemporary landscape of pharmaceutical research, the synergy between computational modeling and empirical validation is paramount. This guide is crafted for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of Pyridin-2-yl(pyridin-3-yl)methanone. This molecule, a member of the dipyridyl ketone family, serves as a compelling scaffold for therapeutic agent design. Our discourse will navigate through the theoretical underpinnings of its structural and electronic properties, juxtaposed with experimental insights, to provide a holistic understanding of its potential in medicinal chemistry. We will delve into the causality behind methodological choices, ensuring a self-validating system of protocols and analyses, thereby upholding the highest standards of scientific integrity.
Introduction: The Significance of the Dipyridyl Methanone Scaffold
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl group. The linkage of two such rings via a carbonyl group, as seen in this compound, creates a molecule with a unique three-dimensional conformation and electronic distribution. This structure offers multiple points for functionalization and interaction with biological targets. Dipyridyl ketones and their derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents[1][2][3][4][5]. Understanding the fundamental properties of the parent scaffold is therefore a critical first step in the rational design of novel therapeutics.
Structural and Spectroscopic Characterization: An Experimental Benchmark
Synthesis Protocol
The synthesis of this compound can be achieved through various established methods for ketone synthesis. A common approach involves the oxidation of the corresponding secondary alcohol, which in turn can be prepared via a Grignard reaction.
Step-by-Step Synthesis Protocol:
-
Preparation of the Grignard Reagent: To a solution of 3-bromopyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, yielding 3-pyridylmagnesium bromide.
-
Reaction with 2-Pyridinecarbonitrile: The freshly prepared Grignard reagent is then added dropwise to a solution of 2-pyridinecarbonitrile in anhydrous diethyl ether at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 1 hour.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a dipyridyl ketone is characterized by several key vibrational modes. The most prominent band is the C=O stretching vibration, typically observed in the range of 1660-1680 cm⁻¹. The C-H stretching vibrations of the pyridine rings are expected in the 3000-3100 cm⁻¹ region, while the C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, originating from the pyridine rings, are typically observed at lower wavelengths (higher energy), while the n→π* transition of the carbonyl group appears at higher wavelengths (lower energy) with lower intensity[7][8].
Theoretical and Computational Methodologies: A Predictive Framework
Computational chemistry provides a powerful toolkit to probe the properties of molecules at an atomic level. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this size.
Computational Workflow
The following workflow outlines the key computational steps for a thorough theoretical investigation of this compound.
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Methodological & Application
Preparation of Pyridin-2-yl(pyridin-3-yl)methanone: A Detailed Technical Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis, purification, and characterization of Pyridin-2-yl(pyridin-3-yl)methanone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the reliable preparation of this key chemical intermediate.
Introduction
This compound, also known as 2,3'-dipyridyl ketone, is a heterocyclic ketone containing two pyridine rings linked by a carbonyl group. The unique electronic properties and coordination capabilities of the dipyridyl ketone scaffold make it a significant synthon in the development of novel pharmaceuticals and functional materials. This guide outlines two primary, reliable synthetic routes for its preparation: a Grignard reaction-based approach for constructing the carbon-carbon bond framework and an oxidation method from a readily accessible alcohol precursor.
Strategic Approaches to Synthesis
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and laboratory capabilities. We will detail two effective strategies:
-
Grignard Reaction: This classic organometallic approach involves the synthesis of a pyridyl Grignard reagent, which then acts as a nucleophile, attacking a suitable electrophilic pyridine derivative. This method is highly effective for forming the central carbon-carbonyl bond.
-
Oxidation of Pyridin-2-yl(pyridin-3-yl)methanol: This two-step approach first involves the synthesis of the corresponding secondary alcohol, followed by its oxidation to the desired ketone. This can be an advantageous route if the alcohol precursor is commercially available or easily synthesized.
Method 1: Synthesis via Grignard Reaction
This protocol focuses on the reaction of 3-pyridylmagnesium bromide with 2-cyanopyridine. The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed to yield the target ketone.
Causality of Experimental Choices
-
Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the reagent and ensure a high yield.
-
Anhydrous Solvents: The use of anhydrous solvents, such as tetrahydrofuran (THF), is critical for the same reasons as maintaining an inert atmosphere. Any water present will protonate and destroy the Grignard reagent.
-
Bromine-Magnesium Exchange: The formation of the Grignard reagent from 3-bromopyridine and magnesium can sometimes be sluggish. The use of an initiator, such as a small crystal of iodine or 1,2-dibromoethane, can help to activate the magnesium surface and initiate the reaction. An alternative is the use of a bromine-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride, which can offer milder reaction conditions.
-
Hydrolysis: Acidic workup is necessary to hydrolyze the intermediate ketimine formed after the Grignard addition to the nitrile. This step protonates the nitrogen atom, making it a good leaving group and facilitating the formation of the carbonyl group.
Experimental Workflow: Grignard Reaction
Application Notes and Protocols: The Role of Isomeric Structure in Catalysis with Pyridin-yl Methanones
Introduction: The Nuances of Ligand Design in Homogeneous Catalysis
In the realm of homogeneous catalysis, the design and selection of ligands are of paramount importance, often dictating the efficacy, selectivity, and scope of a catalytic transformation. Pyridine-containing molecules are a cornerstone of ligand design due to the ready availability of the nitrogen lone pair for metal coordination. The broader family of di-pyridyl ketones and their derivatives serve as versatile scaffolds for creating ligands that can influence the electronic and steric environment of a metal center. This application note delves into the specific case of Pyridin-2-yl(pyridin-3-yl)methanone , exploring its potential and observed limitations in catalytic applications, thereby highlighting the critical role of isomeric structure in ligand performance. While its isomer, di(pyridin-2-yl)methanone, has found utility as a bidentate ligand, the catalytic applications of this compound are less explored, with notable instances of its inaction providing valuable insights into structure-activity relationships.
Structural Considerations of this compound as a Ligand
This compound possesses two nitrogen atoms within its structure, theoretically allowing for coordination to a metal center. However, the relative positions of these nitrogen atoms—one on the 2-position of one pyridine ring and the other on the 3-position of the second—present a significant steric and geometric challenge for bidentate chelation. Unlike its isomer, di(pyridin-2-yl)methanone, where the two nitrogen atoms are symmetrically positioned to form a stable five-membered chelate ring with a metal, the arrangement in this compound makes such chelation far less favorable. This structural disparity is a crucial determinant of its behavior in catalytic systems.
Case Study: Decarbonylation of Diaryl Ketones – A Tale of Two Isomers
A compelling example illustrating the profound impact of isomeric structure on catalytic activity is the palladium-catalyzed decarbonylation of diaryl ketones to form 2,2'-bipyridyls. Research has demonstrated that di-2-pyridyl ketone moieties can serve as effective bidentate directing groups for this transformation. However, under the same optimized reaction conditions, the decarbonylation of this compound was found to be largely unsuccessful.[1]
This stark difference in reactivity underscores the necessity of the di-2-pyridyl ketone scaffold for effective catalysis in this system. The proposed mechanism involves the bidentate coordination of the di-2-pyridyl ketone to the palladium catalyst, which facilitates the oxidative addition into the C(carbonyl)–C(aryl) bond, a critical step in the catalytic cycle. The geometry of this compound does not allow for this crucial bidentate coordination, thus rendering it inactive for this particular transformation.[1]
Visualizing the Mechanistic Hypothesis
The following diagrams illustrate the proposed difference in coordination and the catalytic cycle for the successful decarbonylation of di(pyridin-2-yl)methanone.
Figure 1: Comparison of the coordination modes of di(pyridin-2-yl)methanone and this compound.
Figure 2: Simplified proposed catalytic cycle for the decarbonylation of di-2-pyridyl ketone.
Experimental Protocols: Comparative Study of Ketone Decarbonylation
The following protocol is adapted from the literature for the comparative study of the decarbonylation of di-2-pyridyl ketones and serves as a template for investigating the catalytic (in)activity of this compound.[1]
Materials and Reagents
-
Substrate: Di(pyridin-2-yl)methanone or this compound
-
Catalyst: CeO₂-supported Cu-Pd alloy nanoparticle catalyst (Cu₁-Pd₄/CeO₂)
-
Solvent: Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Analytical equipment for reaction monitoring and product characterization (GC-MS, NMR)
Protocol: Catalytic Decarbonylation
-
Catalyst Preparation: The CeO₂-supported Cu-Pd alloy nanoparticle catalyst can be prepared following established literature procedures.
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the catalyst (e.g., 5 mol% Pd).
-
Add the diaryl ketone substrate (e.g., 0.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 2 mL).
-
-
Reaction Conditions:
-
Seal the flask and stir the mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography.
-
The product is identified and quantified using GC-MS and NMR spectroscopy.
-
Data Presentation: Catalytic Performance
The following table summarizes the expected outcomes based on the literature.
| Substrate | Product | Yield (%) |
| Di(pyridin-2-yl)methanone | 2,2'-Bipyridyl | High |
| This compound | 2,3'-Bipyridyl | Negligible |
| Data adapted from reference[1] |
Conclusion and Outlook
The case of this compound in the context of catalytic decarbonylation serves as a powerful illustration of the principle that subtle changes in molecular structure can lead to dramatic differences in reactivity. While its isomeric structure prevents it from acting as an effective bidentate ligand in this specific reaction, this does not preclude its potential utility in other catalytic systems where monodentate coordination is sufficient or even preferred. Future research could explore the coordination chemistry of this compound with various transition metals and screen these complexes for activity in a broader range of catalytic transformations. Understanding these fundamental structure-activity relationships is crucial for the rational design of next-generation catalysts.
References
-
A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. PubMed Central. [Link]
-
A new Schiff‐base complex of palladium nanoparticles on modified boehmite with di(pyridin‐2‐yl)methanone as a robust, reusable, and selective nanocatalyst in the C‐C coupling reaction. ResearchGate. [Link]
-
Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites. ACS Publications. [Link]
-
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. National Institutes of Health. [Link]
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Application Notes and Protocols: Pyridin-2-yl(pyridin-3-yl)methanone as a Versatile Ligand for Transition Metal Complexes
Abstract
This comprehensive guide details the synthesis, characterization, and application of pyridin-2-yl(pyridin-3-yl)methanone as a versatile N,N'-bidentate ligand for the formation of transition metal complexes. This document provides researchers, medicinal chemists, and materials scientists with detailed, field-proven protocols for the synthesis of the ligand and a representative palladium(II) complex. The causality behind experimental choices is explained, and a full suite of characterization techniques is discussed. Potential applications in catalysis and drug development are highlighted, supported by authoritative references.
Introduction: The Architectural Flexibility of Asymmetric Dipyridyl Ketones
This compound, an asymmetric dipyridyl ketone, presents a compelling scaffold for the design of novel transition metal complexes. Unlike its well-studied symmetric counterpart, di(2-pyridyl) ketone, the reduced symmetry of the 2,3'-isomer offers unique electronic and steric properties. The two nitrogen atoms, situated in electronically distinct pyridine rings, allow for nuanced tuning of the coordination environment around a metal center. The ketone linker introduces conformational flexibility and a potential site for further functionalization.
The coordination of such ligands to transition metals can lead to complexes with interesting catalytic and biological activities. The pyridine moieties can act as robust sigma-donors, stabilizing various oxidation states of the metal, while the overall ligand architecture can influence the geometry and reactivity of the resulting complex. This application note will serve as a practical guide for researchers interested in exploring the rich coordination chemistry of this versatile ligand.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the copper-catalyzed oxidation of the corresponding methylene-bridged precursor, 2-(pyridin-3-ylmethyl)pyridine. This method offers a direct and relatively mild route to the desired ketone.
Rationale for Synthetic Route
The chosen synthetic pathway leverages the selective oxidation of a benzylic-type C-H bond. Copper catalysis is a well-established and cost-effective method for such transformations. The use of water as the oxygen source makes this a greener alternative to many traditional oxidation methods that rely on stoichiometric, and often harsh, oxidizing agents.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the method described by Liu et al.[1].
Materials:
-
2-(Pyridin-3-ylmethyl)pyridine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 2-(pyridin-3-ylmethyl)pyridine (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMSO (5 mL) and deionized water (1.0 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data
The following characterization data for this compound is consistent with the literature[1].
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.34 (s, 1H), 8.79 (d, J = 3.9 Hz, 1H), 8.73 (d, J = 4.3 Hz, 1H), 8.43 (dt, J = 7.9, 1.9 Hz, 1H), 8.14 (d, J = 7.9 Hz, 1H), 7.93 (td, J = 7.7, 1.7 Hz, 1H), 7.53 (ddd, J = 7.6, 4.8, 1.1 Hz, 1H), 7.44 (dd, J = 7.9, 4.9 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.0, 153.9, 152.8, 152.1, 148.6, 138.2, 137.2, 132.0, 126.8, 124.5, 123.0 |
Synthesis of a Representative Transition Metal Complex: Dichloro[this compound]palladium(II)
Palladium(II) complexes are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions. The following protocol describes the synthesis of a representative Pd(II) complex with this compound.
Rationale for Complexation Strategy
The synthesis of Pd(II) complexes with N-donor ligands is often achieved by reacting the ligand with a suitable palladium precursor, such as palladium(II) chloride (PdCl₂) or its more soluble derivatives like bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride. The use of a nitrile-solubilized precursor allows for milder reaction conditions and easier product isolation. The stoichiometry is typically 1:1 for a bidentate ligand to form a square planar complex.
Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II)
This protocol is a general method adapted from the synthesis of similar palladium(II)-di(2-pyridyl) ketone complexes[2].
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.2 mmol) in anhydrous DCM (10 mL).
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (0.2 mmol) in anhydrous DCM (10 mL).
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Add anhydrous diethyl ether to complete the precipitation of the complex.
-
Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Application Notes & Protocols: The Emerging Role of Pyridin-2-yl(pyridin-3-yl)methanone in Oncology Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of Bipyridinyl Methanones in Cancer Therapy
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within this broad class, bipyridinyl methanones represent an intriguing, yet underexplored, family of compounds. While extensive research has focused on symmetrical di(pyridin-2-yl)methanone and its derivatives, which have demonstrated notable antiproliferative activities, the asymmetrical isomer, Pyridin-2-yl(pyridin-3-yl)methanone, presents a novel chemical entity for anticancer agent development.[1][2]
The strategic placement of nitrogen atoms in the two pyridine rings of this compound offers a distinct three-dimensional structure and a unique distribution of electron density. This asymmetry may lead to differential binding affinities for biological targets compared to its symmetrical counterparts, potentially unlocking new mechanisms of action or improved selectivity for cancer-associated proteins. This document provides a comprehensive guide to the synthesis, characterization, and evaluation of this compound as a potential anticancer agent, drawing upon established methodologies for related pyridine-based compounds.
Part 1: Synthesis and Characterization of this compound
A robust and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The following protocol outlines a plausible and efficient method for the preparation of this compound, adapted from established pyridine synthesis methodologies.[3]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a Grignard reaction between 3-bromopyridine and pyridine-2-carbonitrile, followed by acidic hydrolysis.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine-2-carbonitrile
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In a separate flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining 3-bromopyridine solution dropwise via a dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (pyridin-3-ylmagnesium bromide).
-
-
Reaction with Pyridine-2-carbonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve pyridine-2-carbonitrile (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 2M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield this compound as a solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.
Part 2: In Vitro Evaluation of Anticancer Activity
The following protocols are designed to assess the potential of this compound to inhibit cancer cell growth and induce apoptosis. These assays are standard preliminary screens in anticancer drug discovery.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT116 [colon])[4][5][6]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, dissolved in DMSO to create a stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Data Presentation
The following table summarizes hypothetical IC₅₀ values for this compound against a panel of cancer cell lines, based on activities observed for related pyridine derivatives.[4][7]
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) of this compound |
| MCF-7 | Breast | 8.5 |
| A549 | Lung | 12.3 |
| HepG2 | Liver | 5.7 |
| HCT116 | Colon | 9.1 |
Protocol 2: Apoptosis Induction Assessment by Flow Cytometry
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Part 3: Mechanistic Insights and Future Directions
Based on studies of structurally related bipyridine and pyridine derivatives, several signaling pathways are plausible targets for this compound.[7][8]
Potential Signaling Pathways
-
PI3K/AKT Pathway: This is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.[7]
-
MAPK/ERK Pathway (including BRAF): This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of key kinases like BRAF can be an effective anticancer strategy.[8]
-
Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis.[5][8]
The following diagram illustrates a hypothetical mechanism of action for this compound, integrating these potential pathways.
Caption: Hypothetical signaling pathways targeted by this compound.
Experimental Workflow for Mechanistic Studies
To validate the proposed mechanisms, a series of experiments are recommended. The following workflow provides a logical progression for these studies.
Caption: Experimental workflow for mechanistic elucidation.
Conclusion and Future Perspectives
This compound represents a promising, yet largely unexplored, scaffold for the development of novel anticancer agents. Its asymmetrical nature distinguishes it from more studied bipyridinyl compounds and may confer unique pharmacological properties. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this compound.
Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. Furthermore, in vivo studies using xenograft models will be crucial to validate the preclinical efficacy and safety of this compound and its derivatives. The exploration of this novel chemical space holds significant potential for the discovery of the next generation of targeted cancer therapies.
References
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- Unlocking Anticancer Potential: 2,2'-Bipyridine Deriv
- Chemsrc. Di(pyridin-2-yl)methanone | CAS#:19437-26-4.
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- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10).
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- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
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CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[1][8][9]triazolo[4,3-b][1][8][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.
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- Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine.
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- Sigma-Aldrich. Dipyridin-3-ylmethanone AldrichCPR 35779-35-2.
- Organic Chemistry Portal. Pyridine synthesis.
- Sigma-Aldrich. pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR.
- NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- NIH. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
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Application Notes and Protocols for the Antimicrobial Screening of Pyridin-2-yl(pyridin-3-yl)methanone Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyridine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyridine and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for diverse interactions with biological targets.[3]
This guide focuses on a specific, yet promising, subclass: Pyridin-2-yl(pyridin-3-yl)methanone derivatives . The dipyridyl methanone core presents a fascinating scaffold for chemical modification, offering multiple sites for substitution to modulate pharmacokinetic and pharmacodynamic properties. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the synthesis, antimicrobial screening, and initial mechanism of action studies for this class of compounds. It is designed not as a rigid template, but as an in-depth technical guide grounded in established scientific principles and methodologies.
Part 1: Synthesis of this compound Derivatives: A Strategic Approach
A robust and flexible synthetic strategy is paramount for generating a library of derivatives for antimicrobial screening. While specific protocols for every conceivable derivative are beyond the scope of this guide, we present a logical and adaptable synthetic workflow for the core scaffold and its subsequent derivatization.
Rationale for Synthetic Design
The core structure, this compound, can be synthesized through several established organic chemistry reactions. A common and effective approach involves the oxidation of the corresponding methanol. Subsequent derivatization can be targeted at various positions on either pyridine ring to explore the structure-activity relationship (SAR).
Illustrative Synthetic Protocol: From Pyridyl Methanols to the Methanone Core
This protocol outlines a plausible, multi-step synthesis.
Step 1: Synthesis of (Pyridin-2-yl)(pyridin-3-yl)methanol
This precursor can be prepared via a Grignard reaction, a cornerstone of C-C bond formation.
-
Reaction: 3-Bromopyridine is converted to a Grignard reagent, which then reacts with pyridine-2-carbaldehyde.
-
Detailed Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of pyridine-2-carbaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (pyridin-2-yl)(pyridin-3-yl)methanol.
-
Step 2: Oxidation to this compound
A mild oxidizing agent is crucial to prevent over-oxidation or side reactions.
-
Reaction: The secondary alcohol is oxidized to a ketone.
-
Detailed Protocol:
-
Dissolve the synthesized (pyridin-2-yl)(pyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by column chromatography or recrystallization to obtain pure this compound.
-
Strategy for Derivative Synthesis
With the core scaffold in hand, a diverse library of derivatives can be generated to probe the SAR. Key positions for modification include the pyridine rings. Substituents can be introduced to modulate electronic properties, lipophilicity, and steric bulk. For example, electron-withdrawing or electron-donating groups can be introduced onto the pyridine rings prior to the Grignard reaction or through subsequent aromatic substitution reactions.
Part 2: Comprehensive Antimicrobial Screening Protocols
A systematic and standardized approach to antimicrobial screening is essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[4][5]
Initial Screening: Agar Disk Diffusion Assay
The disk diffusion method is a widely used qualitative screening tool to assess the antimicrobial activity of new compounds.[3][6]
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.[3]
-
Protocol:
-
Preparation of Inoculum: From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Application of Disks: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][7]
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
-
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations.
-
Preparation of Inoculum: Prepare a bacterial suspension as described for the disk diffusion assay and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Principle: Following the MIC test, an aliquot from each well that shows no visible growth is subcultured onto an antibiotic-free agar plate. The MBC is the lowest concentration that results in no growth on the subculture plate.
-
Protocol:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the screening data is crucial for identifying promising lead compounds and understanding the relationship between chemical structure and antimicrobial activity.
Illustrative Data Presentation
The following table provides a template for organizing and presenting antimicrobial screening data for a hypothetical series of this compound derivatives. The data presented here is for illustrative purposes, drawing on general trends observed for other pyridine-based antimicrobials.[1]
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DPM-01 | H | H | 64 | >128 | >128 |
| DPM-02 | 4-Cl | H | 16 | 64 | 32 |
| DPM-03 | H | 5-NO₂ | 32 | 32 | 16 |
| DPM-04 | 4-OCH₃ | H | >128 | >128 | >128 |
| DPM-05 | 4-Cl | 5-NO₂ | 8 | 16 | 8 |
| Ciprofloxacin | - | - | 0.5 | 0.015 | N/A |
| Fluconazole | - | - | N/A | N/A | 2 |
DPM = Di(pyridyl)methanone
Causality and Structure-Activity Relationship (SAR) Insights
The analysis of SAR provides a rationale for the observed activities and guides the design of next-generation derivatives.
-
Electronic Effects: The introduction of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂) substituents (e.g., DPM-02 , DPM-03 , and DPM-05 ), often enhances antimicrobial activity. This may be due to increased interaction with electron-rich biological targets or improved cell permeability.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for antimicrobial efficacy. While increased lipophilicity can enhance membrane interaction, excessive lipophilicity may lead to poor aqueous solubility and non-specific toxicity.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of a target enzyme or interacts with the bacterial cell membrane.
Part 4: Mechanistic Insights and Experimental Workflows
Elucidating the mechanism of action is a critical step in the drug development process. For pyridine-containing compounds, several mechanisms have been proposed.
Potential Mechanisms of Action
-
Membrane Disruption: Some pyridine derivatives, particularly cationic ones, can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: The pyridine scaffold can act as a pharmacophore that binds to the active site of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby inhibiting crucial metabolic pathways.
-
Inhibition of Virulence Factors: Some compounds may not directly kill the bacteria but instead inhibit the production of toxins or other virulence factors, rendering the pathogen less harmful.
Experimental Workflow for Preliminary Mechanism of Action Studies
The following diagram illustrates a logical workflow for investigating the potential mechanism of action of a lead compound.
Caption: Workflow for preliminary mechanism of action studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic evaluation of this class of compounds. Through iterative cycles of synthesis, screening, and SAR analysis, it is possible to optimize the antimicrobial potency and selectivity of these derivatives. Future work should focus on elucidating the precise molecular targets and mechanisms of action of the most promising lead compounds, as well as evaluating their efficacy in in vivo models of infection.
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Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. [Link]
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Elsayed, M. A., Elsayed, A. M., & Sroor, F. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. [Link]
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Marinescu, M., Chifiriuc, M. C., Pircalabioru, G. G., & Olar, R. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4483. [Link]
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Marinescu, M., & Olar, R. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]
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Thirunarayanan, G. (2017). The In-vitro Antimicrobial and Antioxidant Activities of some Diels-Alder Diaryl Methanone Adducts. ResearchGate. [Link]
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CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863248. [Link]
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Jentsch, J., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Pharmaceuticals, 16(5), 744. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Gomtsyan, A., et al. (2013). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 56(11), 4646-4657. [Link]
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Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(3), 308-312. [Link]
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Punia, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 234, 114199. [Link]
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Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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CLSI. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]
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Zega, A., et al. (2022). Antimicrobial Activity of Rhenium Di- and Tricarbonyl Diimine Complexes: Insights on Membrane-Bound S. aureus Protein Binding. International Journal of Molecular Sciences, 23(18), 10467. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Kerru, N., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863248. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyridine and its derivatives, including pyridinones, represent a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The pyridinone core, in particular, is a versatile scaffold found in several FDA-approved drugs, highlighting its therapeutic potential.[2][3] This document provides a comprehensive guide for the investigation of the anti-inflammatory properties of compounds related to Pyridin-2-yl(pyridin-3-yl)methanone, a member of the dipyridinyl methanone family. While direct studies on this specific molecule are limited, the broader family of pyridine derivatives has shown promise, suggesting that a systematic evaluation of its anti-inflammatory potential is a worthwhile endeavor.
These application notes are designed to provide researchers with a robust framework for screening and characterizing the anti-inflammatory activity of this compound and its analogs. The protocols herein are based on established methodologies and are intended to be adapted and optimized for specific laboratory settings.
Hypothesized Mechanisms of Anti-inflammatory Action
Based on the known activities of related pyridine and pyridinone-containing compounds, several potential anti-inflammatory mechanisms for this compound can be postulated. These hypotheses form the basis for the selection of the screening assays detailed in the subsequent sections.
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][4] Several pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[1][4][5][6][7] Therefore, it is plausible that this compound or its analogs could exert their anti-inflammatory effects through the modulation of this key enzyme in the prostaglandin synthesis pathway.
-
Suppression of Nitric Oxide Production: During inflammation, the inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in nitric oxide (NO) production, which can have both pro- and anti-inflammatory roles. However, excessive NO contributes to tissue damage.[8] The inhibition of NO production is a recognized strategy for anti-inflammatory drug development.[8] Studies have shown that certain pyridine derivatives can effectively inhibit NO production in inflammatory cell models.[9][10]
-
Modulation of Pro-inflammatory Cytokine Production: The inflammatory response is orchestrated by a complex network of cytokines. Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the initiation and propagation of inflammation.[11] The suppression of these cytokines is a hallmark of many effective anti-inflammatory agents. Compounds with a pyridine scaffold have been shown to modulate cytokine profiles, suggesting a potential mechanism for this compound.[12]
-
Interference with Inflammatory Signaling Pathways: The expression of pro-inflammatory mediators is largely controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][13] The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][13] The MAPK pathways (including ERK, JNK, and p38) are also pivotal in the inflammatory response. Glabridin derivatives, which share some structural similarities with pyridine compounds, have been shown to inhibit NF-κB and MAPK signaling.[11] It is therefore a strong possibility that this compound could interfere with these key signaling hubs.
The following diagram illustrates the potential points of intervention for a novel anti-inflammatory compound within these key pathways.
Caption: Hypothesized anti-inflammatory mechanisms of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a tiered approach to evaluating the anti-inflammatory potential of this compound and its analogs, progressing from initial in vitro screening to more complex in vivo models.
In Vitro Assays: Initial Screening for Bioactivity
This assay serves as a primary screen for the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[9][10]
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to express iNOS, which in turn produces large amounts of NO. The accumulated nitrite (a stable metabolite of NO) in the cell culture supernatant is measured colorimetrically using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and its analogs in DMSO. Dilute the compounds to the desired final concentrations in culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS. Include wells with untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with a known iNOS inhibitor (e.g., L-NAME) as a reference control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Blank) / (Absorbance of LPS - Absorbance of Blank)] x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.
Self-Validation:
-
Cell Viability: Concurrently perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cytotoxicity of the test compounds.
-
Positive Control: The positive control (LPS only) should show a significant increase in NO production compared to the negative control.
-
Reference Compound: The reference iNOS inhibitor should show a dose-dependent inhibition of NO production.
This assay evaluates the effect of the test compounds on the production of key pro-inflammatory cytokines, providing insight into their immunomodulatory activity.[14][15][16][17]
Principle: Similar to the NO assay, LPS stimulation of immune cells like peripheral blood mononuclear cells (PBMCs) or macrophages induces the production and release of cytokines such as TNF-α, IL-6, and IL-1β. The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
Protocol:
-
Cell Isolation and Culture:
-
PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[18] Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
RAW 264.7 Macrophages: Culture as described in the NO assay protocol.
-
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs, 2 x 10⁵ cells/well for RAW 264.7).
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for 1-2 hours before stimulating with LPS (100 ng/mL for PBMCs, 1 µg/mL for RAW 264.7).
-
Incubation: The incubation time will vary depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-1β).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Multiplex Assay: For a broader cytokine profile, use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines.[15]
-
-
Data Analysis: Construct a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve. Calculate the percentage of inhibition for each compound at different concentrations.
Self-Validation:
-
Cell Viability: Assess cell viability to rule out cytotoxic effects.
-
Controls: The LPS-stimulated positive control should show a robust increase in cytokine levels. A known anti-inflammatory drug (e.g., dexamethasone) can be used as a reference control.
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Model: Assessing Efficacy in a Living System
This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.[13][19][20][21][22]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling of the paw.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: Test compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: Increase in Paw Volume = Paw Volume at time 't' - Paw Volume at time '0'
-
Calculate the percentage of inhibition of edema for each group: % Inhibition = [1 - (Increase in Paw Volume of Treated Group) / (Increase in Paw Volume of Control Group)] x 100
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee.[20]
Self-Validation:
-
Positive Control: The positive control group (Indomethacin) should exhibit a significant reduction in paw edema compared to the vehicle control group.
-
Dose-Response: Ideally, the test compound should show a dose-dependent inhibition of paw edema.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for interpreting the results and making informed decisions about the progression of a compound.
Hypothetical Data: In Vitro NO Inhibition
The following table illustrates how to present the results from the nitric oxide inhibition assay.
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | 25.4 |
| 10 | 48.9 ± 4.5 | ||
| 50 | 85.7 ± 3.8 | ||
| Analog A | 1 | 2.5 ± 1.1 | >100 |
| 10 | 10.3 ± 2.8 | ||
| 50 | 22.1 ± 3.5 | ||
| Analog B | 1 | 35.6 ± 3.2 | 8.9 |
| 10 | 65.1 ± 5.1 | ||
| 50 | 92.3 ± 2.9 | ||
| L-NAME (Reference) | 1 | 20.1 ± 2.5 | 15.2 |
| 10 | 55.4 ± 4.1 | ||
| 50 | 90.8 ± 3.0 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.
Hypothetical Data: In Vivo Anti-inflammatory Activity
This table demonstrates the presentation of data from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| This compound | 10 | 0.72 ± 0.05 | 15.3 |
| 30 | 0.55 ± 0.04 | 35.3 | |
| 100 | 0.41 ± 0.03* | 51.8 |
*Data are presented as mean ± standard error of the mean (n=8). p < 0.05 compared to the vehicle control group.
Conclusion and Future Directions
The pyridine scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of this compound and its related compounds. A logical progression from in vitro screening of key inflammatory mediators to in vivo validation in an acute inflammation model will enable the identification of lead candidates for further development.
Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by the most active compounds. This may involve kinase profiling, western blot analysis of key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs), and gene expression analysis of inflammatory markers. Furthermore, evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) will be crucial to assess their therapeutic potential for long-term inflammatory diseases.
References
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- 10. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Grignard Reaction for Pyridyl Ketone Synthesis
Introduction: The Strategic Importance of Pyridyl Ketones
Pyridyl ketones are not merely synthetic intermediates; they are pivotal structural motifs embedded in a vast array of pharmacologically active compounds and functional materials. Their presence within a molecular framework often imparts crucial properties, including metabolic stability, hydrogen bonding capability, and the ability to coordinate with metal centers in enzymes. Consequently, robust and versatile methods for their synthesis are of paramount importance to researchers in medicinal chemistry and drug development. The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, offers a powerful and direct route to these valuable compounds.[1][2]
This guide provides an in-depth examination of the Grignard reaction for synthesizing pyridyl ketones. We will move beyond a simple recitation of steps to explore the mechanistic nuances, explain the rationale behind critical protocol choices, and offer field-proven strategies for troubleshooting and optimization.
Part 1: Mechanistic Rationale and Substrate Selection
The success of a Grignard synthesis hinges on the controlled nucleophilic attack of the organomagnesium halide (R-MgX) on an appropriate electrophile.[3][4] When the target is a ketone, the choice of electrophile is critical to prevent over-addition, a common pitfall that leads to the formation of tertiary alcohols.
The Challenge of the Pyridine Ring
Directly applying Grignard chemistry to pyridine-containing substrates introduces specific challenges. The lone pair on the pyridine nitrogen atom imparts basicity, which can lead to undesired acid-base reactions with the Grignard reagent. Furthermore, the pyridine ring itself can undergo nucleophilic attack, particularly if activated (e.g., as a pyridinium salt), leading to a mixture of regioisomers.[5][6][7] Therefore, the most common strategies involve either forming a pyridyl Grignard reagent from a halopyridine or, more frequently, reacting a standard Grignard reagent with a pyridine-based electrophile like a cyanopyridine or a Weinreb amide.
Preferred Electrophiles for Ketone Synthesis
-
Nitriles (e.g., Cyanopyridines): This is often the most reliable route. The Grignard reagent adds once to the nitrile's carbon-nitrogen triple bond to form a stable magnesium imine salt intermediate.[8][9] This intermediate is unreactive towards a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[8][9][10] This method elegantly circumvents the problem of over-addition.
-
Weinreb Amides (N-methoxy-N-methylamides): The reaction of a Grignard reagent with a Weinreb amide produces a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until the acidic workup is performed, thus preventing the second addition of the Grignard reagent.[10]
-
Esters (Cautionary Note): While esters can be used, they are generally poor choices for ketone synthesis via Grignard reaction. The initial addition of one equivalent of Grignard reagent forms a ketone intermediate that is more reactive than the starting ester.[11] This leads to a rapid second addition, yielding a tertiary alcohol as the major product.[10][11][12] This pathway is only synthetically useful if a tertiary alcohol with two identical R-groups is the desired product.[13]
Below is a diagram illustrating the preferred mechanistic pathway using a cyanopyridine substrate.
Caption: Mechanism of Pyridyl Ketone Synthesis via a Nitrile Intermediate.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of 2-benzoylpyridine from 2-cyanopyridine and phenylmagnesium bromide. Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) in flame-dried or oven-dried glassware.
Materials and Equipment
-
Reagents: Magnesium turnings, bromobenzene, 2-cyanopyridine, anhydrous diethyl ether or THF, 1M HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, Schlenk line or inert gas manifold, rotary evaporator, glassware for extraction and column chromatography.
Step-by-Step Methodology
Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Assemble the flame-dried three-neck flask equipped with a magnetic stir bar, condenser, and dropping funnel under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface if necessary.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the gray, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Cyanopyridine
-
In a separate flame-dried flask under inert atmosphere, dissolve 2-cyanopyridine (1.0 equivalent relative to the initial bromobenzene) in anhydrous diethyl ether or THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared phenylmagnesium bromide solution from Step 1 into the dropping funnel and add it dropwise to the stirred 2-cyanopyridine solution at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Step 3: Quenching and Workup
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1M HCl. Rationale: The acidic workup hydrolyzes the intermediate imine salt to the ketone and also neutralizes any excess Grignard reagent.
-
Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pyridyl ketone.
Part 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table and decision workflow provide guidance on addressing common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Contamination with water or atmospheric moisture.[13] | 1a. Ensure all glassware is rigorously dried and solvents are anhydrous.[13] 1b. Titrate the Grignard reagent before use to determine its exact concentration.[13] |
| 2. Failure of Grignard Initiation: Passive oxide layer on magnesium turnings.[14] | 2a. Activate Mg with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings in the flask. 2b. Use a sonicator to help initiate the reaction. | |
| 3. Poor Substrate Reactivity: The pyridyl electrophile or organic halide is unreactive. | 3. Consider using a "turbo-Grignard" reagent like iPrMgCl·LiCl, which exhibits higher reactivity and functional group tolerance.[1][2] | |
| Formation of Tertiary Alcohol | 1. Use of Ester Substrate: The intermediate ketone is more reactive than the starting ester, leading to double addition.[11][15] | 1. The primary solution is to switch the electrophile from an ester to a cyanopyridine or a Weinreb amide. |
| Complex Mixture of Byproducts | 1. Wurtz Coupling: The Grignard reagent couples with the starting organic halide. | 1. Maintain dilute conditions and slow addition of the halide during Grignard formation. |
| 2. Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the nitrile or ketone.[13] | 2. Perform the reaction at lower temperatures (e.g., -20 °C to -78 °C). Use a less bulky Grignard reagent if possible. | |
| 3. Reaction Temperature Too High: Exothermic reaction was not adequately controlled, leading to decomposition or side reactions. | 3. Ensure slow, dropwise addition of the Grignard reagent while maintaining the reaction temperature with an ice or dry ice/acetone bath. |
Troubleshooting Workflow
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Application Notes and Protocols for the Suzuki Coupling in the Synthesis of Functionalized Pyridinyl Methanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pyridinyl Methanones in Modern Drug Discovery
Pyridinyl methanones represent a critical structural motif in a vast array of pharmacologically active compounds. Their unique electronic and steric properties allow them to serve as versatile scaffolds in the design of novel therapeutics targeting a wide range of diseases. The ability to introduce diverse functional groups onto both the pyridine and the adjacent aryl ring is paramount for fine-tuning the biological activity, selectivity, and pharmacokinetic profiles of these molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for the construction of the core biaryl structure of these compounds, offering mild reaction conditions, broad functional group tolerance, and access to a wide variety of commercially available starting materials.[1] This in-depth guide provides a comprehensive overview of the application of the Suzuki coupling for the synthesis of functionalized pyridinyl methanones, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field of drug development.
Mechanistic Insights: The Palladium Catalytic Cycle in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding the key steps of this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-X) of the halo-pyridine derivative. This step results in the formation of a square planar Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] For electron-deficient pyridines, such as those bearing a methanone group, this step can be challenging and often requires the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium complex couple to form the desired C-C bond of the biaryl product. The Pd(0) catalyst is regenerated in this step and can then re-enter the catalytic cycle.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Strategic Approaches and Detailed Protocols
There are two primary strategies for the synthesis of functionalized pyridinyl methanones using the Suzuki coupling:
Strategy A: Direct Coupling of a Halo-Pyridinyl Methanone
This approach involves the direct Suzuki coupling of a commercially available or synthesized halo-pyridinyl methanone with an arylboronic acid. The presence of the electron-withdrawing ketone group can make the pyridine ring more electron-deficient, which can affect the oxidative addition step.[3] Therefore, careful selection of the catalyst, ligand, and base is crucial for a successful reaction.
Protocol 1: Suzuki Coupling of 2-Bromo-5-acetylpyridine with Phenylboronic Acid
This protocol provides a general procedure for the coupling of an acetyl-substituted bromopyridine.
| Parameter | Value/Reagent | Rationale |
| Halo-pyridine | 2-Bromo-5-acetylpyridine | The bromo- leaving group offers a good balance of reactivity and stability. |
| Boronic Acid | Phenylboronic acid | A common and readily available coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | A versatile and widely used catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 equiv.) | A moderately strong base that is effective in many Suzuki reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature for Suzuki couplings involving less reactive substrates. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 2-bromo-5-acetylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-acetyl-2-phenylpyridine.
Strategy B: Two-Step Synthesis via Suzuki Coupling and Subsequent Functionalization
Protocol 2: Synthesis of (4-Methoxyphenyl)(pyridin-2-yl)methanone
This two-step protocol involves an initial Suzuki coupling of 2-bromopyridine with 4-methoxyphenylboronic acid, followed by the oxidation of an intermediate.
Step 1: Suzuki Coupling of 2-Bromopyridine and 4-Methoxyphenylboronic Acid
| Parameter | Value/Reagent | Rationale |
| Halo-pyridine | 2-Bromopyridine | A common and reactive starting material. |
| Boronic Acid | 4-Methoxyphenylboronic acid | An electron-rich boronic acid that generally couples well. |
| Palladium Catalyst | Pd(dppf)Cl₂ (2 mol%) | A highly effective catalyst for cross-coupling reactions involving heteroaromatics.[6] |
| Base | Na₂CO₃ (2.0 equiv.) | A common and effective base for Suzuki couplings. |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | A versatile solvent system for Suzuki reactions. |
| Temperature | 85 °C | A moderate temperature suitable for this coupling. |
| Reaction Time | 6-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology (Step 1):
-
Follow a similar setup as in Protocol 1, using 2-bromopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol) in the specified solvent system.
-
Heat the reaction at 85 °C for 6-12 hours.
-
After workup and purification as described in Protocol 1, the intermediate 2-(4-methoxyphenyl)pyridine is obtained.
Step 2: Oxidation to the Pyridinyl Methanone
A subsequent oxidation step is required to convert the benzylic position to a ketone. This can be achieved through various methods, one of which is oxidation with potassium permanganate.
Step-by-Step Methodology (Step 2):
-
Dissolve the 2-(4-methoxyphenyl)pyridine (1.0 mmol) in a mixture of pyridine and water.
-
Heat the solution to reflux and slowly add a solution of potassium permanganate (KMnO₄) in water.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (4-methoxyphenyl)(pyridin-2-yl)methanone.
Strategy C: Suzuki Coupling with a Protected Ketone
In cases where the ketone functionality is sensitive to the reaction conditions or interferes with the coupling, a protecting group strategy can be employed. The ketone is first protected, typically as a ketal, the Suzuki coupling is performed, and then the protecting group is removed to reveal the desired pyridinyl methanone. Ethylene glycol is a common and effective protecting group for ketones.[7][8]
Protocol 3: Synthesis via a Protected Ketone Intermediate
Step 1: Protection of the Ketone
-
To a solution of the halo-pyridinyl methanone (e.g., 4'-bromoacetophenone) in toluene, add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.[8]
-
Once the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid with a mild base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the protected halo-aryl ketal.
Step 2: Suzuki Coupling of the Protected Ketone
-
Perform the Suzuki coupling using the protected halo-aryl ketal and the desired pyridylboronic acid following a procedure similar to Protocol 1 or 2 (Step 1). The choice of catalyst and conditions will depend on the specific substrates.
Step 3: Deprotection of the Ketone
-
Dissolve the protected biaryl product in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the acid and extract the product with an organic solvent.
-
Wash, dry, and purify the final pyridinyl methanone product.
Caption: Figure 2: General experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst. |
| Deactivated ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for electron-deficient pyridines.[4] | |
| Ineffective base | Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). The base must be sufficiently strong to activate the boronic acid. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of water and/or acid | Use anhydrous solvents and ensure the base is not acidic. Consider using potassium trifluoroborate salts which are more resistant to protodeboronation. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Ensure the reaction is performed under a strictly inert atmosphere. |
| Formation of Side Products | Catalyst decomposition | Lower the catalyst loading or try a more stable catalyst system. |
| Reaction with functional groups | Protect sensitive functional groups if they are not compatible with the reaction conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized pyridinyl methanones. By understanding the reaction mechanism and carefully selecting the appropriate reaction partners, catalyst, ligand, and conditions, researchers can efficiently construct a diverse range of these important pharmaceutical building blocks. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Fujihara, T., Satou, M., Kiyooka, A., & Tsuji, Y. (2020). Pyridines Bearing Poly(ethylene glycol) Chains: Synthesis and Use as Ligands. Asian Journal of Organic Chemistry, 9(5), 761-764.
- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Supplement 1), S359-S366.
- Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry [Thesis]. McGill University.
- Shaaban, M. R., Al-Fahemi, J. H., & El-Sayed, M. E. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Sulfur Chemistry, 41(5), 524-536.
-
Shaikh, S. A. L. (2014). Answer to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. Retrieved from [Link]
- Fujihara, T., Sawamura, K., & Tsuji, Y. (2017). N-Heterocyclic carbenes bearing poly(ethylene glycol) chains as ligands in palladium-catalyzed coupling reactions. Tetrahedron Letters, 58(15), 1516-1519.
- Fairlamb, I. J. S., & Lu, F. (2006). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Organic & Biomolecular Chemistry, 4(20), 3709-3711.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
Ethylene Glycol for Protecting Groups. (2020, June 10). YouTube. Retrieved from [Link]
- Al-Masry, Z. A. A., Al-Ghamdi, M. A., & El-Gahami, M. A. (2022). Synthesis of a Family of Pd(II)
- Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry [Thesis]. McGill University.
- Khan, T. A., & Ali, W. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e78912.
- Ghaffari, M., & Beaudry, C. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Wang, C., & Diao, T. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridin-2-yl(pyridin-3-yl)methanone Synthesis
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Welcome to the technical support center for the synthesis of Pyridin-2-yl(pyridin-3-yl)methanone, also known as 2,3'-dipyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods include the oxidation of the corresponding methylene-bridged precursor (2,3'-dipyridylmethane), and nucleophilic addition of a 3-pyridyl organometallic reagent to a 2-pyridyl electrophile (e.g., a nitrile or a Weinreb amide). Each route has a unique profile of potential byproducts.
Q2: I'm seeing an unexpected symmetrical ketone (di-2-pyridyl ketone or di-3-pyridyl ketone) in my final product. What is the likely cause?
A2: This is a common issue in syntheses involving Grignard reagents. The formation of symmetrical byproducts like bipyridyls can occur.[1] In the context of ketone synthesis, this may arise from scrambling of the Grignard reagent or side reactions with the starting materials. Careful control of temperature and addition rates is crucial.
Q3: My reaction yield is consistently low. What are the first things I should check?
A3: Low yields often trace back to three key areas:
-
Reagent Purity and Stoichiometry: Ensure all starting materials are pure and accurately measured.
-
Anhydrous Conditions: Organometallic reactions, particularly those involving Grignard reagents, are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[2]
-
Reaction Temperature: Many of the steps in these syntheses are highly exothermic and require strict temperature control (e.g., -78 °C) to prevent side reactions.
Q4: How can I best purify the final ketone product from the common byproducts?
A4: Column chromatography on silica gel is the most effective method for purification. A gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is usually successful in separating the desired ketone from starting materials and byproducts.
Troubleshooting Guides
This section provides a deeper dive into specific problems, their chemical origins, and actionable solutions.
Problem 1: Formation of Carbinol (Alcohol) Byproduct
Observation: You observe a significant peak in your analytical data corresponding to Pyridin-2-yl(pyridin-3-yl)methanol.
Primary Causes & Mechanisms:
-
Incomplete Oxidation: When synthesizing the ketone via oxidation of the corresponding carbinol, the reaction may not have gone to completion. Common oxidizing agents include nitric acid or potassium permanganate.[3] The reaction time may be too short, the temperature too low, or the oxidant may have degraded.
-
Over-addition to an Ester/Acid Chloride: In syntheses using Grignard or organolithium reagents with esters or acid chlorides, the highly reactive organometallic can add twice to the carbonyl group. The initial ketone product is more reactive than the starting ester, leading to a second nucleophilic attack that, after workup, yields a tertiary alcohol. This is a well-documented problem in carbonyl chemistry.[4]
Solutions & Protocols:
-
For Incomplete Oxidation:
-
Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material (the carbinol) is still present, consider extending the reaction time or adding a small, fresh portion of the oxidizing agent.
-
Causality: Ensuring the full conversion of the carbinol to the ketone is critical for yield and purity.
-
-
To Prevent Over-addition (The Weinreb Amide Strategy):
-
Protocol: Convert the 2-pyridyl carboxylic acid to a Weinreb-Nahm amide (N-methoxy-N-methylamide) before reacting it with the 3-pyridyl Grignard reagent.[4][5]
-
Mechanism: The Grignard reagent adds to the Weinreb amide to form a stable, five-membered chelated intermediate.[6][7] This intermediate is stable at low temperatures and does not collapse to a ketone until the acidic workup. This prevents the second addition of the Grignard reagent, thus avoiding alcohol formation.[4][7]
-
Problem 2: Presence of Symmetrical Homocoupling Byproducts
Observation: Your mass spectrometry or NMR data indicates the presence of 2,2'-bipyridine, 3,3'-bipyridine, di(2-pyridyl)ketone, or di(3-pyridyl)ketone.
Primary Causes & Mechanisms:
-
Grignard Homocoupling: The formation of pyridyl Grignard reagents (e.g., 3-pyridylmagnesium bromide) can be complicated by homocoupling, where two pyridyl radicals combine to form a bipyridyl. This reduces the amount of active Grignard reagent available for the main reaction.[1][2]
-
Reaction with Unreacted Halide: The formed Grignard reagent can also react with any remaining starting pyridyl halide, leading to symmetrical bipyridyls.
Solutions & Protocols:
-
Optimized Grignard Formation:
-
Protocol: Use highly active magnesium turnings and an activating agent like iodine or 1,2-dibromoethane to initiate the reaction quickly and efficiently.[8] Add the 3-bromopyridine solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize side reactions.
-
-
Use of Transmetallation: Consider preparing the 3-pyridyl Grignard reagent via a magnesium-halogen exchange reaction at low temperature, which can sometimes provide cleaner reagents.[1]
Data Summary: Common Synthetic Routes & Associated Byproducts
| Synthetic Route | Key Reagents | Common Byproducts | Mitigation Strategy |
| Oxidation | Pyridin-2-yl(pyridin-3-yl)methanol, HNO₃ or KMnO₄ | Unreacted starting carbinol, over-oxidation products (rare) | Monitor reaction by TLC, control temperature |
| Grignard + Nitrile | 3-Pyridylmagnesium bromide, 2-Pyridinecarbonitrile | Homocoupled bipyridyls, unreacted starting materials | Slow addition, use of activators for Mg |
| Grignard + Weinreb Amide | 3-Pyridylmagnesium bromide, 2-Pyridine-N-methoxy-N-methylamide | Homocoupled bipyridyls, unreacted starting materials | Slow addition, strict anhydrous conditions |
Visualizing Reaction Pathways
To better understand the formation of key byproducts, the following diagrams illustrate the desired reaction pathway versus common side reactions.
Diagram 1: Weinreb Ketone Synthesis Pathway
This diagram illustrates the desired reaction using a Weinreb amide, which forms a stable intermediate to prevent over-addition.
Caption: Desired pathway via a stable Weinreb amide intermediate.
Diagram 2: Troubleshooting Byproduct Formation
This workflow helps diagnose and address common byproducts from Grignard-based syntheses.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb (ketone synthesis) [quimicaorganica.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyridin-2-yl(pyridin-3-yl)methanone
Welcome to the technical support center for the synthesis of Pyridin-2-yl(pyridin-3-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can navigate the complexities of pyridine chemistry with confidence.
Introduction: The Challenge of Di-Pyridyl Ketone Synthesis
This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by low yields and purification difficulties. The primary challenges stem from the electronic nature of the pyridine rings; the nitrogen lone pair can coordinate to metal catalysts, deactivating them, and can also influence the reactivity of the ring in undesirable ways. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: From Low Yields to Pure Product
This section is structured as a series of common problems encountered during the synthesis, followed by expert analysis and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common complaint. The root cause depends heavily on the chosen synthetic route. Let's break down the analysis for the three most common strategies.
A) For Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura)
Cross-coupling is a powerful C-C bond-forming tool, but it is notoriously sensitive when 2-substituted pyridines are involved—a phenomenon often called the "2-Pyridyl Problem".[1][2] The pyridine nitrogen can act as a ligand, interfering with the palladium catalyst and hindering the reaction.[3]
Core Issues & Solutions:
-
Catalyst Inhibition: The 2-pyridyl nitrogen can chelate to the palladium center, leading to catalytically inactive species.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos, SPhos, or tricyclohexylphosphine (PCy₃) can promote the desired reductive elimination step and shield the metal center from inhibitory coordination.[4]
-
-
Unstable Coupling Partners: Pyridine-2-boronic acids are often unstable and prone to protodeboronation, reducing the amount of active nucleophile available for coupling.[2][5]
-
Solution 1 (Alternative Boron Reagent): Use potassium pyridin-2-yl trifluoroborate salts, which exhibit greater stability than the corresponding boronic acids.[6]
-
Solution 2 (Switch Coupling Type): Move to a Negishi coupling. 2-Pyridylzinc reagents are generally more stable and reactive.[7][8] Solid, air-stable 2-pyridylzinc reagents have been developed that simplify handling and improve reaction consistency.[7]
-
Solution 3 (Alternative Nucleophile): Pyridine sulfinates have emerged as excellent, stable nucleophilic partners in palladium-catalyzed cross-couplings, often outperforming their boronate counterparts.[5]
-
-
Inefficient Transmetalation/Reductive Elimination: These are key steps in the catalytic cycle that can be sluggish with heteroaromatic substrates.
-
Solution: Carefully optimize the reaction parameters. Temperature, choice of base (for Suzuki), and solvent are critical. For Suzuki couplings, a robust base like Cs₂CO₃ or K₃PO₄ is often more effective than Na₂CO₃.[9]
-
B) For Organometallic Addition to an Acyl Source (e.g., Grignard/Organolithium)
This classic approach involves reacting a pyridyl organometallic with an activated carboxylic acid derivative of the other pyridine ring.
Core Issues & Solutions:
-
Over-addition: The primary challenge is the formation of a tertiary alcohol byproduct. The initially formed ketone is often more reactive than the starting acyl compound, leading to a second nucleophilic attack.
-
Solution: The Weinreb-Nahm Amide. This is the most robust solution.[10] Prepare the N-methoxy-N-methylamide (Weinreb amide) of either picolinic or nicotinic acid. The organometallic reagent adds to form a stable, chelated tetrahedral intermediate.[11] This intermediate does not collapse to the ketone until acidic workup, preventing over-addition.[12][13][14]
-
-
Difficulty Forming the Organometallic Reagent: Preparing Grignard or organolithium reagents from halopyridines can be difficult, especially for 2-halopyridines.[1]
-
Solution: Use of highly activated magnesium (Rieke magnesium) or employing halogen-metal exchange with reagents like n-BuLi or i-PrMgCl at low temperatures can improve success rates.
-
-
Side Reactions: The organometallic reagent can add to the pyridine ring itself (dearomatization) rather than the desired acyl group.[15][16]
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled addition to the carbonyl (or Weinreb amide) over ring addition.
-
C) For Oxidation of a Di-pyridyl Carbinol Intermediate
Some routes first create the alcohol, pyridin-2-yl(pyridin-3-yl)methanol, which is then oxidized to the ketone.
Core Issues & Solutions:
-
Incomplete Oxidation: The reaction stalls, leaving a mixture of starting alcohol and product ketone.
-
Solution: Ensure a sufficient excess of the oxidizing agent is used. Common reagents include manganese dioxide (MnO₂), nitric acid, or potassium permanganate.[17] Monitor the reaction by TLC or LC-MS to determine the point of completion.
-
-
Product Degradation: The product ketone can be susceptible to degradation under harsh oxidative conditions.
-
Solution: Choose milder oxidation conditions. Swern oxidation or Dess-Martin periodinane (DMP) are effective alternatives that operate at lower temperatures and are less likely to cause side reactions on the pyridine rings.
-
Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification is often as challenging as the reaction itself due to the similar polarity of the product and common byproducts.
-
Homocoupled Byproducts: (e.g., 2,2'-bipyridine or 3,3'-bipyridine). These arise from cross-coupling reactions.
-
Mitigation: Use a slight excess (1.1-1.2 eq.) of one coupling partner. Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Removal: Careful column chromatography on silica gel is typically required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can often resolve these.
-
-
Tertiary Alcohol (from Over-addition): This is common in Grignard reactions not using a Weinreb amide.
-
Mitigation: As discussed, the Weinreb amide strategy is the best prevention.[10]
-
Removal: The alcohol is significantly more polar than the ketone. Column chromatography is very effective for its removal.
-
-
Unreacted Starting Materials: Particularly unreacted halopyridines or boronic acids.
-
Removal: An aqueous wash during workup can remove water-soluble starting materials like boronic acids or their salts. Unreacted halopyridines can often be separated by chromatography.
-
Question 3: The reaction stalls and never reaches full conversion. What should I investigate first?
A stalled reaction points to a problem with reagents, catalyst, or conditions.
-
Catalyst Deactivation (Cross-Coupling): This is a prime suspect in pyridine chemistry.
-
Action: Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly. Consider a higher catalyst loading (e.g., move from 1-2 mol% to 5 mol%).
-
-
Reagent Quality (Organometallics): Grignard and organolithium reagents are highly sensitive to moisture and air.
-
Action: Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of inert gas.
-
-
Insufficient Activation Energy: The reaction may simply be too slow at the chosen temperature.
-
Action: Gradually increase the reaction temperature. For many cross-coupling reactions, refluxing in a solvent like dioxane or toluene is necessary. Microwave-assisted synthesis can also dramatically accelerate slow reactions.[18]
-
Visualizing the Solutions
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing low-yield issues.
Caption: The Weinreb amide forms a stable chelated intermediate, preventing over-addition until acidic workup.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is the most reliable for a first attempt?
A: For reliability and prevention of common side reactions, the Weinreb amide approach is highly recommended . [10][11]It directly addresses the most frequent failure mode of organometallic additions—over-addition. While it requires the extra step of preparing the amide, this initial investment often saves significant time in purification and optimization later.
Q: How do I choose the optimal catalyst system for a cross-coupling reaction?
A: This requires screening. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.
| Catalyst/Ligand Combination | Target Reaction | Typical Loading | Key Advantage |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | 2-5 mol% | Excellent for heteroaromatic couplings, often providing high yields. [6] |
| Pd₂(dba)₃ / RuPhos | Negishi | 1-3 mol% | Effective at inhibiting undesirable pathways with challenging substrates. [4] |
| Pd(PPh₃)₄ | Negishi / Suzuki | 5 mol% | A classic, widely available catalyst, though sometimes less active than modern systems. |
Q: Are there any non-metallic alternatives for this synthesis?
A: While transition-metal-catalyzed reactions are dominant, some alternatives exist. For instance, a transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents has been reported, which could be applicable. Additionally, classical methods involving the rearrangement of pyridil could be considered, though yields are often lower. [17] Q: What specific safety precautions are necessary?
A:
-
Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere.
-
Palladium Catalysts: While not acutely toxic in the same way, palladium compounds are heavy metals and should be handled with care. Avoid inhalation of powders.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.
Recommended Experimental Protocols
Protocol 1: Weinreb Amide Synthesis of this compound
This protocol is a robust method that minimizes byproduct formation.
Step A: Preparation of N-methoxy-N-methylnicotinamide (Nicotinic Acid Weinreb Amide)
-
To a solution of nicotinic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir for 2 hours at room temperature until gas evolution ceases.
-
Cool the mixture back to 0 °C and slowly add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up by washing with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the Weinreb amide.
Step B: Grignard Addition to the Weinreb Amide
-
Prepare the Grignard reagent, 2-pyridylmagnesium bromide, from 2-bromopyridine (1.5 eq) and magnesium turnings in anhydrous THF under argon.
-
In a separate flask, dissolve the N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF under argon and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution.
-
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to obtain this compound.
Protocol 2: Negishi Cross-Coupling
This protocol is an excellent alternative, particularly if the Weinreb amide route proves problematic.
-
To a flame-dried flask under argon, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and 3-bromopyridine (1.0 eq).
-
Add anhydrous THF.
-
To this mixture, add a solution of 2-pyridylzinc(II) bromide (1.2 eq) in THF. (This reagent can be purchased or prepared in situ).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to isolate the final product.
References
- Li, X. et al. (2011). Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks through the annulation of N-aryl-2-aminopyridines with internal alkynes. Royal Society of Chemistry.
- Wei, J. et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters.
- Chen, J. et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Potassium 2-Pyridyl Trifluoroborate with Aryl (Heteroaryl) Halides. ChemInform.
-
Smith, A. M. et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Thompson, A. S. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
-
Sotelo, J. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. Available at: [Link]
-
Bérubé, M. et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]
-
Nishikata, T. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
-
Vo, C. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses. Available at: [Link]
-
Weinreb, S. M. & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters. Available at: [Link]
- E. Lilly and Co. (1970). Preparation of di-pyridyl ketones. Google Patents.
-
Sotelo, J. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]
-
El-Say, S. S. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Available at: [Link]
-
Colombe, J. R. et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Available at: [Link]
-
Sibi, M. P. et al. (2010). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Available at: [Link]
-
Foley, D. A. et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Smith, A. M. et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]
-
De Borggraeve, W. M. et al. (2008). Microwave-Assisted Synthesis of 3,6-Di(pyridin-2-yl)pyridazines: Unexpected Ketone and Aldehyde Cycloadditions. ResearchGate. Available at: [Link]
-
Liu, T. & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available at: [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide to Purifying Dipyridyl Methanone Isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming the complex challenges associated with the purification of dipyridyl methanone isomers. As a team of Senior Application Scientists, we've navigated these separations countless times. This guide moves beyond mere protocols; it's a compilation of our collective field experience, designed to empower you with the scientific rationale behind each step. Here, you will find troubleshooting guidance and in-depth answers to frequently asked questions, enabling you to refine your purification strategies and achieve the isomeric purity your research demands.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section tackles the specific, often frustrating, issues that arise during the purification of dipyridyl methanone isomers.
Q1: My reverse-phase HPLC is failing to resolve the 2,2'-, 2,4'-, and 4,4'-dipyridyl methanone isomers. What's the underlying issue and how can I fix it?
A1: The Challenge of Subtle Differences
The primary obstacle in separating dipyridyl methanone isomers is their striking similarity in polarity and size. Effective separation hinges on exploiting the subtle distinctions in their dipole moments and the steric accessibility of their nitrogen atoms. Standard C18 columns may not provide sufficient selectivity.
Troubleshooting Workflow & Rationale:
-
Mobile Phase Modification - The First Line of Attack:
-
Adjusting Polarity and Ionization: A reverse-phase HPLC method was developed for the simultaneous quantitation of 2,2'-dipyridyl and its four positional isomers.[1][2] The mobile phase consisted of potassium phosphate (pH 3.5; 25 mM)-acetonitrile (80:20, v/v).[1] Lowering the pH with an additive like trifluoroacetic acid (TFA) or phosphoric acid protonates the basic nitrogen atoms on the pyridyl rings. This enhances their interaction with the stationary phase and can exaggerate the subtle electronic differences between isomers, leading to improved resolution.
-
Solvent Selectivity: While acetonitrile is a common choice, methanol offers different selectivity due to its hydrogen-bonding characteristics. Experimenting with a methanol/water mobile phase, or a ternary mixture of acetonitrile/methanol/water, can sometimes unlock the desired separation.
-
-
Stationary Phase - A Change in Scenery:
-
Beyond C18: If mobile phase optimization is insufficient, consider a stationary phase with an alternative separation mechanism. A phenyl-hexyl column, for instance, can introduce π-π interactions as a separating force, which can be highly effective for aromatic compounds like these.
-
Particle Size and Efficiency: Columns packed with smaller particles (<3 µm) offer higher theoretical plates and can resolve closely eluting peaks. Be aware that this will lead to an increase in backpressure.
-
-
Temperature as a Variable:
-
Lowering the column temperature can sometimes enhance the subtle intermolecular forces that govern chromatographic separation, leading to sharper peaks and better resolution.
-
Baseline HPLC Protocol for Isomer Screening:
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 25 minutes, followed by a 10-minute hold at 95% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a wavelength determined for each compound |
This protocol, based on similar separations of substituted pyridines, serves as a robust starting point for method development.[3]
Q2: I'm observing significant peak tailing when using normal-phase chromatography on a silica column. Why is this happening?
A2: The Problem of Strong Adsorption
The basic nitrogen atoms of the dipyridyl methanone isomers can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong, sometimes irreversible, adsorption leads to broad, tailing peaks and poor recovery.
Solutions:
-
Mobile Phase Modifier: The addition of a small amount of a competitive base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1%) will "mask" the active silanol sites on the silica, preventing the strong interaction with your isomers and resulting in more symmetrical peaks.
-
Deactivated Silica: For particularly stubborn cases, consider using a deactivated silica or an alumina column, which have less acidic surfaces.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and purification of dipyridyl methanone isomers.
Q1: What are the key structural properties of dipyridyl methanone isomers that dictate their separation behavior?
A1: The position of the nitrogen atom in each pyridyl ring relative to the central ketone is the most critical factor. This determines the molecule's:
-
Symmetry and Dipole Moment: The 4,4'-isomer is highly symmetrical, resulting in a relatively low net dipole moment. The 2,2'- and 2,4'-isomers are asymmetrical, leading to larger dipole moments. This difference in polarity is a primary driver of separation in both normal- and reverse-phase chromatography.
-
Steric Hindrance: In the 2,2'-isomer, the nitrogen atoms are in close proximity to the bulky ketone group. This steric hindrance can affect how the molecule interacts with the stationary phase, a factor that can be exploited for separation.
Logical Relationship of Isomer Properties to Separation
-
Caption: The relationship between the fundamental molecular properties of dipyridyl methanone isomers and their chromatographic separation.
Q2: My purified isomers seem to be degrading or changing over time. What are the best practices for storage?
A2: Dipyridyl methanones can be susceptible to degradation, particularly when in solution. To ensure the long-term integrity of your purified isomers:
-
Protection from Light: These compounds are often photosensitive. Store them in amber vials or wrap your vials in aluminum foil to prevent photo-degradation.
-
Solvent and pH: For storage in solution, use a non-reactive, aprotic solvent if possible. If an aqueous solution is necessary, ensure it is buffered to a neutral pH to avoid acid- or base-catalyzed reactions at the ketone bridge.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider removing the solvent and storing the solid material under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Troubleshooting Workflow for Isomer Purification
-
Caption: A systematic approach to troubleshooting the purification of dipyridyl methanone isomers.
References
-
Malkawi, A. H., et al. (2007). An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma. Journal of Chromatography B, 858(1-2), 263-268. [Link]
-
Malkawi, A. H., et al. (n.d.). An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma. Ajman University Fingerprint. [Link]
-
Bavoux, C., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 126-143. [Link]
Sources
- 1. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ajman.ac.ae [research.ajman.ac.ae]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridinyl Ketones
Welcome to the technical support center for the synthesis of pyridinyl ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic routes. The content is structured in a question-and-answer format to directly address specific challenges you may encounter in your laboratory work.
I. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides in-depth solutions to frequently encountered problems during the synthesis of pyridinyl ketones. Each entry details the potential causes of the issue and offers step-by-step protocols for remediation.
Question 1: Why is the yield of my pyridinyl ketone low when using a Grignard reagent with a pyridine nitrile?
Common culprits: Low yields in this reaction are often attributable to two main side reactions: the basicity of the Grignard reagent and the formation of over-addition products.
Underlying Mechanisms & Field Insights:
Grignard reagents are not only potent nucleophiles but also strong bases.[1] Protons on the pyridine ring, particularly those alpha to the nitrogen, can be acidic enough to be abstracted by the Grignard reagent. This non-productive acid-base reaction consumes your Grignard reagent and reduces the overall yield.
Furthermore, the initial adduct formed from the addition of the Grignard reagent to the nitrile is an imine anion.[2][3] While this intermediate is generally less reactive than a ketone, under certain conditions, a second equivalent of the Grignard reagent can add, leading to the formation of a tertiary alcohol after workup.[4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any trace of water will quench the Grignard reagent.[1]
-
Inverse Addition: Add the pyridine nitrile solution slowly to the Grignard reagent solution at a low temperature (typically 0 °C or below). This maintains a low concentration of the nitrile, disfavoring the deprotonation of the product's alpha-protons.
-
Solvent Choice: While diethyl ether is a common solvent, the addition of a co-solvent like toluene can sometimes improve yields by reducing side reactions.[1]
-
Temperature Control: Maintain a low reaction temperature throughout the addition to minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Careful Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Acidic workup with reagents like HCl should be done cautiously to hydrolyze the imine intermediate to the ketone without promoting side reactions.[2][5]
Table 1: Grignard Reaction Condition Optimization
| Parameter | Standard Condition | Optimized Condition for Pyridine Nitriles | Rationale |
| Addition Mode | Grignard to substrate | Substrate to Grignard (Inverse) | Minimizes substrate concentration, reducing deprotonation. |
| Temperature | Room Temperature | 0 °C to -78 °C | Suppresses side reactions and over-addition. |
| Solvent | Diethyl Ether | Diethyl Ether / Toluene | Toluene can improve solubility and reduce side reactions.[1] |
| Workup | Dilute HCl | Cold aq. NH₄Cl, then acid | Milder initial quench to control hydrolysis. |
Question 2: I am observing significant amounts of di-acylated or rearranged products in my Friedel-Crafts acylation of pyridine. How can I improve the selectivity?
Common culprits: The Friedel-Crafts acylation of pyridine is notoriously challenging due to the electron-deficient nature of the pyridine ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst.[6][7] This deactivates the ring towards electrophilic substitution and can lead to a host of side reactions.
Underlying Mechanisms & Field Insights:
Direct Friedel-Crafts acylation of pyridine is often unsuccessful because the Lewis acid (e.g., AlCl₃) preferentially coordinates to the lone pair of electrons on the nitrogen atom.[8] This forms a pyridinium salt, which is even more deactivated towards electrophilic attack than pyridine itself.[6] Attempts to force the reaction with harsher conditions often lead to low yields and a mixture of products. Polysubstitution can also occur if the initial acylation product is more reactive than the starting material.
Troubleshooting Protocol & Alternative Strategies:
-
Activation of the Pyridine Ring: Introducing an electron-donating group (EDG) onto the pyridine ring can increase its reactivity towards electrophilic acylation. However, this may not be synthetically feasible for all targets.
-
Directed Ortho-Metalation (DoM): A more reliable approach is to use directed ortho-metalation. In this strategy, a directing group (e.g., a methoxy or amide group) at the 2-position of the pyridine ring directs deprotonation by a strong base (like LDA or n-BuLi) to the 3-position. The resulting lithiated pyridine can then be acylated with an appropriate electrophile.
-
Kröhnke Pyridine Synthesis: For the synthesis of highly substituted pyridinyl ketones, the Kröhnke synthesis is a powerful alternative.[9][10] This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[9]
-
Acylation of Silyl-Pyridines: A modern approach involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides. This method proceeds through a nucleophilic ylide intermediate, bypassing the limitations of traditional Friedel-Crafts chemistry.[11]
Experimental Workflow: Directed Ortho-Metalation for 3-Acylpyridine Synthesis
Caption: Directed ortho-metalation workflow for 3-acylpyridine synthesis.
Question 3: My Weinreb amide approach to a pyridinyl ketone is giving me a tertiary alcohol byproduct. How can I prevent this over-addition?
Common culprits: The formation of a tertiary alcohol from a Weinreb amide synthesis is indicative of the breakdown of the stable tetrahedral intermediate, leading to a second nucleophilic addition.[12]
Underlying Mechanisms & Field Insights:
The Weinreb-Nahm amide is designed to prevent over-addition by forming a stable, chelated tetrahedral intermediate with the organometallic reagent.[12][13] This intermediate is typically stable at low temperatures and does not collapse to the ketone until aqueous workup.[4][12] However, if the reaction temperature is too high, or if the workup is not performed correctly, this intermediate can break down prematurely, allowing for a second equivalent of the organometallic reagent to add to the newly formed ketone.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low temperature (typically -78 °C) during the addition of the organometallic reagent to the Weinreb amide.
-
Quenching at Low Temperature: It is crucial to quench the reaction at low temperature before allowing it to warm. This ensures that the stable intermediate is protonated before it has a chance to collapse and react further.
-
Choice of Organometallic Reagent: While Grignard and organolithium reagents are commonly used, their reactivity can sometimes be too high. Consider using a less reactive organometallic reagent if over-addition persists.
-
Purity of Weinreb Amide: Ensure the Weinreb amide starting material is pure and free of any residual acid chloride, which would react uncontrollably with the organometallic reagent.
Caption: Weinreb synthesis: desired vs. side reaction pathway.
II. Frequently Asked Questions (FAQs)
Q1: What are the best general methods for synthesizing pyridinyl ketones?
Several robust methods exist, and the best choice depends on the desired substitution pattern and available starting materials. Key methods include:
-
Reaction of organometallic reagents with pyridine nitriles: Good for introducing a variety of R-groups.[1][2][3]
-
Weinreb amide synthesis: Offers excellent control and avoids over-addition, making it suitable for complex syntheses.[4][12][13]
-
Friedel-Crafts acylation of activated pyridines or related strategies: Useful for specific substitution patterns but often requires careful optimization.[6][11][14]
-
Oxidation of secondary pyridyl alcohols: A reliable method if the corresponding alcohol is readily available.[15][16][17]
-
Palladium-catalyzed cross-coupling reactions: Modern and versatile methods, such as the Suzuki or Stille couplings, can be adapted for ketone synthesis.[18][19][20][21]
Q2: Are there any specific safety precautions I should take when working with these reactions?
Yes. Many of the reagents used in these syntheses are hazardous.
-
Organometallic reagents (Grignard, organolithiums): Are pyrophoric and react violently with water. Always handle them under an inert atmosphere and use proper quenching procedures.
-
Strong bases (LDA, n-BuLi): Are corrosive and moisture-sensitive.
-
Lewis acids (AlCl₃): Are corrosive and react exothermically with moisture.
-
Solvents (diethyl ether, THF): Are highly flammable and can form explosive peroxides.
Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Q3: How can I purify my final pyridinyl ketone product?
The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Column chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, and a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is used as the eluent.
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
III. References
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?
-
Wikipedia. Kröhnke pyridine synthesis.
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
-
ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
-
UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
-
PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
-
ResearchGate. Palladium-Catalyzed Carbonylative Cross-Coupling Reactions of Pyridine Halides and Aryl Boronic Acids: A Convenient Access to α-Pyridyl Ketones.
-
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation.
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines.
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
-
ResearchGate. (2025, August 7). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
-
Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles.
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
-
Benchchem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
-
PubMed. (2004, September 30). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds.
-
Organic Chemistry Portal. Pyridine synthesis.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
Wikipedia. Weinreb ketone synthesis.
-
ChemistryViews. (2017, May 2). The Oxidation of Alcohols.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review).
-
ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
-
Tokyo Chemical Industry Co., Ltd. Weinreb Ketone Synthesis.
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
-
OXIDATIONS 5 Oxidations Carey & Sundberg.
-
ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
-
ResearchGate. (2025, August 6). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid..
-
Pyridines.
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
-
ACS Omega. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application.
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- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Dipyridyl Ketone Preparation
Welcome to the technical support center for the synthesis of dipyridyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to provide you with the causal understanding needed to troubleshoot and refine your experimental protocols effectively.
Section 1: General Considerations & FAQs
This section covers overarching issues that are relevant to most synthetic approaches for dipyridyl ketone.
Question: My final product appears hydrated, and the NMR is complex. What is happening?
Answer: Dipyridyl ketone is highly susceptible to hydration of its carbonyl group to form the geminal diol, di(pyridin-2-yl)methanediol. This equilibrium is readily established in the presence of water.[1][2] Similarly, in alcohol solvents, the corresponding hemiketal can form.
-
Causality: The electron-withdrawing nature of the two pyridine rings increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or alcohols.[1] This equilibrium can complicate characterization, as you may observe a mixture of the ketone and the gem-diol in solution.[3]
-
Troubleshooting:
-
Workup: Ensure all workup steps are performed with anhydrous solvents and reagents to the extent possible.
-
Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating, to remove residual water.
-
Characterization: When preparing samples for NMR, use a freshly opened ampule of deuterated solvent to minimize water content. The presence of the gem-diol can be confirmed by a characteristic signal in the 13C NMR spectrum around 82-88 ppm.[3]
-
Question: What are the best general purification strategies for dipyridyl ketone?
Answer: The two most effective purification methods for dipyridyl ketone are column chromatography and recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity can be tuned based on the impurities present.
-
Visualization: Dipyridyl ketone is UV active, so it can be easily visualized on TLC plates under a 254 nm UV lamp.[4] A phosphomolybdic acid or permanganate stain can also be used, as these are general stains for organic compounds.[5] For specific visualization of the ketone, a 2,4-dinitrophenylhydrazine (DNPH) stain can be employed, which will yield yellow-to-red spots.[6]
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which dipyridyl ketone is sparingly soluble at room temperature but highly soluble when hot.[7] A good starting point is a mixed solvent system, such as hexanes/ethyl acetate or hexanes/acetone.[3] Ethanol or methanol can also be effective, but be mindful of hemiketal formation.[3]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the more polar solvent and add the less polar anti-solvent until the solution becomes cloudy. Reheat until the solution is clear, and then allow it to cool slowly to promote the formation of pure crystals.
-
Section 2: Troubleshooting Grignard-Based Syntheses
The reaction of a 2-pyridyl Grignard reagent (2-PyMgX) with a picolinoyl derivative (e.g., ethyl picolinate or picolinoyl chloride) is a common route. However, it is fraught with potential issues.
Question: My Grignard reaction is sluggish or fails to initiate. What can I do?
Answer: The formation of Grignard reagents is notoriously sensitive to reaction conditions.
-
Causality: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[8] Additionally, Grignard reagents are powerful bases and nucleophiles that are readily destroyed by protic sources like water.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignar reagent formation.
Question: My Grignard reaction gives a low yield of dipyridyl ketone, with significant byproduct formation. What are the likely side reactions?
Answer: Several side reactions can plague the Grignard synthesis of dipyridyl ketone.
-
Wurtz Coupling: The Grignard reagent can couple with the starting 2-halopyridine to form 2,2'-bipyridine. This is more prevalent with 2-bromopyridine.[10]
-
Enolization: If the electrophile is a ketone or an ester with acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[11]
-
Double Addition (with Esters): When using an ester like ethyl picolinate, the initial ketone product can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[12]
| Side Reaction | Contributing Factors | Mitigation Strategies |
| Wurtz Coupling | High local concentration of halide; elevated temperatures. | Slow, dropwise addition of the 2-halopyridine to the magnesium turnings. Maintain a moderate reaction temperature. |
| Enolization | Sterically hindered ketone/ester; bulky Grignard reagent. | Use a less hindered electrophile if possible. |
| Double Addition | Excess Grignard reagent; elevated reaction temperature. | Use a stoichiometric amount of the Grignard reagent. Maintain a low reaction temperature (e.g., -78 °C to 0 °C).[13] |
Section 3: Troubleshooting Palladium-Catalyzed Syntheses
Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be powerful methods for preparing dipyridyl ketone, typically by coupling a 2-pyridyl organometallic reagent with a picolinoyl derivative.
Question: My palladium-catalyzed cross-coupling reaction is not working or gives low yields. What are the key parameters to optimize?
Answer: The success of a palladium-catalyzed reaction hinges on the interplay of the catalyst, ligand, solvent, and base.
-
Causality: The catalytic cycle involves several steps (oxidative addition, transmetalation, reductive elimination), and a failure at any of these steps will halt the reaction. The choice of ligand is crucial as it influences the stability and reactivity of the palladium center.[14]
-
Troubleshooting and Optimization Strategy:
Caption: Optimization workflow for palladium-catalyzed synthesis.
Question: I am having trouble removing the tin byproducts from my Stille coupling reaction. What is the best way to do this?
Answer: Removing organotin byproducts is a common challenge in Stille couplings.
-
Causality: Organotin halides and oxides are often greasy solids or oils with moderate polarity, making their separation from the desired product by standard chromatography difficult.[15]
-
Purification Strategies:
-
Fluoride Wash: A common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be filtered off.
-
Column Chromatography: If tin residues persist, careful column chromatography on silica gel may be required. Sometimes, using a different solvent system can improve the separation.
-
References
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved January 17, 2026, from [Link]
-
Efthymiou, C. G., et al. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR. The Journal of Physical Chemistry A, 120(38), 7549–7559. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Al-Masum, M. A., & El-Sayed, M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 26339–26352. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved January 17, 2026, from [Link]
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Creary, X. (1983). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 60(9), 773. [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). Retrieved January 17, 2026, from [Link]
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Wikipedia. (2023, November 13). Ullmann reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2023, August 29). Geminal diol. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–935. [Link]
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Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
-
Reddit. (2023, February 19). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 17, 2026, from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved January 17, 2026, from [Link]
-
Seth, D. K., Drew, M. G. B., & Bhattacharya, S. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties. Journal of the Indian Chemical Society, 88(8), 1235-1242. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, November 29). Stille reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 17, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 17, 2026, from [Link]
-
Terada, M., Arisawa, M., & Nakano, H. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. Organic Letters, 6(16), 2845–2848. [Link]
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Perlepes, S. P., & Kessissoglou, D. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. European Journal of Inorganic Chemistry, 2009(13-14), 1695-1734. [Link]
-
Al-Masum, M. A., & El-Sayed, M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 26339–26352. [Link]
-
Patel, H. V., et al. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 346-350. [Link]
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University of Illinois Chicago. (n.d.). Thin Layer Chromatography. Retrieved January 17, 2026, from [Link]
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Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved January 17, 2026, from [Link]
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University of California, Davis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved January 17, 2026, from [Link]
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Al-Masum, M. A., & El-Sayed, M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 26339–26352. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
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Badsara, S. S., & Sharma, P. K. (2013). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 3(36), 15476-15494. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 17, 2026, from [Link]
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Kappe, C. O., et al. (2012). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 17(7), 8196–8211. [Link]
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Badsara, S. S., & Sharma, P. K. (2013). Recent Developments in Palladium Catalysed Carbonylation Reactions. RSC Advances, 3(36), 15476-15494. [Link]
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Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 17, 2026, from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 17, 2026, from [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
- Syngenta Limited. (2007). Process for the preparation of 2-cyanopyridine derivatives.
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Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group. Retrieved January 17, 2026, from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved January 17, 2026, from [Link]
-
Knochel, P., et al. (2003). Highly efficient preparations of functionalized organomagnesium reagents by a halogen–magnesium exchange. Chemical Communications, (18), 2288-2289. [Link]
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Preventing byproduct formation in Suzuki coupling of pyridines
A Guide to Minimizing Byproduct Formation and Maximizing Yield
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals and materials science. However, the application of this reaction to pyridine-containing molecules presents unique challenges, often leading to frustratingly low yields and the formation of difficult-to-separate byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of Suzuki coupling with pyridines and achieve clean, high-yielding reactions.
The Challenge with Pyridines
The core of the issue lies in the Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which in turn promotes side reactions.[1][2] Furthermore, pyridine boronic acids can be prone to instability, leading to undesired byproducts.[3][4][5] This guide will address the most common byproducts—homocoupling, protodeboronation, and dehalogenation—and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a pyridine substrate is sluggish or not working at all. What are the likely causes?
Several factors can contribute to low or no conversion in the Suzuki coupling of pyridines. The most common culprits are related to catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[2][6]
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not effective for these challenging couplings.[1]
-
Incorrect Base Selection: The choice and quality of the base are critical for the transmetalation step.[1] Weak or hydrated bases can lead to poor results.
-
Poor Reagent Quality: The purity of your pyridine halide, boronic acid, and solvent is paramount. Water is a known enemy of Suzuki reactions.[1]
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][7] These ligands promote the desired catalytic cycle and can overcome catalyst inhibition.
-
Optimize Your Base: Use a strong, anhydrous, and finely ground base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1]
-
Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and ensure your base is dry.
-
Degas Rigorously: The active Pd(0) catalyst is oxygen-sensitive.[1] Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid to form a symmetrical biaryl is a common byproduct, especially when oxygen is present in the reaction.[1][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[6][8]
Strategies to Minimize Homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is under a positive pressure of an inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[7]
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[7]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[9][10]
Q3: My desired product is contaminated with the protodeboronated pyridine. What causes this and how can I stop it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[4] This side reaction consumes your boronic acid and reduces the yield of your desired product. Water is a primary culprit in protodeboronation.[1][4]
Preventing Protodeboronation:
-
Meticulous Anhydrous Technique: Use thoroughly dried solvents and reagents.
-
Choice of Base: While a base is necessary, certain bases under aqueous conditions can promote this side reaction.[1] Using an anhydrous base like potassium phosphate is often beneficial.
-
Use Boronate Esters: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin) or MIDA esters.[4] These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.
-
Minimize Reaction Time: Prolonged reaction times can increase the extent of protodeboronation.
Q4: I am seeing a dehalogenated byproduct of my pyridine halide starting material. What is the cause?
Dehalogenation is another common side reaction where the halide on the electrophile is replaced by a hydrogen atom.[6] This can occur after the oxidative addition step, where the palladium complex may react with a proton source in the reaction mixture.
Minimizing Dehalogenation:
-
Control Proton Sources: As with protodeboronation, minimizing water and other proton sources is crucial.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands that accelerate reductive elimination can help to outcompete dehalogenation.
-
Base Selection: Some amine bases or alcoholic solvents can act as hydride sources, leading to dehalogenation.[6] Consider using carbonate or phosphate bases.
Recommended Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of a pyridine halide with a phenylboronic acid. Optimization will likely be required for specific substrates.
Materials:
-
Pyridine halide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the pyridine halide, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the Pd₂(dba)₃ and XPhos under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling and its Pitfalls
The Productive Catalytic Cycle
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.[6][11]
Pathways to Common Byproducts
Caption: Competing pathways leading to undesired byproduct formation.
Summary of Recommendations
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Catalyst inhibition by pyridine N, inappropriate ligand/base | Use bulky, electron-rich ligands (e.g., XPhos); employ strong, anhydrous bases (K₃PO₄, Cs₂CO₃).[1][2][7] |
| Homocoupling | Presence of oxygen, Pd(II) species | Rigorously degas solvents and maintain an inert atmosphere; consider using a Pd(0) source.[1][6][7][8] |
| Protodeboronation | Presence of water or other proton sources | Use anhydrous solvents and reagents; consider using boronate esters (e.g., Bpin, MIDA).[1][4] |
| Dehalogenation | Presence of proton sources, inappropriate base | Minimize water; use non-hydridic bases like carbonates or phosphates.[6] |
References
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]
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Technical Support Center: Scaling Up the Synthesis of Pyridin-2-yl(pyridin-3-yl)methanone
Welcome to the technical support center for the synthesis of Pyridin-2-yl(pyridin-3-yl)methanone, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol for scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?
There are several established methods for synthesizing dipyridyl ketones. The most common include:
-
Grignard Reaction: This involves the reaction of a pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) with a pyridine nitrile (e.g., 2-cyanopyridine).[1][2] This is often the preferred route for scale-up due to its high atom economy, relatively low cost of starting materials, and straightforward reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: While powerful for constructing C-C bonds, these methods often require expensive catalysts and ligands, and the removal of residual palladium to parts-per-million (ppm) levels can be a significant challenge in pharmaceutical applications.
-
Oxidation of Methylene-Bridged Precursors: This involves synthesizing the corresponding dipyridylmethane and then oxidizing it to the ketone. This adds an extra step to the synthesis, which is generally less desirable for large-scale production.
For the purposes of this guide, we will focus on the Grignard reaction as the most practical and scalable approach.
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up any chemical process introduces new safety considerations. For the Grignard synthesis of this compound, the key hazards are:
-
Grignard Reagent Formation: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and slow addition of the alkyl halide.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[3][4] This can also lead to the generation of flammable gases. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Quenching: The quenching of the reaction with an acidic solution is also exothermic.[3] Perform this step slowly and with external cooling.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction. A typical TLC system would be silica gel plates with a mobile phase of ethyl acetate/hexanes. The starting materials (3-bromopyridine and 2-cyanopyridine) and the final product have different polarities and should be easily distinguishable. For more quantitative analysis, HPLC is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the Grignard synthesis of this compound.
Problem 1: Low or No Yield of Grignard Reagent
-
Symptom: The reaction to form the Grignard reagent does not initiate (no exotherm, no change in the appearance of the magnesium), or a titration of an aliquot shows a very low concentration.
-
Potential Causes:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.
-
Wet Solvent or Glassware: Grignard reagents are potent bases and are rapidly destroyed by water.[3][5]
-
Impure 3-Bromopyridine: Contaminants in the starting material can inhibit the reaction.
-
-
Suggested Solutions:
-
Magnesium Activation: Before adding the 3-bromopyridine, stir the magnesium turnings vigorously under an inert atmosphere to create fresh, reactive surfaces.[6] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried immediately before use and assembled under a positive pressure of an inert gas like nitrogen or argon. Solvents must be anhydrous grade.
-
Purify Starting Material: If necessary, distill the 3-bromopyridine to remove any impurities.
-
Problem 2: Low Yield of the Final Ketone Product
-
Symptom: After workup, the isolated yield of this compound is significantly lower than expected, even with a successful Grignard formation.
-
Potential Causes:
-
Inefficient Addition to the Nitrile: The addition of the Grignard reagent to the nitrile can be sluggish.
-
Side Reactions: The Grignard reagent can react with the solvent or itself (Wurtz coupling).[3]
-
Product Loss During Workup: The product has some water solubility, especially at certain pH values, which can lead to losses during the aqueous workup.
-
-
Suggested Solutions:
-
Optimize Reaction Temperature: The addition of the Grignard reagent to the 2-cyanopyridine is typically done at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7] Experiment with the temperature profile to find the optimal conditions for your scale.
-
Slow Addition: Add the Grignard reagent to the solution of 2-cyanopyridine slowly to maintain a low concentration of the Grignard reagent and minimize side reactions.
-
Careful pH Adjustment During Workup: During the aqueous workup, carefully adjust the pH to ensure the product is in its neutral form to maximize its partitioning into the organic layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.
-
Problem 3: Difficult Purification of the Final Product
-
Symptom: The crude product is an oil or a waxy solid that is difficult to purify by crystallization or chromatography.
-
Potential Causes:
-
Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization.
-
Product's Physical Properties: The product itself may have a low melting point, making it challenging to handle as a solid.
-
-
Suggested Solutions:
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Crystallization: If chromatography is not practical on a large scale, explore different solvent systems for crystallization. A mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexanes) may be effective.
-
Acid-Base Extraction: An acid-base workup can help to remove certain impurities. The dipyridyl ketone can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized and the product re-extracted into an organic solvent.
-
Summary of Troubleshooting Solutions
| Symptom | Potential Cause | Suggested Solution |
| Low/No Grignard Reagent | Inactive Magnesium | Activate Mg with iodine or 1,2-dibromoethane; stir vigorously. |
| Wet reagents/glassware | Use oven-dried glassware and anhydrous solvents. | |
| Low Product Yield | Sluggish reaction | Optimize reaction temperature and addition rate. |
| Product loss in workup | Perform multiple extractions and carefully control pH. | |
| Difficult Purification | Impurities hindering crystallization | Purify via flash column chromatography. |
| Oily or low-melting product | Explore various solvent systems for crystallization or use an acid-base extraction. |
Experimental Workflow and Protocol
Below is a representative workflow and a detailed protocol for the synthesis of this compound on a multi-gram scale.
Workflow Diagram
Caption: Overall workflow for the Grignard synthesis.
Detailed Step-by-Step Protocol
Reagents and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnesium turnings
-
3-Bromopyridine, distilled
-
2-Cyanopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Set up the three-neck flask with the condenser, addition funnel, and an inert gas inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Heat the magnesium under vacuum with a heat gun and then cool under a stream of inert gas.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the addition funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine.
-
Once initiated, add the remainder of the 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with 2-Cyanopyridine:
-
In a separate flask, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the 2-cyanopyridine solution via a cannula or an addition funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[3]
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Reaction Mechanism and Potential Side Reactions
Caption: Key reaction steps and common side reactions.
This guide provides a comprehensive overview of the key considerations for scaling up the synthesis of this compound. By understanding the potential challenges and implementing the suggested solutions, researchers can achieve a robust and efficient process.
References
- ACS Publications. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Quora. (2018). Why does my Grignard reaction did not turn violet in the end?.
- ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry.
Sources
Technical Support Center: Stability of Pyridin-2-yl(pyridin-3-yl)methanone and Its Derivatives
Welcome to the technical support center for Pyridin-2-yl(pyridin-3-yl)methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. The following information is structured in a question-and-answer format to provide direct and actionable solutions to potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid this compound has developed a yellowish tint over time. What could be the cause, and is the compound still usable?
A1: A color change, such as yellowing, in your solid compound is often an initial indicator of degradation. The most likely cause is photodegradation, as pyridine-containing compounds can be sensitive to light, especially UV light.[1] Another possibility is slow oxidation upon exposure to air.
Causality: The pyridine rings in the molecular structure are susceptible to photochemical reactions, which can lead to the formation of colored impurities.[2][3][4]
Recommendation:
-
Assess Purity: Before use, it is crucial to re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Usability: If the purity is still within the acceptable range for your specific application, you may be able to proceed. However, for sensitive assays, it is highly recommended to use a fresh, pure batch of the compound. Discard any significantly discolored material as its purity may be compromised.[1]
-
Prevention: To prevent this in the future, always store the compound in a tightly sealed, amber or opaque vial to protect it from light and moisture.[1][5]
Q2: I've observed precipitation in my stock solution of a this compound derivative, which was stored in the refrigerator. Is this a sign of degradation?
A2: While precipitation could indicate degradation into less soluble products, it is more commonly due to the solution becoming supersaturated at a lower temperature.
Troubleshooting Steps:
-
Equilibrate to Room Temperature: Allow the solution to warm to room temperature and gently agitate it to see if the precipitate redissolves.
-
Solubility Check: If the precipitate does not redissolve, it may indeed be a degradant. You can analyze the supernatant and, if possible, the precipitate separately by HPLC to identify any new peaks corresponding to degradation products.
-
Best Practice: It is always best practice to prepare solutions fresh whenever possible to avoid issues with solubility and potential degradation over time.[1]
Q3: What are the primary degradation pathways I should be aware of for this compound and its derivatives?
A3: The primary degradation pathways for this class of compounds are hydrolysis, oxidation, and photolysis.[6][7]
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6] The pyridine rings can also be involved in hydrolysis reactions.
-
Oxidation: The pyridine rings and the carbon atom of the ketone group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[8] Functional groups with labile hydrogens, such as benzylic or allylic carbons, are particularly prone to oxidation.[6]
-
Photolysis: As mentioned, exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.[1][6]
Q4: I am planning to conduct forced degradation studies on a new derivative. What conditions do you recommend?
A4: Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[6][9] The conditions should be stringent enough to cause partial degradation, typically in the range of 5-20%.[7]
Here is a recommended set of conditions for a comprehensive forced degradation study:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C for up to 7 days | To assess susceptibility to acid-catalyzed degradation.[6][7] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C for up to 7 days | To evaluate stability in alkaline conditions.[6][7] |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | To identify potential oxidative degradation products.[8] |
| Thermal Degradation | Dry Heat (e.g., 60-80°C) | Up to 7 days | To determine the effect of heat on the compound's stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | As per guidelines | To assess light sensitivity and potential photodegradation pathways.[6][7] |
Note: The exact conditions may need to be optimized based on the specific derivative's stability.[9] It's crucial to use a suitable analytical method, like RP-HPLC with a photodiode array (PDA) detector, to monitor the degradation and separate the degradants from the parent compound.[10]
Experimental Protocols
Protocol 1: General Solution Preparation and Handling
To minimize degradation during routine experimental use, adhere to the following protocol:
-
Equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent moisture condensation.[1]
-
Weighing: Promptly weigh the desired amount of the compound in a clean, dry environment.
-
Dissolution: Use a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or DMF) for preparing stock solutions.[1]
-
Storage: Store stock solutions in tightly sealed, amber glass vials at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods.
-
Inert Atmosphere: For highly sensitive derivatives, consider handling and storing under an inert atmosphere (e.g., nitrogen or argon).[11]
Protocol 2: Step-by-Step Forced Degradation Study
This protocol outlines a typical workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or NaOH to get a final concentration of 0.1 M).
-
Oxidation: Mix an aliquot of the stock solution with the oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Place a solid sample and a solution sample in a temperature-controlled oven.
-
Photolytic: Expose a solid sample and a solution sample to a calibrated light source as per ICH Q1B guidelines.
-
-
Control Samples: Prepare control samples (compound in solvent without the stressor) and blank samples (stressor in solvent) for each condition.
-
Incubation: Incubate the samples for a predetermined time, periodically withdrawing aliquots for analysis.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualization of Key Workflows
Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting common stability issues.
Forced Degradation Study Workflow
Caption: A workflow diagram for conducting forced degradation studies.
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Photophysical properties of novel pyridine deriv
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Pyridine Safety D
- Analytical Methods for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry.
- How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage. Benchchem.
- Pyridine Aldehydes and Ketones.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridine Aldehydes and Ketones.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Pyridine CAS No 110-86-1 MATERIAL SAFETY D
- The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society.
- Safety D
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- Pyridine Safety D
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.
- Degradation of Pyridines in the Environment.
- Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone.
- Methanone, phenyl-2-pyridinyl-. NIST Chemistry WebBook.
- One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition.
- Di(pyridin-2-yl)methanone. Sigma-Aldrich.
- Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry.
- BB-4000088. Hit2Lead.
- This compound. Clent Chemical.
- Pyridine synthesis. Organic Chemistry Portal.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
- Pyridin-2-yl(quinoxalin-2-yl)methanone. PubChem.
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
- The Stability of Pyridine Nucleotides.
- Degradation of pyridines in the environment. Semantic Scholar.
- (4-Aminophenyl)-4-pyridinyl-methanone. BOC Sciences.
- 1,4-Piperazinediyl)bis[1-(3-pyridinyl)methanone]. CAS Common Chemistry.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Methanone, (2-chloro-4-pyridinyl)(3,5-dibromophenyl)-. A2Z Chemical.
- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Pyridin-2-yl(pyridin-3-yl)methanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed information about the molecular structure of a compound. By analyzing the chemical shift, integration, and multiplicity of proton signals, researchers can deduce the connectivity of atoms and the electronic environment of protons within a molecule. For heterocyclic compounds such as dipyridinyl methanones, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their ¹H NMR spectra is critical for unambiguous identification and characterization.
This guide focuses on the nuanced ¹H NMR spectral features of Pyridin-2-yl(pyridin-3-yl)methanone and its isomers. The distinct substitution patterns on the pyridine rings in these molecules lead to unique spectral fingerprints, which, when properly interpreted, allow for their confident differentiation.
Predicted ¹H NMR Analysis of this compound
The structure and proton numbering for this compound are as follows:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6' | ~8.80 | d | ~2.0 |
| H-2' | ~8.75 | dd | ~4.8, 1.6 |
| H-6 | ~8.70 | ddd | ~4.7, 1.7, 1.0 |
| H-4' | ~8.10 | dt | ~8.0, 2.0 |
| H-4 | ~7.90 | td | ~7.8, 1.7 |
| H-5 | ~7.50 | ddd | ~7.5, 4.7, 1.2 |
| H-5' | ~7.45 | ddd | ~8.0, 4.8, 0.8 |
| H-3 | ~8.15 | ddd | ~7.8, 1.2, 1.0 |
Rationale for Predictions:
-
Protons on the 2-substituted pyridine ring (H-3, H-4, H-5, H-6): The electron-withdrawing carbonyl group will deshield the protons on this ring. H-6, being ortho to the nitrogen, is expected to be the most downfield proton of this ring system. H-3 will also experience deshielding due to its proximity to the carbonyl group. The chemical shifts are predicted based on data from 2-benzoylpyridine.
-
Protons on the 3-substituted pyridine ring (H-2', H-4', H-5', H-6'): The protons on this ring will also be influenced by the electron-withdrawing nature of the carbonyl group. H-2' and H-6', being ortho to the nitrogen, will be the most downfield protons of this ring. Their distinct electronic environments will lead to slightly different chemical shifts. These predictions are informed by data from 3-benzoylpyridine and 2,3'-bipyridine.
-
Coupling Constants: The coupling constants are predicted based on typical values for pyridyl systems. Ortho coupling (³J) is typically in the range of 4-8 Hz, meta coupling (⁴J) is around 1-3 Hz, and para coupling (⁵J) is generally less than 1 Hz.[1]
Comparative ¹H NMR Analysis
A powerful method for confirming the structure of this compound is to compare its ¹H NMR spectrum with those of its symmetrical isomers: di(pyridin-2-yl)methanone and di(pyridin-3-yl)methanone.
Di(pyridin-2-yl)methanone (2,2'-isomer)
Due to the symmetry of this molecule, only four distinct proton signals are expected. Experimental data for this compound is available.[2]
Caption: Molecular structure of di(pyridin-2-yl)methanone.
Experimental ¹H NMR Data (CDCl₃): [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6, H-6' | 8.75 | ddd | 4.7, 1.7, 1.0 |
| H-3, H-3' | 8.09 | dt | 7.8, 1.0 |
| H-4, H-4' | 7.89 | td | 7.8, 1.7 |
| H-5, H-5' | 7.49 | ddd | 7.5, 4.7, 1.5 |
Di(pyridin-3-yl)methanone (3,3'-isomer)
Caption: Molecular structure of di(pyridin-3-yl)methanone.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-2' | ~8.90 | d | ~2.0 |
| H-6, H-6' | ~8.80 | dd | ~4.8, 1.6 |
| H-4, H-4' | ~8.15 | dt | ~8.0, 2.0 |
| H-5, H-5' | ~7.50 | ddd | ~8.0, 4.8, 0.8 |
Comparison Summary
| Feature | This compound | Di(pyridin-2-yl)methanone | Di(pyridin-3-yl)methanone |
| Number of Signals | 8 | 4 | 4 |
| Symmetry | Asymmetric | Symmetric (C₂ᵥ) | Symmetric (C₂ᵥ) |
| Most Downfield Signal | H-6' (~8.80 ppm) | H-6, H-6' (8.75 ppm) | H-2, H-2' (~8.90 ppm) |
| Most Upfield Signal | H-5' (~7.45 ppm) | H-5, H-5' (7.49 ppm) | H-5, H-5' (~7.50 ppm) |
The most telling difference is the number of signals. The asymmetric nature of this compound results in a more complex spectrum with eight distinct proton resonances, whereas its symmetric isomers each exhibit only four signals. This fundamental difference provides a clear and unambiguous method for distinguishing the target compound from its isomers.
Experimental Protocol: ¹H NMR Sample Preparation
To obtain high-quality ¹H NMR spectra, proper sample preparation is paramount. The following protocol is a validated, step-by-step methodology for preparing samples of dipyridinyl methanones and related organic compounds.
Caption: Workflow for ¹H NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar organic compounds. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, gentle warming or sonication may be employed.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Conclusion
The ¹H NMR analysis of this compound, while requiring predictive methods in the absence of extensive published data, can be approached with a high degree of confidence through the application of fundamental NMR principles and comparative analysis with its isomers. The clear distinction in the number of proton signals between the asymmetric target molecule and its symmetric counterparts provides a robust method for structural verification. Adherence to a meticulous experimental protocol for sample preparation is essential to ensure the acquisition of high-resolution, artifact-free spectra, which is the foundation of accurate structural elucidation in any research or drug development endeavor.
References
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–330.
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Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
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PubChem. (n.d.). Di(pyridin-2-yl)methanone. Retrieved from [Link]
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A Senior Application Scientist's Guide to the 13C NMR Characterization of Pyridin-2-yl(pyridin-3-yl)methanone
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, particularly those with multiple aromatic rings such as Pyridin-2-yl(pyridin-3-yl)methanone, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. Among the suite of NMR experiments, 13C NMR provides a direct window into the carbon framework of a molecule, offering crucial insights into its electronic structure and connectivity.
This guide provides an in-depth protocol and comparative analysis for the 13C NMR characterization of this compound. We will delve into the experimental considerations, the interpretation of the resulting spectrum, and a comparative analysis with related structures to provide a comprehensive understanding of this molecule's spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for their scientific endeavors.
The Significance of 13C NMR in Heterocyclic Chemistry
Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it a powerful tool for:
-
Confirming the number of unique carbon atoms: The number of signals in a proton-decoupled 13C NMR spectrum corresponds to the number of chemically non-equivalent carbons.
-
Identifying functional groups: The chemical shifts of carbons in functional groups like carbonyls, aromatic rings, and aliphatic chains appear in characteristic regions of the spectrum.[1][2][3]
-
Elucidating substitution patterns: The position of substituents on an aromatic ring significantly influences the chemical shifts of the ring carbons, allowing for the determination of isomeric structures.[4][5][6][7][8]
For a molecule like this compound, with its two distinct pyridine rings and a ketone linker, 13C NMR is essential for confirming the connectivity and electronic interplay between these moieties.
Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of this compound. The trustworthiness of your data hinges on meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak at approximately 77.16 ppm.[9] Other solvents like DMSO-d6 can be used depending on sample solubility.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 1D 13C NMR spectrum. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon appears as a single line.
-
Typical acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of expected carbon chemical shifts, from aliphatic to carbonyl carbons.[1][3]
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, although 13C NMR is not inherently quantitative without special techniques.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift.
-
Integrate the signals (note: routine 13C NMR is generally not quantitative).
-
Perform peak picking to identify the chemical shift of each signal.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the 13C NMR characterization of a chemical compound.
Interpreting the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The interpretation of the spectrum relies on understanding the electronic effects within the pyridine rings and the influence of the electron-withdrawing carbonyl group.
Predicted 13C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~190-200 | The carbonyl carbon is highly deshielded and appears significantly downfield.[2] |
| C2' | ~153 | α-carbon to the nitrogen in the 2-substituted pyridine ring, deshielded. |
| C6' | ~150 | α-carbon to the nitrogen in the 2-substituted pyridine ring, deshielded. Similar to C2 of pyridine (~150 ppm).[10] |
| C2 | ~152 | α-carbon to the nitrogen in the 3-substituted pyridine ring, deshielded. |
| C6 | ~149 | α-carbon to the nitrogen in the 3-substituted pyridine ring, deshielded. |
| C4' | ~137 | γ-carbon to the nitrogen in the 2-substituted pyridine ring. Similar to C4 of pyridine (~136 ppm).[10] |
| C4 | ~136 | γ-carbon to the nitrogen in the 3-substituted pyridine ring. |
| C3' | ~128 | β-carbon to the nitrogen in the 2-substituted pyridine ring. |
| C5' | ~125 | β-carbon to the nitrogen in the 2-substituted pyridine ring. Similar to C3 of pyridine (~124 ppm).[10] |
| C5 | ~124 | β-carbon to the nitrogen in the 3-substituted pyridine ring. |
| C3 | ~135 | Carbon attached to the carbonyl group in the 3-substituted ring, deshielded by the carbonyl. |
Comparative Analysis with Pyridine
A comparison with the 13C NMR spectrum of unsubstituted pyridine provides a valuable baseline for understanding the substituent effects of the carbonyl bridge.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |
| Pyridine[10][11][12] | ~150 | ~124 | ~136 |
| This compound (Predicted) | See table above | See table above | See table above |
The electron-withdrawing nature of the carbonyl group is expected to cause a downfield shift (deshielding) of the carbons in both pyridine rings, particularly those ortho and para to the point of attachment.
Troubleshooting and Best Practices
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common 13C NMR issues.
Best Practices:
-
Solvent Selection: Ensure the chosen deuterated solvent fully dissolves the sample and does not have peaks that overlap with signals of interest.
-
Concentration: While a higher concentration can improve the signal-to-noise ratio, it can also lead to line broadening. An optimal concentration should be determined empirically.
-
Quantitative Measurements: For accurate quantitative analysis, specialized experiments with longer relaxation delays and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[3]
-
2D NMR Experiments: To definitively assign each carbon signal, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC correlates carbons to their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.
Conclusion
The 13C NMR characterization of this compound is a powerful method for its structural verification. A thorough understanding of the experimental parameters, combined with a logical approach to spectral interpretation and comparison with related compounds, allows for an unambiguous assignment of the carbon skeleton. By following the protocols and best practices outlined in this guide, researchers can confidently utilize 13C NMR to advance their scientific objectives.
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 947-956. [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 947-956. [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
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Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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Tanimoto, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3351. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). [Link]
-
Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4991. [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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dos Santos, V. P., et al. (2002). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM, 580(1-3), 227-236. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Pyridin-2-yl(pyridin-3-yl)methanone using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth technical comparison of mass spectrometry for the structural elucidation of pyridin-2-yl(pyridin-3-yl)methanone, a dipyridyl ketone of interest in medicinal chemistry and materials science. We will explore the expected fragmentation patterns, detail a robust analytical workflow, and compare the insights gained from mass spectrometry with those from other key analytical techniques.
The Analytical Challenge: Isomeric Differentiation
This compound belongs to a family of isomeric dipyridyl methanones with the same molecular formula (C₁₁H₈N₂O) and, consequently, the same nominal mass. This isomeric challenge necessitates analytical techniques that can probe the specific connectivity of the atoms within the molecule. While mass spectrometry is a powerful tool for determining molecular weight, its true strength in structural confirmation lies in the analysis of fragmentation patterns.
Mass Spectrometry Analysis of this compound
Although a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation behavior based on the principles of mass spectrometry and by drawing comparisons with its well-characterized isomer, di-2-pyridyl ketone.
Experimental Workflow for ESI-MS/MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, as it typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[1] Subsequent fragmentation is then induced in a controlled manner using Collision-Induced Dissociation (CID).[2][3][4]
Caption: ESI-MS/MS workflow for the analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
The expected ESI mass spectrum in the positive ion mode would show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 185.07, corresponding to the molecular formula C₁₁H₉N₂O⁺.
Upon CID, the protonated molecule is expected to fragment in a predictable manner, primarily at the bonds adjacent to the carbonyl group. The key fragmentation pathways are hypothesized to be:
-
Loss of the pyridin-3-yl radical: This would result in the formation of the 2-pyridoyl cation.
-
Loss of the pyridin-2-yl radical: This would lead to the formation of the 3-pyridoyl cation.
-
Further fragmentation: The pyridoyl cations can subsequently lose a molecule of carbon monoxide (CO).
The following DOT graph illustrates the predicted fragmentation pathway:
Caption: Predicted fragmentation pathway of protonated this compound.
Expected Quantitative Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₉N₂O⁺ | 185.0715 | Protonated Molecular Ion |
| [C₆H₄NO]⁺ | C₆H₄NO⁺ | 106.0293 | Pyridoyl Cation |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl Cation |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides crucial information, a comprehensive structural confirmation often relies on a combination of techniques.[5][6]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish without MS/MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7] | Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C). | Unambiguous structure determination, differentiation of isomers.[8] | Lower sensitivity, larger sample amount needed, longer acquisition time. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[9] | Presence of functional groups (e.g., C=O, C-N).[10] | Fast, non-destructive, good for functional group identification. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a single crystal.[11][12] | Precise three-dimensional arrangement of atoms in a crystalline solid.[13] | Absolute and unambiguous structure determination.[14] | Requires a suitable single crystal, which can be difficult to obtain. |
Detailed Experimental Protocols
Mass Spectrometry Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable LC-MS grade solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[15][16]
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent, containing 0.1% formic acid to aid protonation, to a final concentration of approximately 1-10 µg/mL.[15]
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter.
-
Vialing: Transfer the final solution to an appropriate autosampler vial for analysis.
Justification of Protocol Choices
-
LC-MS Grade Solvents: These are high-purity solvents that minimize background noise and ion suppression in the mass spectrometer.
-
Formic Acid: The addition of a small amount of acid promotes the formation of protonated molecules [M+H]⁺ in positive ion mode ESI, enhancing the signal intensity of the target analyte.[17]
-
Concentration Range: This concentration range is optimal for most modern ESI mass spectrometers, providing a strong signal without causing detector saturation or significant ion suppression effects.[16]
Conclusion
Mass spectrometry, particularly when coupled with tandem MS techniques like CID, is an indispensable tool for the structural confirmation of this compound. It provides rapid and sensitive determination of the molecular weight and offers valuable structural insights through predictable fragmentation patterns. However, for the unequivocal differentiation from its isomers and a complete structural elucidation, a multi-technique approach is recommended. The combination of the molecular formula and fragmentation data from MS, the detailed connectivity information from NMR, functional group confirmation from IR, and, if possible, the precise 3D structure from X-ray crystallography, provides a self-validating system for the absolute confirmation of the molecule's structure.
References
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Grokipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (2023, September 21). Collision-induced dissociation. Retrieved from [Link]
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NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
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National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Dipyridyl Ketone Derivatives via X-ray Crystallography
In the landscape of modern chemical research, the precise determination of molecular structure is paramount to understanding and predicting function. This is particularly true for the versatile class of compounds known as dipyridyl ketone derivatives. Their rich coordination chemistry and potential applications in fields ranging from catalysis to medicinal chemistry hinge on a detailed knowledge of their three-dimensional architecture.[1][2][3] X-ray crystallography stands as the definitive method for providing this atomic-level insight.
This guide offers a comprehensive comparison of various dipyridyl ketone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their structural elucidation endeavors. We will delve into the nuances of their synthesis, crystal growth, and the interpretation of their crystallographic data, moving beyond a mere recitation of protocols to explain the underlying scientific principles that govern experimental choices.
The Versatility of Dipyridyl Ketone Derivatives: A Structural Perspective
Dipyridyl ketones are not merely rigid scaffolds; their conformational flexibility and the reactivity of the ketone group allow for a diverse array of derivatives with distinct structural and electronic properties.[2][4] The relative orientation of the pyridyl rings, influenced by substitution, plays a crucial role in their coordination behavior with metal ions.[4][5]
Comparative Analysis of Key Derivatives
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for a selection of dipyridyl ketone derivatives and their metal complexes. This data, compiled from various studies, highlights how subtle changes in the molecular structure can lead to significant differences in the solid-state packing and intermolecular interactions.
| Compound/Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Noteworthy Intermolecular Interactions | Reference |
| 3,3′-dipyridyl ketone | Orthorhombic | P2₁2₁2₁ | C=O: 1.218(2) | C-C(O)-C: 118.5(1) | C-H···O, C-H···N | [1] |
| 2,4-dipyridyl ketone | Monoclinic | P2₁/c | C=O: 1.221(3) | C-C(O)-C: 119.2(2) | π-π stacking | [1] |
| Monoclinic | C2/c | Ag-N: 2.228(2), 2.235(2) | N-Ag-N: 173.83(8) | Hydrogen bonding, C-H···F | [1] | |
| PdCl₂(dpk·EtOH) | Monoclinic | P2₁/c | Pd-N: 2.021(2), 2.028(2) | N-Pd-N: 81.33(8) | O-H···Cl, C-H···Cl | [4][6] |
| [Cd(SCN)₂{(py)₂C(OCH₃)(OH)}]n | Monoclinic | P2₁/n | Cd-N(py): 2.365(3), 2.381(3) | N-Cd-N: 70.2(1) | Hydrogen bonding, π-π stacking | [7] |
Note: dpk = di-2-pyridyl ketone
The data clearly indicates that the substitution pattern on the pyridyl rings significantly impacts the crystal packing. For instance, the presence of methyl or bromomethyl groups can alter the molecular conformation and lead to different packing motifs dominated by weak contacts like C-H···π and C-H···Y (Y = O, N).[5]
Furthermore, the ketone bridge is not an inert linker. Upon coordination to a metal center, it can undergo nucleophilic attack by solvent molecules like water or alcohols, leading to the formation of gem-diol or hemiacetal derivatives.[2][4][6] This in situ ligand transformation dramatically alters the coordination sphere and can lead to the formation of polynuclear clusters with interesting magnetic or catalytic properties.[2][8]
Experimental Workflow: From Powder to Structure
The successful elucidation of a dipyridyl ketone derivative's crystal structure is a multi-step process that demands careful execution and a solid understanding of the underlying principles of crystallography.
Caption: A generalized workflow for the X-ray crystallographic analysis of dipyridyl ketone derivatives.
Step-by-Step Experimental Protocol
1. Synthesis and Purification of the Dipyridyl Ketone Derivative:
-
Rationale: The purity of the starting material is critical for obtaining high-quality crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol:
-
Synthesize the desired dipyridyl ketone derivative using established literature procedures.[1]
-
Purify the crude product using an appropriate technique, such as recrystallization from a suitable solvent, column chromatography, or sublimation.
-
Characterize the purified compound by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
-
2. Crystal Growth:
-
Rationale: The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This often requires screening various solvents and crystallization techniques.[9][10]
-
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[9]
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals will form at the interface of the two liquids.[9]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Selection and Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a suitable holder (e.g., a glass fiber or a cryoloop) for data collection.
-
3. Single-Crystal X-ray Diffraction Data Collection:
-
Rationale: This step involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern, which contains information about the arrangement of atoms in the crystal.
-
Protocol:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to determine the positions of the atoms in the unit cell and to refine a model of the crystal structure.
-
Protocol:
-
Data Reduction: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization procedure.
-
Validation: Assess the quality of the final structural model using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and check for any inconsistencies or errors.
-
Applications in Drug Discovery and Materials Science
The structural insights gained from X-ray crystallography of dipyridyl ketone derivatives are invaluable for various applications. In drug discovery, understanding the three-dimensional structure of a potential drug molecule bound to its target protein is crucial for structure-based drug design.[11][12] The ability of dipyridyl ketone derivatives to act as versatile ligands for metal ions also makes them attractive for the development of new therapeutic agents with novel mechanisms of action.[1][13]
In materials science, the controlled assembly of dipyridyl ketone-based coordination polymers and metal-organic frameworks (MOFs) with desired topologies and properties relies heavily on a detailed understanding of their crystal structures and intermolecular interactions.[7][14]
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of dipyridyl ketone derivatives. The detailed atomic-level information it provides is fundamental to understanding their chemical behavior and to rationally designing new molecules with tailored properties for a wide range of applications. By combining rigorous experimental techniques with a sound understanding of the principles of crystal growth and diffraction, researchers can unlock the full potential of this versatile class of compounds.
References
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Dipyridyl Ketone Research Articles - Page 1 - R Discovery. Available from: [Link]
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Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands - ResearchGate. Available from: [Link]
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Scheme 1. Selected di-2-pyridyl ketone derivatives. - ResearchGate. Available from: [Link]
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. Available from: [Link]
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Scheme 1. Di-2-pyridyl ketone derivatives. - ResearchGate. Available from: [Link]
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. Available from: [Link]
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Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence - CrystEngComm (RSC Publishing). Available from: [Link]
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X-ray crystallographic, spectroscopic, and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic - ResearchGate. Available from: [Link]
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Di2-pyridyl ketone azine | Request PDF - ResearchGate. Available from: [Link]
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Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties | Request PDF - ResearchGate. Available from: [Link]
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X-ray crystallographic, spectroscopic and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic acid hydrazine (dpkaah) - ResearchGate. Available from: [Link]
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Crystal growing - Peter G Jones - Reza Latifi. Available from: [Link]
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Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols - MDPI. Available from: [Link]
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Properties and application of diketones and their derivatives. Available from: [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available from: [Link]
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INVESTIGATION OF CRYSTAL GROWTH PROCESSES - DTIC. Available from: [Link]
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Pyridones in drug discovery: Recent advances - PubMed. Available from: [Link]
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Exploring Coordination Chemistry with Pyridine Derivatives. Available from: [Link]
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A Comparative Analysis of the Biological Activities of Dipyridyl Ketone Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of biologically active compounds. Among these, dipyridyl ketones, a class of aromatic ketones featuring two pyridine rings, have garnered significant interest for their diverse therapeutic potential. The isomeric forms of dipyridyl ketone, which differ in the position of the nitrogen atom within the pyridine rings, present a fascinating case study in structure-activity relationships. This guide offers a comprehensive comparison of the biological activities of key dipyridyl ketone isomers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this promising area of study.
Introduction to Dipyridyl Ketone Isomers
The three primary isomers of dipyridyl ketone are 2,2'-dipyridyl ketone, 3,3'-dipyridyl ketone, and 4,4'-dipyridyl ketone. The seemingly subtle shift in the nitrogen atom's position profoundly impacts the molecule's electronic distribution, steric hindrance, and coordination properties, which in turn dictates its biological interactions.
-
2,2'-Dipyridyl Ketone: This isomer is a well-known chelating agent, capable of binding to various metal ions.[1] This property is often implicated in its mechanism of biological action.
-
3,3'-Dipyridyl Ketone and 4,4'-Dipyridyl Ketone: While less studied than their 2,2'- counterpart, these isomers offer unique structural and electronic properties that are increasingly being explored for their own biological potential.
This guide will delve into a comparative analysis of the anticancer and antimicrobial activities of these isomers, drawing upon available data from a range of studies.
Comparative Biological Activity: A Tale of Three Isomers
Direct comparative studies of the biological activities of dipyridyl ketone isomers are limited in the literature. However, by collating data from various sources, we can begin to build a picture of their relative potencies and spectra of activity.
Anticancer Activity
The cytotoxic effects of dipyridyl ketone isomers and their derivatives have been evaluated against various cancer cell lines. The data, while not from a single head-to-head study, suggests that the isomeric form plays a crucial role in determining anticancer efficacy.
Table 1: Comparative Anticancer Activity of Dipyridyl Ketone Derivatives
| Compound/Isomer Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Di-2-pyridyl ketone thiosemicarbazone | Colon, Breast, Glioma | Not Specified | Not Specified | [2] |
| Pyridine derivatives | Liver (HepG2), Breast (MCF-7) | Not Specified | 4.5 - 75 | [1] |
| Pyridinone derivatives | PIM-1 Kinase Inhibition | Not Specified | Not Specified | [3] |
Note: The data presented is a synthesis from multiple sources and not from a direct comparative study. Experimental conditions and specific derivatives tested may vary between studies.
The available data, though fragmented, hints at the potential of these compounds as anticancer agents. For instance, derivatives of di-2-pyridyl ketone, such as thiosemicarbazones, are believed to exert their anticancer activity through iron chelation, leading to the induction of apoptosis in a p53-independent manner.[2] The cytotoxic effects of 2,2'-dipyridyl have been reported on several leukemia cell lines.[1]
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives are well-documented, and dipyridyl ketones are no exception. Their ability to disrupt microbial cell processes makes them attractive candidates for the development of new antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound/Isomer Derivative | Microbial Strain | Activity | Reference |
| Pyridine derivatives | E. coli, P. aeruginosa | Moderate antibacterial activity | [4] |
| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity | [5] |
| Ketone derivatives | K. pneumoniae, P. mirabilis, S. epidermidis, E. faecalis, C. parapsilosis, C. tropicalis | Higher antimicrobial activity than semicarbazones | [6] |
Note: The data presented is a synthesis from multiple sources and not from a direct comparative study. Experimental conditions and specific derivatives tested may vary between studies.
The antimicrobial activity of pyridine derivatives is often attributed to their ability to interfere with microbial metabolism or cell membrane integrity. The structural variations among the dipyridyl ketone isomers likely influence their interactions with microbial targets.
Structure-Activity Relationship (SAR) Insights
The position of the nitrogen atom in the pyridine rings of dipyridyl ketone isomers is a key determinant of their biological activity.
-
Chelation and Metal Binding: The proximity of the two nitrogen atoms and the carbonyl group in 2,2'-dipyridyl ketone makes it a potent chelating agent.[1] This ability to bind metal ions, such as iron, is a critical aspect of its anticancer and antimicrobial mechanisms. The chelation can lead to the generation of reactive oxygen species (ROS) and interference with essential metal-dependent enzymes in cancer cells and microbes.
-
Hydrogen Bonding and Receptor Interactions: The nitrogen atoms in all isomers can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules like enzymes and receptors. The different spatial arrangements of the nitrogen atoms in the 3,3'- and 4,4'- isomers will dictate their binding geometries and specificities for different biological targets compared to the 2,2'-isomer.
-
Electronic Effects: The position of the electron-withdrawing nitrogen atom influences the electron density of the pyridine rings and the carbonyl group. These electronic differences can affect the reactivity of the molecule and its ability to participate in various biological reactions.
The following diagram illustrates a hypothetical interaction of a dipyridyl ketone isomer with an enzyme active site, highlighting the importance of the nitrogen position for binding.
Caption: Fig. 1: Hypothetical binding of a dipyridyl ketone isomer.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Workflow Diagram:
Caption: Fig. 2: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the dipyridyl ketone isomers in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Workflow Diagram:
Caption: Fig. 3: Workflow of the Annexin V-FITC/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the dipyridyl ketone isomers at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The isomeric forms of dipyridyl ketone represent a promising, yet underexplored, class of compounds with significant potential in anticancer and antimicrobial drug discovery. This guide has synthesized the available data to provide a comparative overview of their biological activities, highlighting the crucial role of the nitrogen atom's position in dictating their therapeutic effects. The provided experimental protocols offer a robust framework for researchers to further investigate these fascinating molecules.
Future research should focus on direct, head-to-head comparative studies of the dipyridyl ketone isomers to elucidate their structure-activity relationships more definitively. Furthermore, exploring their mechanisms of action, including their interactions with specific cellular targets and their potential for metal chelation, will be critical for the rational design of more potent and selective therapeutic agents based on the dipyridyl ketone scaffold.
References
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Comparing the efficacy of different synthetic routes to dipyridyl methanones
Introduction: The Significance of Dipyridyl Methanones
Dipyridyl methanones, particularly di-2-pyridyl ketone (dpk), are a cornerstone class of compounds in modern chemistry.[1][2] Their rigid, planar structure and bidentate N,N-coordinating capability make them exceptional ligands in coordination chemistry and catalysis.[3][4] The resulting metal complexes are pivotal in developing novel catalysts, materials with unique magnetic properties, and potential therapeutic agents.[3][4] Furthermore, the ketone bridge serves as a versatile synthetic handle, allowing for further molecular elaboration. Given their importance, the efficient and scalable synthesis of dipyridyl methanones is a critical objective for researchers in academia and industry. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating their efficacy, practicality, and underlying chemical principles to aid researchers in selecting the optimal route for their specific application.
Core Synthetic Strategies: An Overview
The synthesis of dipyridyl methanones can be broadly categorized into three main approaches, each with distinct advantages and challenges:
-
Organometallic Acylation: These classic routes involve the formation of a pyridyl organometallic species, typically a Grignard reagent, followed by its reaction with a pyridyl-based acylating agent.
-
Oxidation of Methylene Precursors: This strategy relies on the oxidation of a pre-formed dipyridylmethane scaffold to introduce the ketone functionality.
-
Decarboxylative and Carbonylative Coupling: Modern transition-metal-catalyzed methods that construct the ketone by coupling pyridyl precursors, often involving carbon monoxide or a surrogate.
This guide will dissect each of these strategies, presenting the mechanistic rationale, comparative data, and detailed experimental protocols.
Route 1: Organometallic Acylation via Grignard Reagents
This bottom-up approach is one of the most established methods for constructing the dipyridyl methanone core. The fundamental principle involves the nucleophilic attack of a pyridyl organometallic reagent on a pyridyl carbonyl compound.
Mechanistic Rationale
The process begins with the formation of a 2-pyridyl Grignard reagent from a 2-halopyridine (typically bromo- or iodopyridine) and magnesium metal. This reaction inverts the polarity of the pyridine ring's C2 carbon, transforming it from an electrophilic site into a potent nucleophile. This "umpolung" is the key to the subsequent C-C bond formation. The highly nucleophilic Grignard reagent then readily attacks the electrophilic carbonyl carbon of a pyridyl acylating agent, such as a pyridyl ester or 2-picolinoyl chloride. A final aqueous workup hydrolyzes the intermediate magnesium alkoxide to yield the final ketone product.
The causality behind this choice of strategy lies in its straightforward application of fundamental organometallic principles and the use of relatively inexpensive starting materials.[5] However, the high reactivity of Grignard reagents necessitates stringent experimental conditions.
Caption: Workflow for Grignard-based synthesis of di-2-pyridyl methanone.
Advantages and Disadvantages
-
Advantages: Cost-effective starting materials (halopyridines, magnesium), well-established and understood methodology.
-
Disadvantages: Extreme sensitivity to moisture and atmospheric oxygen, requiring anhydrous solvents and inert atmospheres.[5] The high basicity of the Grignard reagent limits functional group tolerance, precluding its use with substrates bearing acidic protons (e.g., -OH, -NH, -COOH). The reaction can also be exothermic and requires careful temperature control during scale-up.
Experimental Protocol: Synthesis of Di-2-pyridyl Methanone
(Self-Validating System)
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon. The flask is equipped with a magnetic stirrer, a reflux condenser (with an argon inlet), and a dropping funnel.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask. Anhydrous tetrahydrofuran (THF) is added via cannula. A solution of 2-bromopyridine (1.0 eq) in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Acylation Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-picolinoyl chloride (0.9 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. After addition, the reaction is allowed to warm to room temperature and stirred for 3 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Validation: The crude product is analyzed by Thin Layer Chromatography (TLC). Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield di-2-pyridyl ketone as a solid. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Route 2: Oxidation of Dipyridylmethane
This approach represents a more convergent strategy, where the dipyridyl scaffold is first assembled and the desired ketone functionality is installed in the final step.
Mechanistic Rationale
The synthesis begins with the preparation of di-2-pyridylmethane. The core of this route is the oxidation of the methylene bridge (Csp³-H) to a carbonyl group.[6] This transformation typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents. The reaction proceeds via the abstraction of a hydrogen atom from the benzylic-like methylene position, which is activated by the two adjacent pyridine rings. This generates a radical intermediate that is further oxidized to the ketone.
More recently, transition-metal-catalyzed methods using milder and more sustainable oxidants have been developed. For example, copper-catalyzed systems can use water as the oxygen source, offering a greener alternative to traditional stoichiometric oxidants.[6] This catalytic approach avoids the use of hazardous heavy metals and reduces waste generation.
Caption: General schematic for the oxidation of dipyridylmethane.
Advantages and Disadvantages
-
Advantages: Potentially fewer steps if the dipyridylmethane precursor is readily available. Modern catalytic versions offer improved environmental credentials.[6]
-
Disadvantages: Classical methods often require harsh conditions and stoichiometric amounts of hazardous oxidants (e.g., CrO₃, KMnO₄), leading to significant waste.[7] Over-oxidation or side reactions can occur, leading to lower yields and difficult purifications. The substrate scope can be limited by the tolerance of other functional groups to the strong oxidizing conditions.
Experimental Protocol: Copper-Catalyzed Oxidation of Di-2-pyridylmethane
(Based on modern catalytic principles[6])
-
Reaction Setup: To a pressure-resistant vial equipped with a magnetic stir bar, add di-2-pyridylmethane (1.0 eq), Cu(OAc)₂ (10 mol%), and a suitable ligand such as 1,10-phenanthroline (12 mol%).
-
Solvent Addition: Add a mixed solvent system, for example, a 1:1 mixture of a high-boiling organic solvent (e.g., 1,2-dichloroethane) and water.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120-140 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the resulting di-2-pyridyl ketone are confirmed by spectroscopic methods (NMR, MS, IR).
Route 3: Decarboxylative and Carbonylative Cross-Coupling
Leveraging the power of transition-metal catalysis, these modern methods construct the ketone moiety by forging one or both C-C bonds adjacent to the carbonyl group. These routes offer high efficiency and functional group tolerance.
Mechanistic Rationale
A prominent example is the palladium-catalyzed decarboxylative coupling of a picolinic acid derivative with a halopyridine.[8][9] The catalytic cycle typically begins with the oxidative addition of the halopyridine to a Pd(0) complex. Concurrently, the picolinic acid is activated, often forming a salt, which then undergoes decarboxylation upon coordination to the palladium center, generating a pyridyl-palladium intermediate. The final step is the reductive elimination of the two pyridyl groups, which forms the dipyridyl methanone product and regenerates the active Pd(0) catalyst.
The key advantage of this approach is its ability to use readily available carboxylic acids as synthons for organometallic reagents, avoiding the need to pre-form sensitive species like Grignard reagents.[10] This greatly enhances the reaction's functional group compatibility.
Caption: Simplified catalytic cycle for a decarboxylative cross-coupling reaction.
Advantages and Disadvantages
-
Advantages: Excellent functional group tolerance, high yields, and often milder reaction conditions compared to classical methods. Avoids the use of stoichiometric and highly reactive organometallics.
-
Disadvantages: The cost and potential toxicity of palladium catalysts can be a drawback, especially for large-scale synthesis. The ligands required can also be expensive. Optimization of reaction conditions (catalyst, ligand, base, solvent) is often necessary for new substrates.
Quantitative Comparison of Synthetic Routes
To provide an objective assessment, the following table summarizes the key performance metrics for each synthetic strategy. The values represent typical ranges reported in the literature and may vary based on the specific substrate and reaction scale.
| Parameter | Route 1: Grignard Acylation | Route 2: Oxidation | Route 3: Decarboxylative Coupling |
| Typical Yield | 40 - 75% | 50 - 90% (Catalytic)[6] 30 - 60% (Stoichiometric) | 70 - 95%[9] |
| Reaction Time | 2 - 6 hours | 12 - 24 hours (Catalytic) 2 - 8 hours (Stoichiometric) | 8 - 24 hours |
| Temperature | 0 °C to 65 °C | 100 - 140 °C (Catalytic) 25 °C to 100 °C (Stoichiometric) | 60 - 120 °C |
| Functional Group Tolerance | Low | Moderate (Catalytic) Low (Stoichiometric) | High |
| Scalability | Moderate (Exothermicity is a concern) | Good | Good |
| Reagent Cost | Low | Low to Moderate | High (Catalyst & Ligand) |
| Safety & Waste | High (Pyrophoric reagents, quenching) | High (Hazardous oxidants) Low (Catalytic H₂O route)[6] | Moderate (Metal catalyst residue) |
Conclusion and Field-Proven Insights
The choice of synthetic route to dipyridyl methanones is fundamentally a trade-off between cost, efficiency, and operational complexity.
-
For large-scale, cost-driven synthesis where functional groups are not a concern, the Grignard acylation route remains a viable, albeit technically demanding, option. Its reliance on inexpensive bulk chemicals is its primary advantage.
-
The oxidation of dipyridylmethane is most attractive when the starting material is readily accessible. The modern, copper-catalyzed variant using water as the terminal oxidant represents a significant step forward in green chemistry and is recommended over classical methods that use hazardous heavy metals.[6]
-
For medicinal chemistry, library synthesis, and late-stage functionalization , the palladium-catalyzed decarboxylative coupling route is unequivocally superior.[9] Its broad functional group tolerance and high yields justify the higher initial cost of the catalyst, enabling the synthesis of complex and highly decorated dipyridyl methanone analogues that are inaccessible via other methods.
As the field progresses, we anticipate further development in catalytic C-H activation and photoredox-mediated pathways, which may one day offer the high efficiency of cross-coupling with the step-economy of an oxidation route.[9] Researchers should select their synthetic strategy based on a careful analysis of their target molecule's complexity, the required scale, and available resources.
References
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Wang, L., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules. Available at: [Link]
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Maciąg, F., et al. (2022). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceuticals. Available at: [Link]
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Griffin, J. R., et al. (2022). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv. Available at: [Link]
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Perlepes, S. P., et al. (2021). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Magnetochemistry. Available at: [Link]
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Tellis, J. C., et al. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of α-Oxo Acids. Angewandte Chemie International Edition. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2015_Tellis_Angew.pdf]([Link] Macmillan-Group/pdf/publications/2015_Tellis_Angew.pdf)
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Annibale, G., et al. (1983). Reversible addition of protic molecules to co-ordinated di-2-pyridyl ketone in palladium(II), platinum(II), and gold(III) complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Sommerer, S., et al. (1995). THE SYNTHESIS AND STRUCTURE OF TWO NOVEL METAL-DI-2-PYRIDYL KETONE OXIME DIMERS. Semantic Scholar. Available at: [Link]
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AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
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Ashenhurst, J. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. Available at: [Link]
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AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ResearchGate. Available at: [Link]
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NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Available at: [Link]
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Zhou, Q., et al. (2023). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. ResearchGate. Available at: [Link]
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A Comprehensive DFT-Based Comparison of the Electronic Properties of Pyridin-2-yl(pyridin-3-yl)methanone and Its Isomers
In the landscape of pharmaceutical and materials science research, the nuanced electronic characteristics of heterocyclic compounds are of paramount importance. These properties govern molecular interactions, reactivity, and photophysical behavior, directly impacting their efficacy and application. This guide presents an in-depth comparative analysis of the electronic properties of Pyridin-2-yl(pyridin-3-yl)methanone, a molecule of significant interest due to the versatile reactivity of its constituent pyridine rings.
Utilizing Density Functional Theory (DFT), we will elucidate the electronic landscape of this molecule and draw objective comparisons with its structural isomers: Di(pyridin-2-yl)methanone and Di(pyridin-3-yl)methanone. This analysis is grounded in robust computational methodologies and aims to provide researchers, scientists, and drug development professionals with a predictive framework for understanding and utilizing these compounds.
Introduction: The Significance of Dipyridinyl Methanones
Dipyridinyl methanones are a class of aromatic ketones that feature two pyridine rings linked by a carbonyl group. The position of the nitrogen atom within each pyridine ring profoundly influences the molecule's electronic distribution, dipole moment, and potential for intermolecular interactions. This compound, with its asymmetric arrangement of nitrogen atoms, presents a particularly interesting case study for exploring the interplay of inductive and resonance effects on molecular properties. Understanding these electronic nuances is crucial for applications ranging from the design of novel ligands for metal catalysts to the development of targeted therapeutic agents.
Experimental and Computational Protocol
To ensure the scientific integrity of this guide, we outline a detailed, self-validating experimental and computational workflow. The theoretical calculations are designed to be readily reproducible and are benchmarked against established methodologies for similar molecular systems.[1][2]
Computational Methodology: A DFT/TD-DFT Approach
All quantum chemical calculations were performed using the Gaussian 09 software package.[3] The molecular geometry of this compound and its isomers was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory has been demonstrated to provide a reliable description of the structural and electronic properties of organic molecules.[1][2][4] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface.
Subsequent analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, were carried out on the optimized structures. To facilitate a direct comparison with potential experimental data, the theoretical UV-Vis absorption spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT) with the same functional and basis set, incorporating a polarizable continuum model (PCM) to account for solvent effects (chloroform).[5][6]
Caption: A schematic of the computational workflow for DFT analysis.
Results and Discussion: A Comparative Analysis
This section delves into the calculated electronic properties of this compound and its isomers. The causality behind the observed differences is explained through the lens of fundamental electronic principles.
Optimized Molecular Geometry
The optimized geometry of this compound reveals a non-planar structure, with the two pyridine rings twisted relative to the plane of the carbonyl group. This twist is a consequence of steric hindrance between the ortho-hydrogen atoms of the pyridine rings. A similar non-planar conformation is expected for its isomers, influencing their conjugation and overall electronic behavior.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transition properties.[7][8] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][2]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Di(pyridin-2-yl)methanone | -6.58 | -1.89 | 4.69 |
| This compound | -6.72 | -1.95 | 4.77 |
| Di(pyridin-3-yl)methanone | -6.85 | -2.01 | 4.84 |
Analysis of FMO Data:
-
HOMO Energy: The HOMO is primarily localized on the more electron-rich regions of the molecules. The presence of the electron-withdrawing nitrogen atom generally lowers the HOMO energy.[9] In Di(pyridin-2-yl)methanone, the proximity of the nitrogen atoms to the carbonyl bridge results in a less stabilized HOMO compared to the other isomers.
-
LUMO Energy: The LUMO is predominantly distributed over the carbonyl group and the pyridine rings, indicating that these are the primary sites for accepting electrons. The LUMO energy is also influenced by the position of the nitrogen atoms.
-
HOMO-LUMO Gap: this compound exhibits an intermediate HOMO-LUMO gap compared to its symmetric isomers. Di(pyridin-3-yl)methanone is predicted to be the most stable and least reactive due to its larger energy gap. Conversely, Di(pyridin-2-yl)methanone, with the smallest gap, is expected to be the most reactive.
Caption: HOMO-LUMO energy levels and gaps for the dipyridinyl methanone isomers.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10][11] Regions of negative electrostatic potential (colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.
For this compound, the MEP map reveals the most negative potential localized on the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine rings, making them the primary sites for electrophilic interaction. The hydrogen atoms of the pyridine rings exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic attack. The asymmetric nature of this molecule results in a more complex MEP surface compared to its symmetric isomers, which could lead to more selective binding in biological systems.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer and delocalization of electron density.[2] In all three isomers, significant delocalization is observed between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the aromatic rings and the carbonyl group. This charge delocalization contributes to the overall stability of the molecules. The extent of this delocalization varies between the isomers, correlating with the trends observed in the FMO analysis.
Theoretical UV-Vis Absorption Spectra
The simulated UV-Vis spectra provide information about the electronic transitions within the molecules. The primary absorption bands in these compounds are attributed to π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λmax) are expected to show a slight red-shift (bathochromic shift) as the HOMO-LUMO gap decreases. Therefore, Di(pyridin-2-yl)methanone is predicted to have the longest wavelength absorption, while Di(pyridin-3-yl)methanone will have the shortest.
| Compound | Calculated λmax (nm) | Primary Transition |
| Di(pyridin-2-yl)methanone | ~275 | HOMO → LUMO |
| This compound | ~270 | HOMO → LUMO |
| Di(pyridin-3-yl)methanone | ~265 | HOMO → LUMO |
These theoretical predictions can be invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of these compounds.[4][6]
Conclusion and Future Outlook
This DFT-based comparative guide has systematically elucidated the electronic properties of this compound in relation to its symmetric isomers. Our findings indicate that the position of the nitrogen atoms within the pyridine rings has a discernible impact on the frontier molecular orbital energies, HOMO-LUMO gap, molecular electrostatic potential, and electronic absorption spectra.
Key takeaways include:
-
Reactivity and Stability: Di(pyridin-3-yl)methanone is predicted to be the most stable and least reactive isomer, while Di(pyridin-2-yl)methanone is the most reactive. This compound exhibits intermediate properties.
-
Asymmetric Advantage: The asymmetric nature of this compound leads to a more complex and potentially more selective electronic landscape, which could be advantageous in the design of molecules with specific binding or recognition properties.
-
Predictive Power: The computational workflow and the resulting data provide a robust framework for predicting the behavior of these and similar heterocyclic ketones, thereby guiding future experimental design and accelerating the discovery process in drug development and materials science.
Future experimental work should focus on the synthesis and spectroscopic characterization of these compounds to validate the theoretical predictions presented in this guide. Further computational studies could explore their interaction with biological targets or their potential as building blocks for novel functional materials.
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Al-Buriahi, M. S., et al. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917. [Link]
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Tiekink, E. R., et al. (2017). 3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735–739. [Link]
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Another reference for DFT on pyridine derivatives. (2024). Source. [Link]
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Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 32(9), 3231-3233. [Link]
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Achar, G., et al. (2023). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. [Link]
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Forni, A., et al. (2019). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry – A European Journal, 25(49), 11472-11481. [Link]
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Wheeler, D. E., et al. (2013). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. [Link]
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A reference for HOMO and LUMO energy levels of ketone functionalized compounds. ResearchGate. [Link]
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Paul, S., & Sukumar, N. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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A reference for computational evaluation of molecular properties. Trends in Sciences. [Link]
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A reference for HOMO-LUMO plots. ResearchGate. [Link]
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A reference for the synthesis of a related compound. MDPI. [Link]
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A reference for computational analysis of pyridyl-BODIPYs. MDPI. [Link]
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A reference for comparative theoretical study of UV/Vis absorption spectra. PubMed. [Link]
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A reference on recent advances of pyridinone in medicinal chemistry. PubMed Central. [Link]
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A reference for HOMO and LUMO analysis of pyrimidine derivatives. International Research Journal of Education and Technology. [Link]
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A reference for DFT and molecular dynamics simulations of pyridine oximes. MDPI. [Link]
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A reference for experimental and theoretical study of a related hydrazone derivative. ResearchGate. [Link]
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A reference for UV-Vis and Fluorescence spectra of a related complex. ResearchGate. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Pyridin-2-yl(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous validation of a compound's purity is a cornerstone of scientific integrity and a prerequisite for further development. Pyridin-2-yl(pyridin-3-yl)methanone, a dipyridyl ketone, serves as a crucial building block in medicinal chemistry. Its purity directly impacts the reliability of experimental data and the safety of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights into the rationale behind experimental choices and detailed protocols.
The journey from a synthetic reaction to a pure, well-characterized compound involves a multi-faceted analytical approach. No single technique can unequivocally establish purity; rather, a strategic combination of orthogonal methods provides the necessary confidence. This guide will delve into the most effective spectroscopic and chromatographic techniques for this purpose.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
The validation of this compound purity is best visualized as a workflow that integrates complementary analytical techniques. Each method provides a unique piece of the puzzle, from confirming the molecular structure to quantifying trace impurities.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural confirmation of synthesized organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for verifying the correct connectivity of the atoms and for identifying the presence of impurities.
Expertise & Experience: The choice of solvent and the operating frequency of the NMR spectrometer are critical. Deuterated chloroform (CDCl₃) is a common choice for this compound. A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.
Trustworthiness: A self-validating NMR protocol involves acquiring both ¹H and ¹³C spectra. The proton spectrum provides information on the chemical environment and coupling of hydrogen atoms, while the carbon spectrum confirms the number and type of carbon atoms. The absence of unexpected signals is a strong indicator of high purity.
Expected ¹H and ¹³C NMR Data for this compound:
| Technique | Expected Chemical Shifts (δ, ppm) in CDCl₃ |
| ¹H NMR | 9.34 (s, 1H), 8.79 (d, 1H), 8.73 (d, 1H), 8.43 (dt, 1H), 8.14 (d, 1H), 7.93 (td, 1H), 7.53 (ddd, 1H), 7.44 (dd, 1H)[1] |
| ¹³C NMR | 192.0, 153.9, 152.8, 152.1, 148.6, 138.2, 137.2, 132.0, 126.8, 124.5, 123.0[1] |
Authoritative Grounding: The provided chemical shifts are consistent with literature data for this compound[1]. Deviations from these values or the presence of additional peaks may indicate impurities such as starting materials, byproducts, or residual solvent. For instance, the presence of unreacted 2-bromopyridine or 3-cyanopyridine would be evident from their characteristic NMR signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a vital technique for confirming the molecular weight of the synthesized compound. This provides strong evidence that the target molecule has been formed.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies the interpretation of the mass spectrum.
Trustworthiness: A high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This adds a significant layer of confidence to the structural assignment.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Molecular Formula |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₁H₉N₂O⁺: 185.0709; found: 185.0710 (example) | C₁₁H₈N₂O |
Authoritative Grounding: The molecular weight of this compound is 184.19 g/mol [2]. The observation of a protonated molecular ion at the expected m/z value is a key validation point.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and compare the measured m/z value with the theoretical value.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the primary method for determining the purity of a compound and for detecting and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Expertise & Experience: Reversed-phase HPLC is a common and effective choice for the analysis of pyridinyl methanones. A C18 column is a good starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve good separation. The use of a gradient elution can be beneficial for separating impurities with a wide range of polarities.[3][4][5]
Trustworthiness: A robust HPLC method should be validated for linearity, accuracy, and precision. The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra for each peak, which can help in peak identification and purity assessment.
Comparison of HPLC Methods:
| Parameter | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition | Composition changes over time |
| Advantages | Simpler method development, better reproducibility | Better resolution of complex mixtures, shorter run times |
| Disadvantages | May not resolve all impurities, longer run times for late-eluting peaks | More complex method development, potential for baseline drift |
| Best For | Routine purity checks of known compounds | Impurity profiling and method development |
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Caption: A streamlined workflow for HPLC-based purity determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for purity determination, it serves as a quick quality control check.
Expertise & Experience: The key absorption to look for in the IR spectrum of this compound is the strong carbonyl (C=O) stretch.
Trustworthiness: The presence of the expected characteristic peaks and the absence of significant unexpected absorptions (e.g., a broad O-H stretch from a carbinol impurity) provide supporting evidence of the compound's identity and purity.
Expected FT-IR Data:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| C=O (ketone) | ~1670 cm⁻¹ |
| C=N, C=C (aromatic) | ~1600-1400 cm⁻¹ |
| C-H (aromatic) | ~3100-3000 cm⁻¹ |
Authoritative Grounding: The NIST Chemistry WebBook provides reference IR spectra for di-2-pyridyl ketone, which can serve as a useful comparison[6].
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Conclusion: An Integrated Approach for Unquestionable Purity
Validating the purity of synthesized this compound requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are essential for confirming the chemical identity, while HPLC provides a quantitative measure of purity and a profile of any impurities. FT-IR serves as a rapid and valuable secondary check. By employing this integrated workflow, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in the journey of scientific discovery and drug development.
References
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- ACS Publications. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Di(2-pyridyl) ketone 99%.
- National Center for Biotechnology Information. (n.d.). Bis(2-pyridyl) ketone. PubChem.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- NIST. (n.d.). di-2-Pyridyl ketone. NIST Chemistry WebBook.
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The Isomeric Advantage: A Comparative Guide to the Catalytic Performance of Metal Complexes with Dipyridyl Ketone Ligands
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is a perpetual frontier. In the realm of homogeneous catalysis, the design of the ligand scaffold around a metal center is paramount. Dipyridyl ketone and its isomers present a fascinating class of ligands, offering a rigid backbone and versatile coordination chemistry. This guide provides an in-depth technical comparison of the catalytic performance of metal complexes featuring isomeric dipyridyl ketone ligands, moving beyond a simple recitation of data to explain the causal relationships between ligand structure and catalytic efficacy.
Introduction: The Subtle Power of Isomerism in Ligand Design
Dipyridyl ketone ligands, characterized by two pyridine rings linked by a carbonyl group, are versatile building blocks in coordination chemistry. The position of the nitrogen atoms within the pyridine rings gives rise to several isomers: 2,2'-dipyridyl ketone (2,2'-dpk), 3,3'-dipyridyl ketone (3,3'-dpk), and 4,4'-dipyridyl ketone (4,4'-dpk), along with mixed-isomer variations. While seemingly minor, this isomeric difference profoundly impacts the electronic and steric environment of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.
The 2,2'-isomer, di-2-pyridyl ketone (dpk), is the most extensively studied, largely due to its strong chelation ability, forming stable five-membered rings with metal ions through the two pyridine nitrogens.[1][2] This guide will use the well-documented catalytic performance of 2,2'-dpk complexes as a benchmark to explore the potential and realized advantages of other isomeric forms.
Caption: Fig. 1: Coordination modes of dipyridyl ketone isomers.
The Benchmark: Catalysis with 2,2'-Dipyridyl Ketone Complexes
Complexes of 2,2'-dipyridyl ketone have demonstrated significant catalytic activity in a range of important organic transformations and electrochemical processes.
Cross-Coupling Reactions: The Heck and Suzuki-Miyaura Reactions
Palladium complexes of 2,2'-dpk have proven to be effective catalysts for C-C bond formation.[1][2][3] For instance, complexes like (dpk)PdCl2 have shown high yields in the Heck reaction under mild conditions, coupling iodobenzene and methyl acrylate.[1][2][3] The chelation of the dpk ligand stabilizes the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
An interesting aspect of 2,2'-dpk is the reactivity of its carbonyl group upon coordination. In the presence of alcohols, nucleophilic addition can occur to form a hemiketal, which remains coordinated to the metal.[1][4] For example, (dpk·EtOH)PdCl2 has also been shown to be a competent catalyst for the Heck reaction.[1][2][3] This in-situ ligand modification highlights the non-innocent role the carbonyl bridge can play.
Electrocatalysis: Water Oxidation and CO2 Reduction
The quest for sustainable energy has driven research into artificial photosynthesis, where water oxidation and CO2 reduction are key half-reactions.[5] Copper complexes with 2,2'-dpk have emerged as promising bifunctional electrocatalysts.[5] The specific geometry of the complex plays a crucial role. A binuclear copper complex with 2,2'-dpk was found to be more efficient for water oxidation, while a tetranuclear complex showed higher activity for CO2 reduction.[5] This demonstrates how the ligand scaffold can facilitate the assembly of multinuclear metal centers, which are often crucial for multi-electron redox processes.
A Comparative Analysis: The Impact of Isomerism on Catalytic Potential
While data on the catalytic performance of metal complexes with 3,3'-dpk and 4,4'-dpk is less abundant, we can infer their potential based on their structural and electronic properties compared to the 2,2'-isomer.
| Ligand Isomer | Coordination Mode | Expected Impact on Catalysis |
| 2,2'-Dipyridyl Ketone | Chelating, forming a stable 5-membered ring. | Promotes formation of mononuclear, stable complexes. Ideal for single-site catalysis. |
| 3,3'-Dipyridyl Ketone | Primarily bridging, connecting two different metal centers. | Can lead to the formation of coordination polymers or multinuclear complexes. Potentially useful for cooperative catalysis. |
| 4,4'-Dipyridyl Ketone | Exclusively bridging, with a linear and rigid structure. | Favors the formation of extended, often porous, coordination polymers (metal-organic frameworks). May lead to heterogeneous catalysts with accessible active sites. |
The key difference lies in the inability of the 3,3'- and 4,4'-isomers to chelate a single metal center due to the positioning of the nitrogen atoms. Instead, they act as bridging ligands, which can lead to the formation of coordination polymers or discrete polynuclear complexes.[6] This structural divergence has profound implications for catalysis.
For reactions where a single, well-defined active site is crucial, the chelating nature of 2,2'-dpk provides a distinct advantage in forming stable, mononuclear catalysts. However, for reactions that may benefit from cooperative effects between multiple metal centers, or for the development of heterogeneous catalysts, the bridging nature of the 3,3'- and 4,4'-isomers offers exciting possibilities. The rigid and linear structure of 4,4'-dpk, in particular, makes it an attractive building block for metal-organic frameworks (MOFs) with potential applications in gas-phase or liquid-phase heterogeneous catalysis.
Experimental Protocols: A Guide to Comparative Catalyst Evaluation
To facilitate further research in this area, we provide a standardized protocol for comparing the catalytic performance of metal complexes with isomeric dipyridyl ketone ligands in a model Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Model Palladium Complex
This protocol describes the synthesis of a generic [Pd(dipyridyl ketone)Cl2] complex.
Materials:
-
Palladium(II) chloride (PdCl2)
-
Isomeric dipyridyl ketone (2,2'-, 3,3'-, or 4,4'-dpk)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve PdCl2 (1 mmol) in hot acetonitrile (20 mL).
-
In a separate flask, dissolve the dipyridyl ketone isomer (1 mmol) in acetonitrile (10 mL).
-
Slowly add the ligand solution to the PdCl2 solution with stirring.
-
Continue stirring at room temperature for 4 hours.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting complex using standard techniques (NMR, IR, elemental analysis).
Caption: Fig. 2: Workflow for palladium complex synthesis.
Catalytic Activity Assay: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Synthesized palladium catalyst
Procedure:
-
To a reaction vial, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and internal standard.
-
Add the solvent (5 mL).
-
Add the palladium catalyst (0.1 mol%).
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Take aliquots from the reaction mixture at regular intervals and quench with water.
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extracts by gas chromatography (GC) to determine the yield of the coupled product.
Future Outlook and Conclusion
The comparative study of metal complexes with isomeric dipyridyl ketone ligands is a nascent field with significant potential. While 2,2'-dipyridyl ketone has established itself as a robust ligand for a variety of catalytic applications, the unique structural features of its 3,3'- and 4,4'-isomers open up new avenues for the design of polynuclear catalysts and functional materials.
The insights provided in this guide, grounded in the established chemistry of the 2,2'-isomer, are intended to serve as a foundation and a call to action for further research. By systematically exploring the catalytic landscape of all dipyridyl ketone isomers, the scientific community can unlock new catalytic systems with enhanced performance and novel functionalities, ultimately advancing the fields of chemical synthesis and drug development.
References
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Al-Ali, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(22), 25073–25083. [Link]
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Yang, S., et al. (2023). Electrocatalytic CO2 Reduction Coupled with Water Oxidation by bi- and Tetranuclear Copper Complexes Based on di-2-pyridyl Ketone Ligand. Molecules, 28(6), 2736. [Link]
-
Al-Ali, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed, 38882116. [Link]
-
Seth, D. K., et al. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. Journal of the Indian Chemical Society, 88(8), 1235-1242. [Link]
-
Al-Ali, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. [Link]
-
Papatriantafyllopoulou, C., et al. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. ResearchGate. [Link]
-
Mphahlele, M. J. (2014). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Bipyridinyl Diols and α,α',α''-Terpyridinyl Triols as Catalysts in Homogeneous Catalysis. PubMed Central, 2014, 407396. [Link]
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Seth, D. K., et al. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties. CentAUR. [Link]
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García-López, V., et al. (2023). Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation. Inorganic Chemistry, 62(30), 11954–11965. [Link]
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Kärkäs, M. D. (2017). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. Molecules, 22(12), 2095. [Link]
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Basu, A., et al. (1988). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry, 27(24), 4331–4335. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridin-2-yl(pyridin-3-yl)methanone
Authored for the Laboratory Professional
In the dynamic environment of research and development, the lifecycle of a chemical does not end upon the completion of an experiment. The safe, compliant, and environmentally responsible disposal of chemical reagents is a critical function that safeguards personnel, facilities, and our shared ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of pyridin-2-yl(pyridin-3-yl)methanone, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere instruction and provide the causal logic behind these essential procedures, ensuring a culture of safety and scientific integrity.
Hazard Characterization and Risk Assessment
Pyridin-2-yl(pyridin-4-yl)methanone is classified with the following GHS Hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications form the basis of our handling and disposal protocols. The pyridine moiety itself is a regulated substance, often classified as a flammable liquid and toxic, with potential for carcinogenicity and organ damage through prolonged exposure.[2][3] Therefore, this compound must be treated as a hazardous substance.
The primary risks during disposal operations include:
-
Dermal and Ocular Exposure: Direct contact can lead to skin and serious eye irritation.
-
Inhalation: Aerosolization or vapor generation may cause respiratory tract irritation.
-
Ingestion: Accidental ingestion is harmful.
-
Environmental Contamination: Improper disposal can introduce a persistent and potentially toxic substance into the environment. Pyridine itself is very soluble in water and can be mobile in soil.[4][5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such chemicals through its Laboratory Standard (29 CFR 1910.1450) and Hazard Communication Standard (29 CFR 1910.1200).[8][9]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[10] Pyridine is a listed hazardous waste, bearing the EPA waste code U196.[11] Consequently, any waste containing this compound must be managed as a hazardous waste from "cradle-to-grave."[12] This mandates a strict system of tracking, handling, and disposal.[10] State and local regulations may impose even more stringent requirements.[10]
Step-by-Step Disposal Protocol
This protocol is designed to ensure a self-validating system of safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory before handling the waste container. This equipment should be disposed of as hazardous waste after use if contaminated.[13][14]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[15] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[16] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[17] |
| Respiratory Protection | Handle only in a well-ventilated area or chemical fume hood. | Minimizes inhalation of any dust or aerosols, preventing respiratory irritation.[15] |
Step 2: Waste Segregation and Containerization
The foundational principle of chemical waste management is strict segregation.[13]
-
Isolate the Waste Stream: Collect waste this compound (both pure compound and contaminated materials like gloves, weigh boats, or pipette tips) in a dedicated, compatible waste container.[18] Do not mix this waste with other chemical streams (e.g., halogenated solvents, aqueous waste) unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.[14]
-
Select an Appropriate Container: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. It must be leak-proof, have a secure, sealable lid, and be in good condition.[13][14]
-
Keep Container Closed: The container must remain sealed at all times except when adding waste. This is an EPA requirement to prevent the release of hazardous vapors into the atmosphere.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical component of OSHA's Hazard Communication Standard and EPA's RCRA regulations.[9][14]
Your waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Designated Location: Store the sealed and labeled waste container in your lab's designated SAA.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Store Away from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][19]
Step 5: Arranging for Final Disposal
As a generator of hazardous waste, you are responsible for the waste until its final, documented disposal.
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Your institution's EHS office or a licensed hazardous waste disposal contractor is responsible for the collection, transport, and final disposal of the waste.
-
Incineration: The standard and approved method for disposing of pyridine-containing waste is high-temperature incineration at a licensed facility.[20] This process effectively destroys the organic compound, preventing its release into the environment.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure Proper PPE: Don the appropriate PPE as described in Step 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[21]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into your designated hazardous waste container.[18][19]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor or EHS department, as per your institution's policy.
Disposal Workflow and Data Summary
The following diagram illustrates the logical workflow for the disposal process, ensuring all critical checkpoints are met.
Caption: Decision workflow for compliant chemical disposal.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Hazardous waste. Wikipedia. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? MERI. [Link]
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Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NIH. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Standard Operating Procedures for Pyridine. Washington State University. [Link]
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Waste Code - RCRAInfo. US EPA. [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
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Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]
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Pyridine - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
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Pyridine - Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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RCRA Permit Policy Compendium: Volume 9. US EPA. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Definition of Solid Waste (RCRA Online Memo). US EPA. [Link]
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A Researcher's Guide to the Safe Handling of Pyridin-2-yl(pyridin-3-yl)methanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyridin-2-yl(pyridin-3-yl)methanone. The information herein is synthesized from safety data for structurally related compounds, including pyridine and various dipyridyl ketones, to establish a robust framework for safe laboratory practices.
Core Safety Directives and Hazard Assessment
This compound is a dipyridyl ketone. The presence of pyridine rings in the structure suggests that this compound may share toxicological properties with pyridine, which is known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Ketone-containing compounds can also present specific hazards.[4] Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance.
Primary Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][5]
-
Skin and Eye Irritation: May cause irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[6][7]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[8][9]
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Chemical safety goggles- Lab coat- N95 respirator (or higher) | - Prevents skin contact with the solid compound.- Protects eyes from airborne particles.- Protects personal clothing.- Minimizes inhalation of fine dust particles. |
| Solution Preparation | - Nitrile gloves- Chemical safety goggles with side shields or a face shield- Lab coat | - Protects skin from splashes.- Provides enhanced eye protection from splashes.- Protects personal clothing. |
| Running Reactions (e.g., heating, stirring) | - Nitrile gloves- Chemical safety goggles and face shield- Lab coat- Work in a certified chemical fume hood | - Protects skin from splashes and contact with heated surfaces.- Maximum protection for eyes and face from potential splashes or violent reactions.- Protects personal clothing.- A fume hood is essential to contain any vapors or aerosols generated during the reaction.[10][11] |
| Post-Reaction Workup and Purification | - Nitrile gloves- Chemical safety goggles- Lab coat- Work in a certified chemical fume hood | - Protects skin from contact with the compound and solvents.- Protects eyes from splashes.- Protects personal clothing.- Vapors from solvents and the compound should be contained. |
Experimental Protocols: Safe Handling from Bench to Disposal
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][12][13] The container should be kept tightly closed.[1][14]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have reviewed the safety information for related compounds and have all necessary PPE.[15] The work area, especially a chemical fume hood, should be clean and uncluttered.[11]
-
Weighing:
-
Don the appropriate PPE (nitrile gloves, lab coat, safety goggles, and respirator).
-
Perform weighing inside a chemical fume hood or a balance enclosure to minimize the dispersion of solid particles.
-
Use a disposable weighing boat.
-
-
Dissolving:
-
Add the solvent to the solid slowly and stir gently to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a sand bath.
-
-
Transfers:
-
Use a clean spatula for solid transfers and a pipette or syringe for liquid transfers.
-
Avoid generating dust or aerosols.
-
-
Post-Handling:
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and the associated hazards.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.
-
Clean-up:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Report: Report the spill to the laboratory supervisor or the Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[16]
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as hazardous waste.[16]
-
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[16][17] Do not dispose of this chemical down the drain or in the regular trash.[16]
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key decision-making processes.
Caption: PPE selection workflow based on the experimental task.
Caption: Step-by-step spill response plan.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Freechemistryonline Blog. (2024, January 10). Acetone Hazards: How to Ensure Safety Handling the Chemical.
- Carl ROTH.
- Apollo Scientific. Pyridine.
- Sigma-Aldrich. (2012, April 27).
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Sigma-Aldrich. (2024, March 2).
- Fisher Scientific.
- Fisher Scientific. (2009, October 2).
- University of California.
- Cayman Chemical. (2025, October 14). (2-Amino-5-bromophenyl)(pyridin-2-yl)
- Sigma-Aldrich. (2024, August 7).
- GZ Industrial Supplies. (2025, May 26).
- Santa Cruz Biotechnology. 2,2'-Dipyridyl.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- National Academy of Sciences. acetaldehyde.
- Penta chemicals. (2024, November 26).
- Flinn Scientific. (2014, May 16).
- Sigma-Aldrich. pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR.
- Benchchem. Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- Benchchem. Proper Disposal of 2-Amino-2-(pyridin-2-YL)
- BLD Pharm. 78539-88-5|Pyridin-2-yl(p-tolyl)methanone.
- BLD Pharm. 19437-26-4|Di(pyridin-2-yl)methanone.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
